molecular formula C24H49NO4S B15618353 N-docosanoyl taurine

N-docosanoyl taurine

Katalognummer: B15618353
Molekulargewicht: 447.7 g/mol
InChI-Schlüssel: SAIMYQVCHHQQMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-docosanoyltaurine is a fatty acid-taurine conjugate derived from docosanoic acid. It has a role as a human metabolite. It is functionally related to a docosanoic acid. It is a conjugate acid of a N-docosanoyltaurine(1-).

Eigenschaften

IUPAC Name

2-(docosanoylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23-30(27,28)29/h2-23H2,1H3,(H,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIMYQVCHHQQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-docosanoyl taurine: Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-docosanoyl taurine (B1682933) is an endogenous N-acyl taurine (NAT) that has emerged as a significant bioactive lipid. Its discovery, linked to the metabolic profiling of fatty acid amide hydrolase (FAAH) knockout mice, has unveiled a class of signaling molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of N-docosanoyl taurine. It details the experimental protocols for its identification and quantification, enzymatic hydrolysis, and interaction with key cellular targets. Furthermore, this guide elucidates the signaling pathways modulated by this compound, offering insights into its physiological and pathological roles. All quantitative data is presented in structured tables for clarity, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and Characterization

This compound was first identified during lipidomic analysis of the central nervous system tissue from mice lacking the enzyme fatty acid amide hydrolase (FAAH)[1][2][3][4]. This discovery highlighted a novel class of endogenous lipids regulated by FAAH.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₂₄H₄₉NO₄S[1][5]
Molecular Weight 447.7 g/mol [1][5]
CAS Number 783284-48-0[1][5]
Appearance Crystalline solid[1][3][4]
Purity ≥98%[6]
Solubility DMF: 5 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 0.25 mg/ml[1]
Quantitative Data

The concentration of this compound is significantly altered in the absence of FAAH activity. A validated UPLC-MS/MS method has been established for its quantification.

ParameterValueTissue/SystemReference
Fold Increase (FAAH-/- vs. WT) ~12-foldMouse Brain and Spinal Cord[1][2][3][4]
UPLC-MS/MS Linearity Range 1-300 ng/mlIn vitro[7]
UPLC-MS/MS Limit of Quantification (LOQ) 1 ng/mlIn vitro[7]
UPLC-MS/MS Limit of Detection (LOD) 0.3-0.4 ng/mlIn vitro[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Untargeted Lipidomics for Discovery

The initial discovery of this compound was achieved through untargeted lipidomics of mouse brain tissue. The following is a generalized protocol based on established methods.[8][9][10][11]

Experimental Workflow for Untargeted Lipidomics

G tissue Brain Tissue (WT and FAAH-/- mice) homogenization Homogenization in Methanol (B129727) tissue->homogenization extraction Lipid Extraction (Folch or Bligh & Dyer method) homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution lcms UPLC-MS/MS Analysis reconstitution->lcms data_processing Data Processing (e.g., MS-DIAL) lcms->data_processing identification Metabolite Identification data_processing->identification

Caption: Workflow for untargeted lipidomics analysis of brain tissue.

Protocol:

  • Tissue Homogenization: Approximately 20 mg of mouse brain tissue is homogenized in methanol (1:3 w/v).[12]

  • Lipid Extraction: Lipids are extracted using a modified Bligh & Dyer or Folch method.[8][10]

  • Drying and Reconstitution: The lipid extract is dried under a stream of nitrogen and reconstituted in an appropriate solvent for LC-MS analysis (e.g., acetonitrile:methanol:water).[8]

  • UPLC-MS/MS Analysis: The reconstituted lipid extract is injected into a UPLC system coupled to a high-resolution mass spectrometer. A C18 or C8 column is typically used for separation.[8][11]

  • Data Processing: The raw data is processed using software such as MS-DIAL for peak detection, alignment, and identification against lipid databases.[8][10]

Chemical Synthesis of this compound

A general method for the synthesis of N-acyl taurines can be adapted for this compound.

Synthetic Scheme for this compound

G docosanoyl_chloride Docosanoyl Chloride reaction Reaction in Alkaline Conditions docosanoyl_chloride->reaction taurine Taurine taurine->reaction ndt This compound reaction->ndt

Caption: Synthesis of this compound from docosanoyl chloride and taurine.

Protocol:

  • Preparation of Reactants: Docosanoyl chloride is prepared from docosanoic acid. Taurine is dissolved in an aqueous alkaline solution.

  • Reaction: Docosanoyl chloride is added dropwise to the taurine solution under controlled temperature and pH.

  • Purification: The resulting this compound is purified by recrystallization.

  • Characterization: The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

FAAH Hydrolysis Assay

The hydrolysis of this compound by FAAH can be measured using a fluorometric assay.

FAAH Hydrolysis Assay Workflow

G reagents Prepare Reagents: - FAAH enzyme - this compound (substrate) - Assay buffer incubation Incubate Enzyme and Substrate reagents->incubation measurement Measure Fluorescence incubation->measurement analysis Calculate Hydrolysis Rate measurement->analysis

Caption: Workflow for the FAAH hydrolysis assay.

Protocol:

  • Reagent Preparation: Recombinant FAAH enzyme and this compound are prepared in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

  • Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme solution.

  • Incubation: The reaction mixture is incubated at 37°C.

  • Measurement: The rate of hydrolysis is determined by measuring the increase in fluorescence of a reporter molecule released upon substrate cleavage.

  • Data Analysis: The kinetic parameters (Km and kcat) can be determined by measuring the reaction rate at different substrate concentrations. A study reported that a G268D mutant of FAAH showed a >100-fold reduction in activity with N-acyl taurines.[13]

TRP Channel Activation Assay (Calcium Imaging)

The activation of TRPV1 and TRPV4 channels by this compound can be assessed by measuring changes in intracellular calcium concentrations.[14][15][16]

Calcium Imaging Assay Workflow

G cell_culture Culture Cells Expressing TRPV1/TRPV4 dye_loading Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) cell_culture->dye_loading stimulation Stimulate with this compound dye_loading->stimulation imaging Acquire Fluorescence Images stimulation->imaging analysis Analyze Changes in Fluorescence Intensity imaging->analysis

Caption: Workflow for the calcium imaging assay to measure TRP channel activation.

Protocol:

  • Cell Culture: HEK293 cells stably expressing human TRPV1 or TRPV4 are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[14]

  • Stimulation: this compound is added to the cells at various concentrations.

  • Imaging: Changes in intracellular calcium are monitored using a fluorescence microscope.

  • Data Analysis: The change in fluorescence intensity is quantified to determine the dose-dependent activation of the channel and to calculate the EC50 value.

Signaling Pathways

This compound and other N-acyl taurines exert their biological effects through the modulation of specific signaling pathways, primarily involving TRP channels and G-protein coupled receptors.

TRP Channel-Mediated Signaling

N-acyl taurines have been shown to activate members of the transient receptor potential (TRP) family of ion channels, specifically TRPV1 and TRPV4.[1] Activation of these channels leads to an influx of cations, including Ca²⁺, which triggers downstream signaling cascades.

TRPV1/TRPV4 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NDT This compound TRPV TRPV1 / TRPV4 NDT->TRPV activates Ca_influx Ca²⁺ Influx TRPV->Ca_influx Downstream Downstream Effectors (e.g., Calmodulin, PKC, CaMK) Ca_influx->Downstream STAT3 p-STAT3 Downstream->STAT3 ACC p-ACC Downstream->ACC Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) STAT3->Cellular_Response ACC->Cellular_Response

Caption: this compound activates TRPV1/TRPV4, leading to calcium influx and downstream signaling.

Activation of TRPV1 by N-acyl taurines can lead to the phosphorylation of downstream targets such as STAT3 and acetyl-CoA carboxylase (ACC).[17][18] This signaling pathway is implicated in various physiological processes, including pain sensation, inflammation, and metabolism.[19]

GPR119-Mediated Signaling

Certain N-acyl taurines, such as N-oleoyl taurine, have been identified as agonists for the G-protein coupled receptor 119 (GPR119).[8] Activation of GPR119, which is coupled to a Gs alpha subunit, leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[20][21][22][23]

GPR119 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NAT N-acyl taurine GPR119 GPR119 NAT->GPR119 activates AC Adenylyl Cyclase GPR119->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Hormone_Secretion GLP-1 / Glucagon Secretion PKA->Hormone_Secretion promotes

References

The Endogenous Role of N-Docosanoyl Taurine in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-docosanoyl taurine (B1682933) is an endogenous long-chain saturated N-acyl taurine (NAT) identified in the mammalian central nervous system. As a member of the growing class of bioactive lipid amides, its physiological significance is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of N-docosanoyl taurine's role in the brain, including its biosynthesis, catabolism, and potential signaling pathways. While specific quantitative data and functional characterization of this compound are still emerging, this document consolidates the available information on N-acyl taurines as a class to infer its potential functions. Detailed experimental protocols for its extraction and quantification are also provided to facilitate further research in this promising field.

Introduction

N-acyl taurines (NATs) are a class of endogenous signaling lipids formed by the conjugation of a fatty acid to the amino group of taurine. This compound, a saturated NAT with a 22-carbon acyl chain, was discovered during lipidomic analysis of the brain and spinal cord of fatty acid amide hydrolase (FAAH) knockout mice[1]. The significant elevation of this compound levels in these animals points to its role as an endogenous substrate for FAAH, a key enzyme in the degradation of various bioactive lipid amides. The presence of long-chain saturated NATs, such as this compound, in the central nervous system suggests they may play specialized roles in neuronal function and signaling.

Biosynthesis and Catabolism

The endogenous pathways for the synthesis and degradation of this compound are critical to understanding its regulation and function in the brain.

Biosynthesis

The precise enzymatic machinery for this compound synthesis in the brain is not fully elucidated, though evidence points towards the involvement of peroxisomal acyltransferases. Two key enzymes have been identified that can synthesize NATs in vitro:

  • Acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1): This peroxisomal enzyme efficiently conjugates very long-chain fatty acids to taurine and shows no activity with glycine, indicating its specificity for taurine conjugation[2][3]. Given its preference for long-chain fatty acids, ACNAT1 is a strong candidate for the synthesis of this compound.

  • Bile acid-CoA:amino acid N-acyltransferase (BAAT): While primarily known for its role in bile acid conjugation in the liver, BAAT has also been identified as a hepatic NAT synthase, particularly for polyunsaturated fatty acids[4]. Its expression and role in the brain for the synthesis of saturated NATs like this compound remain to be clarified.

The synthesis of NATs in the brain appears to be a relatively slow process, as evidenced by the observation that long-chain saturated NATs are highly elevated in the brains of FAAH knockout mice but not in mice acutely treated with a FAAH inhibitor[5]. This suggests a different regulatory mechanism or a slower turnover rate for these lipids in the central nervous system compared to peripheral tissues.

cluster_peroxisome Peroxisome Docosanoyl-CoA Docosanoyl-CoA ACNAT1 ACNAT1 Docosanoyl-CoA->ACNAT1 Taurine Taurine Taurine->ACNAT1 This compound This compound ACNAT1->this compound Conjugation Fatty Acid Metabolism Fatty Acid Metabolism Fatty Acid Metabolism->Docosanoyl-CoA Taurine Synthesis Taurine Synthesis Taurine Synthesis->Taurine This compound This compound FAAH FAAH This compound->FAAH Hydrolysis Docosanoic acid Docosanoic acid FAAH->Docosanoic acid Taurine Taurine FAAH->Taurine This compound This compound TRPV1 TRPV1 This compound->TRPV1 Activation? TRPV4 TRPV4 This compound->TRPV4 Activation? Calcium Influx Calcium Influx TRPV1->Calcium Influx TRPV4->Calcium Influx Neuronal Signaling Neuronal Signaling Calcium Influx->Neuronal Signaling Brain Tissue Brain Tissue Homogenization Homogenization Brain Tissue->Homogenization Chloroform/ Methanol (2:1) Phase Separation Phase Separation Homogenization->Phase Separation Add 0.9% NaCl Evaporation Evaporation Phase Separation->Evaporation Collect lower phase Lipid Extract Lipid Extract Evaporation->Lipid Extract

References

N-Docosanoyl Taurine: A Technical Guide to its Interaction with Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-docosanoyl taurine (B1682933) is a member of the N-acyl taurine (NAT) class of endogenous signaling lipids. It is composed of a docosanoic acid (a C22:0 saturated fatty acid) linked to a taurine molecule via an amide bond. The discovery of NATs as a class of bioactive lipids has opened new avenues of research in cellular signaling and metabolism. This technical guide provides an in-depth overview of N-docosanoyl taurine's role as a substrate for fatty acid amide hydrolase (FAAH), a key enzyme in the regulation of various lipid signaling molecules. The guide will cover its biosynthesis, interaction with FAAH, potential signaling pathways, and detailed experimental protocols for its study.

Biosynthesis of this compound

N-acyl taurines, including this compound, are synthesized through the action of N-acyltransferases. Research indicates that bile acid-CoA:amino acid N-acyltransferase (BAAT) is a key enzyme responsible for the synthesis of NATs, particularly those containing polyunsaturated fatty acids in the liver.[1] While the specific enzyme for saturated long-chain NATs like this compound in the central nervous system is still under investigation, it is hypothesized to be synthesized via the conjugation of docosanoyl-CoA to taurine.

This compound as a FAAH Substrate

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a crucial role in terminating the signaling of various fatty acid amides, including the endocannabinoid anandamide. This compound has been identified as an endogenous substrate of FAAH. This was demonstrated by the significantly elevated levels of this compound in the brain and spinal cord of FAAH knockout (FAAH-/-) mice, showing an approximately 12-fold increase compared to wild-type mice.[2]

Quantitative Data on FAAH-Mediated Hydrolysis

While this compound is a confirmed FAAH substrate, in vitro studies have shown that it is hydrolyzed at a significantly lower rate compared to other well-known FAAH substrates.

SubstrateRelative Hydrolysis Rate (Compared to Oleoyl Ethanolamide)Reference
This compound 2,000-50,000 times slower[2]
Oleoyl Ethanolamide1[2]
SubstrateHydrolysis Rate (nmol/min/mg)Enzyme SourceReference
Anandamide (C20:4 NAE)0.5Transfected HEK293T cells[3]
N-Arachidonoyl Taurine (C20:4 NAT) 0.04Transfected HEK293T cells[3]
N-Arachidonoyl Glycine (C20:4 Gly)0.02Transfected HEK293T cells[3]

These data suggest that N-acyl taurines are generally less efficiently hydrolyzed by FAAH compared to N-acyl ethanolamines like anandamide. A study on a point mutant of FAAH (G268D) showed a greater than 100-fold reduction in activity with NATs, which was attributed to combined effects on both Km and kcat values, further supporting the distinct interaction of NATs with the FAAH active site.[1]

Signaling Pathways

The accumulation of this compound and other NATs due to FAAH inhibition suggests their involvement in downstream signaling pathways. The primary targets identified for NATs are Transient Receptor Potential (TRP) ion channels and G-protein coupled receptors (GPCRs).

TRP Channel Activation

N-acyl taurines, particularly those with polyunsaturated acyl chains, have been shown to activate members of the TRP channel family, including TRPV1 and TRPV4.[2][4] This activation leads to an influx of calcium ions, which can trigger various cellular responses. While the direct activation of TRP channels by the saturated this compound has not been extensively characterized, it is plausible that it may also modulate TRP channel activity, especially in the central nervous system where it is abundant.

TRPV_Activation NDT This compound FAAH FAAH NDT->FAAH Hydrolysis (-) TRPV1 TRPV1 Channel NDT->TRPV1 Activation (?) TRPV4 TRPV4 Channel NDT->TRPV4 Activation (?) Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV4->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response

Fig. 1: Potential signaling pathway of this compound via TRP channels.
Role in Glucose Homeostasis and GPR119

Recent studies have implicated N-acyl taurines in the regulation of glucose homeostasis.[5] Some NATs have been shown to improve insulin (B600854) sensitivity and stimulate the secretion of glucagon-like peptide-1 (GLP-1). This effect is potentially mediated by the G-protein coupled receptor GPR119, which is expressed in pancreatic β-cells and intestinal L-cells. While the direct interaction of this compound with GPR119 has not been confirmed, the broader role of NATs in metabolic regulation suggests this as a promising area for future investigation.

Glucose_Homeostasis NAT N-Acyl Taurines (e.g., this compound) GPR119 GPR119 NAT->GPR119 Activation Pancreatic_Beta_Cell Pancreatic β-Cell GPR119->Pancreatic_Beta_Cell Intestinal_L_Cell Intestinal L-Cell GPR119->Intestinal_L_Cell Insulin Insulin Secretion Pancreatic_Beta_Cell->Insulin GLP1 GLP-1 Secretion Intestinal_L_Cell->GLP1 Glucose_Uptake Improved Glucose Homeostasis Insulin->Glucose_Uptake GLP1->Glucose_Uptake

Fig. 2: Proposed signaling pathway for N-acyl taurines in glucose homeostasis.

Experimental Protocols

Quantification of this compound by UPLC-MS/MS

This protocol is adapted from a validated method for the analysis of N-acyl taurines in biological samples.

1. Sample Preparation (Tissue)

  • Accurately weigh 10-50 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of a chloroform/methanol (B129727)/water (2:1:1, v/v/v) mixture containing an appropriate internal standard (e.g., d4-C20:4 NAT).

  • Vortex the mixture for 1 minute and then centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of methanol for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

    • Precursor ion for this compound: m/z 446.3

    • Product ion for this compound: m/z 80.0 (corresponding to the taurine fragment)

FAAH Activity Assay for this compound Hydrolysis

This protocol describes a method to measure the hydrolysis of this compound by FAAH from a biological sample (e.g., brain tissue homogenate).

1. Preparation of Tissue Homogenate

  • Homogenize brain tissue in 10 volumes of ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

2. Hydrolysis Reaction

  • In a microcentrifuge tube, combine:

    • 50-100 µg of tissue homogenate protein.

    • Assay buffer to a final volume of 90 µL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of this compound substrate solution (in DMSO or ethanol, final concentration 10-50 µM).

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold chloroform/methanol (1:1, v/v) containing an internal standard (e.g., d8-arachidonic acid).

3. Product Extraction and Analysis

  • Vortex the terminated reaction mixture and centrifuge at 2,000 x g for 10 minutes.

  • Collect the lower organic phase containing the liberated docosanoic acid.

  • Dry the organic phase under nitrogen.

  • Reconstitute the sample in an appropriate solvent for analysis by LC-MS to quantify the amount of docosanoic acid produced.

FAAH_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate Centrifuge1 Centrifugation Homogenate->Centrifuge1 Supernatant Supernatant (Enzyme Source) Centrifuge1->Supernatant Incubation Incubation at 37°C Supernatant->Incubation Add_Substrate Add this compound Incubation->Add_Substrate Reaction Hydrolysis Add_Substrate->Reaction Termination Reaction Termination Reaction->Termination Extraction Lipid Extraction Termination->Extraction LCMS LC-MS Analysis Extraction->LCMS Quantification Quantification of Docosanoic Acid LCMS->Quantification

Fig. 3: Experimental workflow for the FAAH activity assay with this compound.

Conclusion

This compound is an important endogenous FAAH substrate, particularly in the central nervous system. Its slow hydrolysis by FAAH suggests that it may have sustained signaling roles. The potential activation of TRP channels and involvement in metabolic regulation highlight the significance of this molecule in neurophysiology and beyond. Further research is warranted to fully elucidate the specific kinetic parameters of its interaction with FAAH and to delineate its precise signaling pathways and physiological functions. The methods and information provided in this guide offer a solid foundation for researchers to explore the intriguing biology of this compound.

References

An In-depth Technical Guide to the Biosynthesis of N-Docosanoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the biosynthetic pathway of N-docosanoyl taurine (B1682933), a significant long-chain N-acyl taurine (NAT). The document summarizes quantitative data in structured tables, presents detailed experimental protocols for key cited experiments, and includes visualizations of signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids with emerging roles in various physiological processes, including glucose homeostasis and lipid metabolism.[1] N-docosanoyl taurine, a saturated long-chain NAT, has been identified in biological tissues and is of growing interest to the research community.[2][3] This guide delineates the current understanding of its biosynthesis, providing a technical resource for researchers in lipid biology and drug development.

The Biosynthesis Pathway of this compound

The synthesis of this compound is a multi-step process that can be conceptually divided into three core stages:

  • Biosynthesis of Taurine: The production of the polar head group.

  • Activation of Docosanoic Acid: The formation of a high-energy fatty acyl-CoA intermediate.

  • Conjugation of Docosanoyl-CoA and Taurine: The final enzymatic step to form this compound.

The overall pathway is depicted in the following diagram:

N-Docosanoyl_Taurine_Biosynthesis_Pathway cluster_taurine Taurine Biosynthesis cluster_fatty_acid Docosanoic Acid Activation cluster_conjugation Conjugation Cysteine Cysteine Cysteinesulfinate Cysteinesulfinate Cysteine->Cysteinesulfinate Cysteine Dioxygenase (CDO) Hypotaurine (B1206854) Hypotaurine Cysteinesulfinate->Hypotaurine Cysteine Sulfinate Decarboxylase (CSAD) Taurine Taurine Hypotaurine->Taurine Flavin-containing monooxygenase 1 (FMO1) N_Docosanoyl_Taurine This compound Taurine->N_Docosanoyl_Taurine Docosanoic_Acid Docosanoic Acid Docosanoyl_CoA Docosanoyl-CoA Docosanoic_Acid->Docosanoyl_CoA Long-Chain Acyl-CoA Synthetase (ACSL) Docosanoyl_CoA->N_Docosanoyl_Taurine Bile Acid-CoA:amino acid N-acyltransferase (BAAT) (Peroxisome)

Biosynthesis pathway of this compound.
Biosynthesis of Taurine

Taurine is synthesized from the amino acid cysteine, primarily in the liver.[4][5] The pathway involves a series of enzymatic reactions:

  • Oxidation of Cysteine: Cysteine is oxidized to cysteinesulfinate by the enzyme cysteine dioxygenase (CDO) .[5][6][7][8]

  • Decarboxylation: Cysteinesulfinate is then decarboxylated to form hypotaurine by cysteine sulfinate decarboxylase (CSAD) .[5][6][7][8]

  • Oxidation of Hypotaurine: Hypotaurine is subsequently oxidized to taurine. While this step was previously thought to be potentially non-enzymatic, recent evidence points to the involvement of flavin-containing monooxygenase 1 (FMO1) .[9]

Activation of Docosanoic Acid

Docosanoic acid, a 22-carbon saturated fatty acid, must be "activated" before it can be conjugated to taurine. This activation involves the formation of a thioester bond with coenzyme A, a reaction catalyzed by a long-chain acyl-CoA synthetase (ACSL) . This process requires ATP and results in the formation of docosanoyl-CoA.[10]

Conjugation of Docosanoyl-CoA and Taurine

The final step in the biosynthesis of this compound is the conjugation of docosanoyl-CoA with taurine. This reaction is catalyzed by an N-acyltransferase. The key enzyme identified for the synthesis of N-acyl taurines, particularly those with polyunsaturated fatty acyl chains, is bile acid-CoA:amino acid N-acyltransferase (BAAT) .[11] This enzyme is known to be located in peroxisomes.[1][12][13] Another enzyme, acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1) , has also been implicated in the synthesis of N-acyl taurines within peroxisomes.[12][14]

Quantitative Data

Quantitative data on the biosynthesis of this compound is still emerging. The following tables summarize the available information.

ParameterValueOrganism/SystemReference
This compound levelElevated ~12-fold in FAAH-/- mice brainMouse--INVALID-LINK--
and spinal cord

Table 1: In vivo levels of this compound.

EnzymeSubstrateKMkcatOrganism/SystemReference
FMO1Hypotaurine4 mM55 min-1Human (in vitro)[9]

Table 2: Kinetic parameters of an enzyme in the taurine biosynthesis pathway.

Experimental Protocols

N-acyltransferase Activity Assay

This protocol is a generalized method for measuring the activity of N-acyltransferases like BAAT.

Objective: To determine the enzymatic activity of an N-acyltransferase by measuring the formation of N-acyl taurine.

Materials:

  • Enzyme source (e.g., purified recombinant enzyme, tissue homogenate)

  • Acyl-CoA substrate (e.g., docosanoyl-CoA)

  • [14C]-Taurine or unlabeled taurine

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail (if using radiolabeled taurine)

  • LC-MS/MS system (if using unlabeled taurine)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a defined concentration of the acyl-CoA substrate, and either radiolabeled or unlabeled taurine.

  • Enzyme Addition: Initiate the reaction by adding the enzyme source to the reaction mixture.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding an organic solvent like methanol (B129727) or by heat inactivation.

  • Product Detection:

    • Radiochemical Method: If [14C]-Taurine was used, the product N-[14C]-acyl taurine can be separated from the unreacted taurine by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the product is then quantified using a scintillation counter.

    • LC-MS/MS Method: If unlabeled taurine was used, the reaction mixture is analyzed by LC-MS/MS. The amount of N-acyl taurine formed is quantified by comparing its signal to a standard curve of the pure compound.[15]

N_acyltransferase_Assay_Workflow start Start reaction_setup Prepare Reaction Mixture (Buffer, Acyl-CoA, Taurine) start->reaction_setup add_enzyme Add Enzyme Source reaction_setup->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction incubate->terminate detection Product Detection terminate->detection radiolabel Radiochemical Method (TLC/HPLC + Scintillation) detection->radiolabel Radiolabeled Taurine lcms LC-MS/MS Method detection->lcms Unlabeled Taurine end End radiolabel->end lcms->end Proteomic_Identification_Workflow start Start probe_incubation Incubate Chemical Probe with Cell Lysate start->probe_incubation crosslinking Covalent Crosslinking (optional) probe_incubation->crosslinking affinity_purification Affinity Purification (Streptavidin Beads) crosslinking->affinity_purification washing Wash Beads affinity_purification->washing elution_digestion Elution and Tryptic Digestion washing->elution_digestion ms_analysis Mass Spectrometry Analysis elution_digestion->ms_analysis data_analysis Data Analysis and Protein Identification ms_analysis->data_analysis end End data_analysis->end Metabolomics_Workflow start Start homogenization Sample Homogenization with Internal Standard start->homogenization extraction Lipid Extraction homogenization->extraction separation Phase Separation extraction->separation preparation Sample Preparation for LC-MS/MS separation->preparation analysis LC-MS/MS Analysis preparation->analysis quantification Quantification analysis->quantification end End quantification->end

References

N-Docosanoyl Taurine: An In-Depth Technical Guide on its Core Mechanism of Action in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-docosanoyl taurine (B1682933) is an endogenous N-acyl taurine (NAT) that has been identified in the mammalian central nervous system.[1][2] As a conjugate of the long-chain saturated fatty acid, docosanoic acid, and the amino acid taurine, this lipid mediator belongs to a class of bioactive molecules with emerging roles in neuromodulation. The levels of N-docosanoyl taurine and other long-chain saturated NATs are significantly elevated in the brains of mice lacking the enzyme Fatty Acid Amide Hydrolase (FAAH), indicating that FAAH is a key regulator of its metabolism.[1][3] While research specifically on this compound is still developing, its classification as an N-acyl taurine provides a strong basis for its proposed mechanism of action through the activation of Transient Receptor Potential (TRP) channels.[1]

This technical guide will provide a comprehensive overview of the current understanding of this compound's mechanism of action in neurons, drawing from direct evidence on N-acyl taurines and the extensive research on its parent compound, taurine.

Core Mechanism of Action: Activation of TRP Channels

The primary and most direct mechanism of action identified for N-acyl taurines, including this compound, is the activation of specific members of the Transient Receptor Potential (TRP) family of ion channels, namely TRPV1 and TRPV4.[1] These channels are non-selective cation channels that, upon activation, lead to an influx of cations, most notably calcium (Ca²⁺), into the neuron.[4][5] This influx of calcium serves as a critical second messenger, initiating a cascade of downstream signaling events that can modulate neuronal excitability, synaptic transmission, and other cellular processes.[4][6]

TRPV1 Activation

TRPV1, often referred to as the capsaicin (B1668287) receptor, is a key integrator of noxious stimuli, including heat, protons (low pH), and various endogenous lipids.[4][7] In neurons, the activation of TRPV1 and subsequent calcium influx can lead to the release of neurotransmitters and neuropeptides.[4] The interaction of N-acyl taurines with TRPV1 suggests that these lipids may act as endogenous modulators of sensory and synaptic functions mediated by this channel.[8]

TRPV4 Activation

TRPV4 is another non-selective cation channel that is sensitive to a variety of physical and chemical stimuli, including osmotic pressure and mechanical stress.[6] In the nervous system, TRPV4 activation has been linked to neurite outgrowth, and its dysregulation is associated with neurological diseases.[6][9] The activation of TRPV4 by N-acyl taurines points to a role for these lipids in modulating neuronal responses to changes in the cellular environment.[1] A notable interplay exists where TRPV4 activation in glial cells can trigger the release of taurine, which then acts on neurons, highlighting a complex signaling network.[10]

Quantitative Data

Endogenous Levels of this compound in the Brain

The following table summarizes the levels of this compound (C22:0 NAT) and other related N-acyl taurines in the brains of wild-type (WT) and FAAH knockout (FAAH-/-) mice, demonstrating the significant regulatory role of FAAH.

N-Acyl Taurine SpeciesBrain Tissue Levels (pmol/g) in WT MiceBrain Tissue Levels (pmol/g) in FAAH-/- MiceFold Increase (FAAH-/- vs. WT)
This compound (C22:0) ~5~60~12
N-arachidonoyl taurine (C20:4)~2~1~0.5
N-eicosanoyl taurine (C20:0)~2~25~12.5

Data adapted from studies on FAAH knockout mice.[1][3]

Potency of Related Compounds at TRP Channels

Direct EC₅₀ values for this compound on neuronal TRPV1 and TRPV4 channels are not yet available in the literature. However, data from related N-acyl taurines and other TRP channel agonists provide a reference for the potential potency of this class of molecules.

CompoundChannelCell TypeAssayEC₅₀
N-arachidonoyl taurineTRPV1Pancreatic β-cellsInsulin (B600854) SecretionNot specified, but effective
N-oleoyl taurineTRPV1Pancreatic β-cellsInsulin SecretionNot specified, but effective
GSK1016790A (synthetic agonist)TRPV4HEK cellsCa²⁺ influx2.1 nM (human)

This table includes data for related N-acyl taurines and a potent synthetic TRPV4 agonist to provide context.[8][11]

Experimental Protocols

Calcium Imaging in Cultured Neurons

This protocol describes how to measure changes in intracellular calcium in response to this compound application using the ratiometric dye Fura-2 AM.

4.1.1. Materials

  • Primary neuronal cell culture or neuronal cell line (e.g., SH-SY5Y)

  • Glass-bottom imaging dishes coated with an appropriate substrate (e.g., poly-L-lysine)

  • Fura-2 AM (2 mM stock in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, free of phenol (B47542) red

  • This compound (stock solution in DMSO or ethanol)

  • Positive controls: Capsaicin (for TRPV1), GSK1016790A (for TRPV4)

  • TRP channel antagonists (e.g., capsazepine (B1668289) for TRPV1, RN-1734 for TRPV4)

  • Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

4.1.2. Procedure

  • Cell Preparation: Plate neurons on coated glass-bottom dishes and culture until they reach the desired confluency and differentiation state.

  • Dye Loading: a. Prepare the loading solution: For each 1 mL of HBSS, add 2.5 µL of 2 mM Fura-2 AM stock and 2.5 µL of 20% Pluronic F-127. Vortex to mix. The final Fura-2 AM concentration is 5 µM. b. Remove the culture medium from the cells and wash gently with HBSS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove excess dye. e. Add fresh HBSS to the dish and allow the cells to de-esterify the dye for at least 20 minutes at room temperature in the dark.

  • Imaging: a. Mount the dish on the microscope stage. b. Acquire a baseline fluorescence signal by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm. c. Apply this compound at the desired concentration by gently perfusing the solution into the imaging chamber. d. Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium. e. To confirm the involvement of specific TRP channels, pre-incubate the cells with a selective antagonist before applying this compound.

Quantification of this compound in Brain Tissue by UPLC-MS/MS

This is a summarized protocol for the analysis of N-acyl taurines in biological samples.

4.2.1. Materials

  • Brain tissue samples

  • Internal standard (e.g., d4-C20:4 NAT)

  • Solvents for extraction (e.g., methanol, chloroform)

  • Solid-phase extraction (SPE) columns

  • UPLC-MS/MS system

4.2.2. Procedure

  • Sample Homogenization: Homogenize frozen brain tissue in an appropriate buffer.

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., Bligh-Dyer method) using a mixture of chloroform, methanol, and water, after adding the internal standard.

  • Purification: Use SPE to clean up the lipid extract and enrich the N-acyl taurine fraction.

  • UPLC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable solvent. b. Inject the sample into the UPLC system coupled to a triple quadrupole mass spectrometer. c. Use a suitable column (e.g., C18) and a gradient elution method. d. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound by comparing its peak area to that of the internal standard and using a standard curve.

Signaling Pathways and Experimental Workflow

Below are diagrams created using the DOT language to visualize the key pathways and workflows.

NDT_Signaling_Pathway NDT N-docosanoyl taurine TRPV1 TRPV1 NDT->TRPV1 TRPV4 TRPV4 NDT->TRPV4 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream

Caption: Proposed signaling pathway for this compound in neurons.

FAAH_Metabolism Docosanoyl_CoA Docosanoyl-CoA NDT This compound Docosanoyl_CoA->NDT Biosynthesis Taurine Taurine Taurine->NDT Biosynthesis FAAH FAAH NDT->FAAH Metabolism FAAH->Taurine Hydrolysis Docosanoic_acid Docosanoic Acid FAAH->Docosanoic_acid Hydrolysis

Caption: Metabolic pathway of this compound involving FAAH.

Experimental_Workflow Start Cultured Neurons Load_Dye Load with Fura-2 AM Start->Load_Dye Baseline Record Baseline Ca²⁺ Levels Load_Dye->Baseline Apply_NDT Apply this compound Baseline->Apply_NDT Record_Response Record Ca²⁺ Response Apply_NDT->Record_Response Analysis Analyze 340/380 nm Ratio Record_Response->Analysis Conclusion Determine Effect on Ca²⁺ Signaling Analysis->Conclusion

Caption: Experimental workflow for assessing this compound's effect on neuronal calcium.

Potential Downstream Effects: Insights from Taurine

While the direct actions of this compound appear to be mediated by TRP channels, its metabolic breakdown by FAAH yields taurine. Taurine itself has a plethora of well-documented neuroprotective and neuromodulatory effects. It is plausible that some of the long-term or secondary effects of this compound could be mediated by the resulting increase in local taurine concentrations.

It is crucial to note that the following mechanisms are established for taurine and have not been directly confirmed for this compound itself.

  • Modulation of Other Ion Channels: Taurine can inhibit glutamate-induced calcium influx through L-, N-, and P/Q-type voltage-gated calcium channels, as well as NMDA receptors.[2][3][12][13] It also acts as a weak agonist at GABA-A and glycine (B1666218) receptors, promoting neuronal inhibition.[14][15]

  • Anti-Apoptotic Effects: Taurine protects neurons from apoptosis by preventing the downregulation of the anti-apoptotic protein Bcl-2 and inhibiting the cleavage of Bcl-2 by calpain.[3][13][16]

  • Reduction of Neuroinflammation: Taurine has been shown to reduce the expression of pro-inflammatory mediators and decrease glial activation in models of brain injury.[8][15][17][18]

  • Attenuation of Oxidative Stress: Taurine can mitigate oxidative stress in neurons by reducing the production of reactive oxygen species.[13][18]

  • Regulation of Synaptic Plasticity: Taurine is involved in modulating synaptic plasticity, including long-term potentiation (LTP).[5][19]

Conclusion and Future Directions

This compound is an endogenous lipid mediator whose neuronal mechanism of action is beginning to be elucidated. The core of its action appears to be the activation of TRPV1 and TRPV4 channels, leading to calcium-dependent signaling. Its metabolism by FAAH positions it as a key component of a broader lipid signaling network.

Future research should focus on:

  • Determining the precise potency and efficacy (EC₅₀ and Imax) of this compound at TRPV1 and TRPV4 in various neuronal subtypes.

  • Investigating the downstream signaling cascades activated by this compound-mediated calcium influx in neurons.

  • Conducting electrophysiological studies to understand how this compound modulates neuronal firing and synaptic transmission.

  • Directly comparing the neuronal effects of this compound with those of taurine to differentiate the actions of the parent compound from its N-acyl conjugate.

A deeper understanding of the mechanism of action of this compound will be critical in uncovering its physiological roles in the central nervous system and evaluating its potential as a therapeutic target for neurological disorders.

References

N-Docosanoyl Taurine and its Interaction with Transient Receptor Potential (TRP) Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules that are gaining recognition for their diverse physiological roles, including their interaction with the Transient Receptor Potential (TRP) family of ion channels. This technical guide provides a comprehensive overview of the current understanding of the interaction between a specific long-chain saturated NAT, N-docosanoyl taurine (B1682933), and TRP channels. While direct quantitative data for N-docosanoyl taurine is limited, this guide synthesizes available information on related N-acyl taurines to provide insights into its potential modulatory role. Detailed experimental protocols for studying these interactions and diagrams of the relevant signaling pathways are presented to facilitate further research in this area.

Introduction to this compound and TRP Channels

This compound is a fatty acid-taurine conjugate derived from docosanoic acid, a C22:0 saturated fatty acid. It belongs to the broader class of N-acyl taurines (NATs), which are endogenous lipids regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that catabolizes several bioactive lipids, and its inhibition leads to an accumulation of NATs.[1] High concentrations of long-chain saturated NATs, including this compound, have been identified in the central nervous system of mice lacking FAAH, suggesting a significant physiological role in this tissue.[1]

Transient Receptor Potential (TRP) channels are a large family of ion channels that function as cellular sensors for a wide range of physical and chemical stimuli, including temperature, pressure, and various endogenous and exogenous ligands. Several members of the TRP family, notably TRPV1 and TRPV4, have been identified as targets for N-acyl taurines.[1] The activation of these channels typically leads to a calcium influx, which can trigger a variety of downstream signaling events.

While polyunsaturated NATs, such as N-arachidonoyl taurine (NAT), have been shown to directly activate TRPV1 and TRPV4, the role of saturated NATs like this compound is less clear.[1] Studies on other classes of N-acyl amides, such as N-acyldopamines, have shown that saturated versions are inactive as direct agonists of TRPV1 but can potentiate the effects of unsaturated activators, a phenomenon known as an 'entourage effect'.[2][3] This raises the possibility that this compound may act as a modulator of TRP channel activity rather than a direct agonist.

Quantitative Data on N-Acyl Taurine Interaction with TRP Channels

Direct quantitative data on the interaction of this compound with TRP channels is not currently available in the scientific literature. However, data for the structurally related polyunsaturated N-acyl taurine, N-arachidonoyl taurine (NAT), provides a valuable reference point for understanding the potential potency of NATs at TRP channels.

CompoundTRP ChannelAssay TypeParameterValue (µM)Reference
N-Arachidonoyl TaurineTRPV1Calcium InfluxEC5028[Cayman Chemical]
N-Arachidonoyl TaurineTRPV4Calcium InfluxEC5021[Cayman Chemical]

Note: The EC50 values represent the concentration of the compound that elicits a half-maximal response in the respective assay. The absence of data for this compound highlights a key knowledge gap in the field.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of N-acyl taurines with TRP channels. These protocols can be adapted for studying this compound.

Calcium Imaging Assay in HEK293 Cells

This is a common method to assess the activation of TRP channels, which are often permeable to calcium. An increase in intracellular calcium upon application of a test compound indicates channel activation.

Objective: To determine if this compound activates or modulates TRP channels (e.g., TRPV1, TRPV4) expressed in a heterologous system.

Materials:

  • HEK293 cells stably or transiently expressing the human TRP channel of interest (e.g., hTRPV1).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Poly-D-lysine coated 96-well black, clear-bottom plates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound and other test compounds (e.g., capsaicin (B1668287) as a positive control for TRPV1).

  • A fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

Protocol:

  • Cell Culture: Culture HEK293 cells expressing the target TRP channel in DMEM in a 37°C, 5% CO2 incubator.

  • Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.

  • Compound Application and Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

    • Establish a stable baseline fluorescence reading (Excitation ~488 nm, Emission ~520 nm).

    • Add this compound at various concentrations to the wells. For modulator studies, pre-incubate the cells with this compound for a defined period before adding a known agonist.

    • Record the change in fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.

    • For agonists, plot the peak ΔF/F0 against the compound concentration to determine the EC50 value.

    • For modulators, compare the response to a known agonist in the presence and absence of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channels in the cell membrane.

Objective: To directly measure the effect of this compound on the electrical currents mediated by TRP channels.

Materials:

  • HEK293 cells expressing the target TRP channel.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.

  • This compound and other test compounds.

Protocol:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establishing Whole-Cell Configuration:

    • Mount the coverslip with cells onto the recording chamber of the microscope.

    • Using the micromanipulator, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit channel currents.

    • Perfuse the cell with the extracellular solution containing this compound at different concentrations.

    • Record the changes in the current-voltage (I-V) relationship.

  • Data Analysis:

    • Measure the amplitude of the current at a specific voltage in the presence and absence of the compound.

    • Construct dose-response curves to determine the EC50 or IC50 values.

    • Analyze changes in the I-V relationship to understand the mechanism of channel gating.

Signaling Pathways and Experimental Workflows

FAAH-Regulated N-Acyl Taurine Signaling Pathway

The enzyme FAAH plays a critical role in regulating the endogenous levels of N-acyl taurines. Inhibition of FAAH leads to an accumulation of NATs, which can then interact with TRP channels.

FAAH_NAT_TRP_Pathway cluster_0 Cell Membrane cluster_1 Intracellular TRPV1/V4 TRPV1/V4 Ca_influx Ca2+ Influx TRPV1/V4->Ca_influx FAAH FAAH NAT_synthesis N-Acyl Taurine Synthesis NAT This compound NAT_synthesis->NAT NAT->TRPV1/V4 Activates/ Modulates NAT->FAAH Hydrolysis Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_influx->Downstream Fatty_Acid_Pool Docosanoic Acid Pool Fatty_Acid_Pool->NAT_synthesis Taurine Taurine Taurine->NAT_synthesis FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Experimental_Workflow start Start: Hypothesis (this compound interacts with TRP channels) calcium_imaging Calcium Imaging Assay (HEK293 cells expressing TRP channels) start->calcium_imaging activity_found Activity Detected? calcium_imaging->activity_found electrophysiology Whole-Cell Patch-Clamp (Directly measure channel currents) mechanism Investigate Mechanism (e.g., site-directed mutagenesis) electrophysiology->mechanism activity_found->electrophysiology Yes modulatory_study Modulatory Effect Study (Co-application with known agonists) activity_found->modulatory_study No modulatory_study->electrophysiology no_activity No Direct Agonist Activity modulatory_study->no_activity conclusion Conclusion on the role of This compound mechanism->conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

N-docosanoyl taurine (B1682933) is an endogenous N-acyl amide, a class of signaling lipids derived from the conjugation of a fatty acid (docosanoic acid) and an amino acid (taurine). While the parent molecule, taurine, has well-documented neuroprotective and anti-inflammatory properties, direct research into the specific role of N-docosanoyl taurine in neuroinflammation is currently limited. This technical guide provides a comprehensive overview of the potential mechanisms by which this compound may modulate neuroinflammatory processes. This analysis is based on the known biological activities of its constituent molecules—taurine and docosanoic acid—and the broader family of N-acyl taurines. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipid signaling in the central nervous system. It outlines hypothesized signaling pathways, proposes experimental protocols to validate these hypotheses, and presents data in a structured format to guide future research.

Introduction to N-Acyl Taurines

N-acyl taurines (NATs) are a class of endogenous lipids found in various mammalian tissues. They are formed by the conjugation of a fatty acyl-CoA to taurine. The diversity of the fatty acyl chain contributes to the varied biological activities of these molecules. This compound, specifically, is the amide of docosanoic acid (a 22-carbon saturated fatty acid) and taurine. While the physiological roles of many NATs are still under investigation, emerging evidence suggests their involvement in metabolic regulation and cellular signaling.

The Anti-Inflammatory and Neuroprotective Roles of Taurine

Taurine is one of the most abundant free amino acids in the brain and is known to have potent cytoprotective effects. Its role in mitigating neuroinflammation is supported by a substantial body of research.

Key Anti-inflammatory Mechanisms of Taurine:

  • Inhibition of Microglial Activation: Taurine has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system.[1][2] In models of neuroinflammation, taurine treatment can reduce the morphological changes associated with microglial activation and decrease the expression of microglial activation markers.[3]

  • Reduction of Pro-inflammatory Cytokines: Taurine administration has been demonstrated to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the brain.[4][5]

  • Upregulation of TREM2: Recent studies indicate that taurine can upregulate the expression of Triggering Receptor Expressed on Myeloid cells 2 (TREM2) in the brain.[2][6] TREM2 is a receptor on microglia that is critical for phagocytosis and suppressing inflammatory responses.[1]

  • Antioxidant Properties: Taurine can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuroinflammation.[7][8]

N-Acyl Taurines as Bioactive Signaling Molecules

While research on this compound is sparse, studies on other N-acyl taurines provide insights into their potential signaling roles.

  • Metabolic Regulation: N-acyl taurines, such as N-oleoyl taurine, have been shown to improve glucose homeostasis.[9][10][11][12]

  • Wound Healing: Endogenous N-acyl taurines have been implicated in the regulation of skin wound healing.[13]

  • Interaction with FAAH: N-acyl taurines are known substrates for the enzyme Fatty Acid Amide Hydrolase (FAAH), which degrades them.[10][11][13][14] Inhibition of FAAH leads to an accumulation of N-acyl taurines and other bioactive lipids.

  • Receptor Interactions: Some N-acyl amides, like N-arachidonoyl taurine, have been shown to activate transient receptor potential (TRP) channels, such as TRPV1.[15]

Hypothesized Mechanisms of this compound in Neuroinflammation

Based on the known functions of taurine and other N-acyl taurines, several potential mechanisms for this compound in modulating neuroinflammation can be proposed.

Potential Signaling Pathways:

  • Direct Modulation of Microglial Activity: this compound may directly interact with receptors on microglia to suppress their activation and the subsequent release of pro-inflammatory mediators.

  • Hydrolysis to Bioactive Components: this compound can be hydrolyzed by FAAH or other amidases to release taurine and docosanoic acid. The released taurine would then exert its known anti-inflammatory effects.

  • Interaction with Nuclear Receptors: Long-chain fatty acids and their derivatives are known to interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). It is plausible that this compound could modulate PPAR activity, which in turn would regulate inflammatory gene expression.

  • Modulation of Ion Channels: Following the precedent of other N-acyl amides, this compound might interact with ion channels like TRPV1 on neurons and glial cells, thereby influencing neuroinflammatory signaling.

Data Presentation: Illustrative Quantitative Data for Future Studies

The following tables present hypothetical quantitative data that could be expected from future experimental studies investigating the effects of this compound on neuroinflammation.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Release from LPS-stimulated Microglia

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control50 ± 530 ± 4
LPS (100 ng/mL)500 ± 45400 ± 38
LPS + this compound (1 µM)350 ± 30280 ± 25
LPS + this compound (10 µM)200 ± 20150 ± 15

Table 2: Effect of this compound on TREM2 Expression in Microglia

Treatment GroupTREM2 mRNA (Fold Change)TREM2 Protein (Relative Density)
Vehicle Control1.0 ± 0.11.0 ± 0.1
This compound (1 µM)1.5 ± 0.21.4 ± 0.15
This compound (10 µM)2.5 ± 0.32.2 ± 0.2

Experimental Protocols for Future Research

To validate the hypothesized roles of this compound in neuroinflammation, the following experimental approaches are proposed.

In Vitro Studies with Microglial Cell Lines (e.g., BV-2)
  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 25 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

  • Cytokine Analysis: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression of proteins involved in inflammatory signaling pathways (e.g., phosphorylated NF-κB, Iba1, TREM2).

  • Immunocytochemistry: Fix the cells and perform immunocytochemistry to visualize microglial morphology and the localization of inflammatory proteins.

In Vivo Studies in a Mouse Model of Neuroinflammation
  • Animal Model: Induce neuroinflammation in adult C57BL/6 mice by intraperitoneal injection of LPS (1 mg/kg).

  • Drug Administration: Administer this compound (e.g., 10, 50 mg/kg) via intraperitoneal injection 1 hour prior to LPS administration.

  • Tissue Collection: At 24 hours post-LPS injection, euthanize the mice and collect brain tissue.

  • Immunohistochemistry: Prepare brain sections and perform immunohistochemistry for microglial (Iba1) and astrocyte (GFAP) markers.

  • qRT-PCR: Extract RNA from the hippocampus and cortex and perform quantitative real-time PCR to measure the expression of inflammatory genes (e.g., Tnf, Il6, Trem2).

  • Behavioral Analysis: Conduct behavioral tests (e.g., open field, novel object recognition) to assess sickness behavior and cognitive function.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

known_taurine_pathway Neuroinflammatory_Stimulus Neuroinflammatory Stimulus (e.g., LPS) Microglia_Activation Microglial Activation Neuroinflammatory_Stimulus->Microglia_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia_Activation->Proinflammatory_Cytokines Oxidative_Stress Oxidative Stress Microglia_Activation->Oxidative_Stress Taurine Taurine Taurine->Microglia_Activation Inhibits Taurine->Proinflammatory_Cytokines Reduces Taurine->Oxidative_Stress Reduces TREM2 TREM2 Upregulation Taurine->TREM2 Promotes TREM2->Microglia_Activation Suppresses

Caption: Known Anti-inflammatory Pathways of Taurine.

hypothesized_NDT_pathway NDT This compound Microglia_Receptor Microglial Receptor (e.g., GPCR, PPARγ) NDT->Microglia_Receptor Binds (?) FAAH FAAH NDT->FAAH Hydrolyzed by Signaling_Cascade Intracellular Signaling (e.g., ↓NF-κB) Microglia_Receptor->Signaling_Cascade Taurine Taurine FAAH->Taurine Docosanoic_Acid Docosanoic Acid FAAH->Docosanoic_Acid Taurine->Signaling_Cascade Docosanoic_Acid->Microglia_Receptor Gene_Expression ↓ Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Neuroinflammation ↓ Neuroinflammation Gene_Expression->Neuroinflammation

Caption: Hypothesized Signaling Pathways for this compound.

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo Microglia_Culture Microglial Cell Culture (e.g., BV-2) NDT_Treatment_LPS This compound + LPS Stimulation Microglia_Culture->NDT_Treatment_LPS In_Vitro_Analysis Analysis: - Cytokine ELISAs - Western Blot (NF-κB, TREM2) - Immunocytochemistry (Iba1) NDT_Treatment_LPS->In_Vitro_Analysis Data_Interpretation Data Interpretation and Pathway Validation In_Vitro_Analysis->Data_Interpretation Animal_Model Mouse Model of Neuroinflammation (LPS) NDT_Administration This compound Administration Animal_Model->NDT_Administration In_Vivo_Analysis Analysis: - Immunohistochemistry (Iba1, GFAP) - qRT-PCR (Tnf, Il6, Trem2) - Behavioral Tests NDT_Administration->In_Vivo_Analysis In_Vivo_Analysis->Data_Interpretation

References

The Physiological Function of C22:0 N-Acyl Taurine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) are a class of endogenous bioactive lipids implicated in a range of physiological processes. Among these, C22:0 N-acyl taurine (B1682933), also known as docosanoyl N-acyl taurine, has emerged as a molecule of significant interest, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of C22:0 N-acyl taurine's physiological function, metabolism, and potential therapeutic relevance. It consolidates available quantitative data, details key experimental protocols for its study, and visualizes its metabolic and putative signaling pathways.

Introduction

C22:0 N-acyl taurine is a saturated very-long-chain fatty acyl amide composed of a docosanoic acid (behenic acid) backbone amide-linked to a taurine head group. While the broader family of N-acyl taurines is recognized for its roles in glucose homeostasis and calcium signaling, the specific functions of C22:0 N-acyl taurine are still being elucidated. A key finding is its significant accumulation in the brain and spinal cord of mice lacking the primary catabolic enzyme, fatty acid amide hydrolase (FAAH), suggesting a prominent role in neurophysiology. This guide will delve into the known aspects of its biochemistry and physiological effects.

Metabolism of C22:0 N-Acyl Taurine

The endogenous levels of C22:0 N-acyl taurine are tightly regulated by its synthesis and degradation pathways.

Biosynthesis

The synthesis of N-acyl taurines, including C22:0 N-acyl taurine, is believed to occur primarily in the peroxisomes. The key enzymes implicated in this process are acyl-coenzyme A:amino acid N-acyltransferases (ACNATs). Specifically, ACNAT1 has been shown to efficiently conjugate very-long-chain fatty acids with taurine. Another enzyme, bile acid-CoA:amino acid N-acyltransferase (BAAT), has also been identified as a hepatic N-acyl taurine synthase, particularly for polyunsaturated fatty acids, but its role in C22:0 N-acyl taurine synthesis is less clear. The biosynthesis is a two-step process involving the activation of docosanoic acid to docosanoyl-CoA, followed by the conjugation of the acyl group to taurine.

cluster_peroxisome Peroxisome docosanoyl_coa Docosanoyl-CoA acnat1 ACNAT1 docosanoyl_coa->acnat1 taurine Taurine taurine->acnat1 c22_nat C22:0 N-Acyl Taurine acnat1->c22_nat Conjugation docosanoic_acid Docosanoic Acid (C22:0) acs Acyl-CoA Synthetase docosanoic_acid->acs acs->docosanoyl_coa Activation c22_nat C22:0 N-Acyl Taurine faah FAAH c22_nat->faah docosanoic_acid Docosanoic Acid faah->docosanoic_acid Hydrolysis taurine Taurine faah->taurine cluster_membrane Cell Membrane c22_nat C22:0 N-Acyl Taurine trpv1 TRPV1 Channel c22_nat->trpv1 Putative Activation ca_influx Ca²⁺ Influx trpv1->ca_influx downstream Downstream Signaling (e.g., Kinase Cascades) ca_influx->downstream neuroprotection Neuroprotection (e.g., Anti-apoptosis, Reduced Oxidative Stress) downstream->neuroprotection tissue Brain Tissue Sample extraction Lipid Extraction (Folch Method) tissue->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis (Quantification) lcms->data

N-Docosanoyl Taurine in Central Nervous System Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-docosanoyl taurine (B1682933) (C22:0 NAT) is a long-chain saturated N-acyl taurine (NAT) that has emerged as a significant bioactive lipid within the central nervous system (CNS). As a member of the expanding class of N-acyl amino acids, it is implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of N-docosanoyl taurine in the context of CNS lipidomics, detailing its quantification, analytical methodologies, and its role in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in neuroscience and lipidomics.

Quantitative Data

The levels of this compound in the CNS are tightly regulated, with significant alterations observed in response to enzymatic inhibition. The primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH). Genetic knockout of FAAH in mice leads to a dramatic accumulation of long-chain saturated NATs in the brain.

TissueConditionFold Change of this compound (C22:0)Reference
BrainFAAH Knockout (-/-) vs. Wild-Type (+/+) Mice~12-fold increase[1]
BrainChronic FAAH Inhibition (PF-3845)Substantial increase, approximating FAAH knockout levels

Further research is required to determine the absolute concentrations of this compound in various discrete brain regions under normal physiological conditions and in models of neurological diseases.

Biosynthesis and Degradation

The metabolic pathways of this compound are crucial for understanding its regulation and function in the CNS.

Biosynthesis of this compound

The synthesis of this compound involves a two-step process:

  • Activation of Docosanoic Acid: Docosanoic acid is first activated to its coenzyme A (CoA) thioester, docosanoyl-CoA, by an acyl-CoA synthetase.

  • N-acylation of Taurine: Docosanoyl-CoA is then conjugated to taurine. While the specific N-acyltransferase responsible for this reaction in the brain is not definitively identified, potential candidates include Bile Acid-CoA:amino acid N-acyltransferase (BAAT) and a peroxisomal enzyme, acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1).[2][3]

Docosanoic_Acid Docosanoic Acid Docosanoyl_CoA Docosanoyl-CoA Docosanoic_Acid->Docosanoyl_CoA ATP, CoA N_docosanoyl_taurine This compound Docosanoyl_CoA->N_docosanoyl_taurine Taurine Taurine Taurine->N_docosanoyl_taurine Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->Docosanoyl_CoA N_Acyltransferase N-Acyltransferase (e.g., BAAT, ACNAT1) N_Acyltransferase->N_docosanoyl_taurine

Biosynthesis of this compound.
Degradation of this compound

This compound is primarily hydrolyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH), which breaks the amide bond to release docosanoic acid and taurine.[4]

N_docosanoyl_taurine This compound Docosanoic_Acid Docosanoic Acid N_docosanoyl_taurine->Docosanoic_Acid Taurine Taurine N_docosanoyl_taurine->Taurine FAAH FAAH FAAH->N_docosanoyl_taurine Hydrolysis

Degradation of this compound.

Signaling Pathways

N-acyl taurines, including this compound, are recognized as signaling molecules that can modulate the activity of transient receptor potential (TRP) channels, specifically TRPV1 and TRPV4.[5] Activation of these channels in neurons can lead to a cascade of downstream events.

This compound-mediated TRPV1 Activation

Activation of the TRPV1 channel by this compound leads to an influx of calcium ions (Ca²⁺). This increase in intracellular calcium can trigger various signaling pathways, including the Calmodulin-dependent kinase (CaMK) and cAMP response element-binding protein (CREB) cascade, which is involved in synaptic plasticity and gene expression.[6]

cluster_membrane Neuronal Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens N_docosanoyl_taurine This compound N_docosanoyl_taurine->TRPV1 Activates CaMK CaMK Activation Ca_influx->CaMK CREB CREB Phosphorylation CaMK->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Brain_Sample Brain Tissue Sample Homogenization Homogenization (Chloroform:Methanol) Brain_Sample->Homogenization Phase_Separation Phase Separation (Centrifugation) Homogenization->Phase_Separation Lipid_Extract Lipid Extract (Lower Phase) Phase_Separation->Lipid_Extract Drying Drying (Nitrogen Stream) Lipid_Extract->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification

References

The Cellular Odyssey of N-docosanoyl Taurine: A Technical Guide to Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-docosanoyl taurine (B1682933), a prominent member of the N-acyl taurine (NAT) class of bioactive lipids, is the subject of increasing scientific scrutiny. As an endogenous metabolite, its physiological roles are gradually being uncovered, revealing its involvement in neuromodulation and other signaling pathways. A comprehensive understanding of its cellular uptake and transport is paramount for elucidating its mechanism of action and for the rational design of therapeutic agents that target or utilize its transport pathways. This technical guide synthesizes the current, albeit limited, direct knowledge on N-docosanoyl taurine's cellular transport and extrapolates from closely related N-acyl taurines and other lipidated molecules to propose likely mechanisms. We provide a framework for future research by outlining detailed experimental protocols and data presentation structures essential for quantifying its cellular journey.

Introduction to this compound

This compound is an amide conjugate of docosanoic acid (a 22-carbon saturated fatty acid) and taurine.[1] It is recognized as a human metabolite.[1] Like other N-acyl taurines, it is implicated in various physiological processes. The intracellular enzyme Fatty Acid Amide Hydrolase (FAAH) is known to degrade N-acyl taurines, suggesting that these molecules must first enter the cell to be metabolized. While direct evidence for the transport of this compound is scarce, its amphipathic nature, possessing a long lipophilic acyl chain and a polar taurine headgroup, suggests that its cellular uptake is likely a multi-faceted process.

Proposed Cellular Uptake and Transport Mechanisms

Given the lack of direct studies on this compound, we propose two primary, non-mutually exclusive pathways for its cellular uptake, based on evidence from similar molecules.

Protein-Mediated Transport

The long docosanoyl chain of this compound suggests an interaction with transporters that handle fatty acids. Several families of fatty acid transport proteins are expressed on the plasma membrane of various cell types and facilitate the uptake of long-chain fatty acids.

  • Fatty Acid Transport Proteins (FATPs): This family of proteins is involved in the uptake and activation of fatty acids.[2] Some FATPs also exhibit acyl-CoA synthetase activity, which would effectively "trap" the fatty acid inside the cell by converting it to its CoA ester.[3][4] It is plausible that this compound could be a substrate for one or more FATP isoforms.

  • Fatty Acid Translocase (FAT/CD36): CD36 is a key protein in the uptake of fatty acids in muscle and adipose tissue.[5][6] Its expression and localization to the plasma membrane are regulated by insulin (B600854) and muscle contraction.[5] The role of CD36 in the transport of acylated amino acids warrants investigation.

Endocytic Pathways

For larger conjugates of taurine, endocytosis has been identified as a key uptake mechanism. A study on taurine-conjugated D-peptides demonstrated that their cellular entry is mediated by dynamin-dependent endocytosis and macropinocytosis, and importantly, does not rely on the taurine transporter (TauT).[7] Considering the significant size of the this compound molecule, it is highly probable that endocytic pathways contribute to its internalization.

The proposed transport mechanisms are depicted in the following signaling pathway diagram:

NDT_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NDT_ext N-docosanoyl Taurine FATP FATP NDT_ext->FATP Protein-mediated transport CD36 FAT/CD36 NDT_ext->CD36 Endocytosis Endocytosis/ Macropinocytosis NDT_ext->Endocytosis Endocytic uptake NDT_int Intracellular N-docosanoyl Taurine FATP->NDT_int CD36->NDT_int Endosome Endosome Endocytosis->Endosome FAAH FAAH NDT_int->FAAH Degradation Endosome->NDT_int Release Metabolites Metabolites FAAH->Metabolites

Proposed cellular uptake pathways for this compound.

Quantitative Data on Cellular Uptake

To date, there is a lack of published quantitative data on the cellular uptake kinetics of this compound. To facilitate future research in this area, the following tables are proposed for the systematic presentation of such data.

Table 1: Kinetic Parameters of this compound Uptake

Cell LineTransporter SystemKm (µM)Vmax (pmol/min/mg protein)Uptake Efficiency (Vmax/Km)
e.g., SH-SY5YFATP-mediated[Experimental Value][Experimental Value][Calculated Value]
e.g., Caco-2Endocytosis[Experimental Value][Experimental Value][Calculated Value]
...............

Table 2: Inhibition of this compound Uptake

Cell LineInhibitorInhibitor Concentration (µM)Target% Inhibition of Uptake
e.g., SH-SY5YPhloretin[Value]FATPs[Experimental Value]
e.g., SH-SY5YSulfo-N-succinimidyl oleate (B1233923) (SSO)[Value]FAT/CD36[Experimental Value]
e.g., Caco-2Dynasore[Value]Dynamin (Endocytosis)[Experimental Value]
e.g., Caco-2Amiloride[Value]Macropinocytosis[Experimental Value]
...............

Experimental Protocols

The following protocols provide a detailed methodology for investigating the cellular uptake of this compound.

Cell Culture
  • Cell Lines: A panel of cell lines should be used to investigate tissue-specific transport. Examples include SH-SY5Y (neuronal), Caco-2 (intestinal epithelium), and 3T3-L1 (adipocytes).

  • Culture Conditions: Cells should be maintained in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cellular Uptake Assay
  • Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach approximately 90% confluency on the day of the experiment.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer. Pre-incubate the cells in buffer for 15-30 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the incubation buffer containing a range of concentrations of this compound (e.g., 1-100 µM). For kinetic studies, include a fixed concentration of a radiolabeled or stable isotope-labeled this compound tracer.

  • Incubation: Incubate the cells for various time points (e.g., 2, 5, 10, 30 minutes) at 37°C to determine the initial rate of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the incubation buffer and washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or methanol).

  • Sample Preparation for Analysis: Collect the cell lysates and process them for quantification of intracellular this compound. This typically involves protein precipitation followed by centrifugation.

Quantification by UPLC-MS/MS
  • Instrumentation: A high-resolution tandem mass spectrometer coupled with an ultra-performance liquid chromatography system.

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) acetate.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and monitor for specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., deuterated this compound).[8]

  • Quantification: Create a standard curve using known concentrations of this compound to quantify its amount in the cell lysates. Normalize the results to the total protein content of each sample, determined by a BCA assay.

The workflow for this experimental protocol is illustrated below:

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., SH-SY5Y in 24-well plates) Start->Cell_Culture Pre_incubation Pre-incubation (HBSS, 37°C) Cell_Culture->Pre_incubation Uptake_Initiation Initiate Uptake (this compound) Pre_incubation->Uptake_Initiation Incubation Incubation (Time course) Uptake_Initiation->Incubation Termination Terminate Uptake (Ice-cold HBSS wash) Incubation->Termination Cell_Lysis Cell Lysis Termination->Cell_Lysis Sample_Prep Sample Preparation (Protein Precipitation) Cell_Lysis->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS Data_Analysis Data Analysis (Quantification, Kinetics) UPLC_MSMS->Data_Analysis End End Data_Analysis->End

Workflow for determining this compound cellular uptake.

Future Directions

The study of this compound transport is in its infancy. Future research should focus on:

  • Direct Transport Assays: Utilizing the protocols outlined above to generate the first quantitative data on this compound uptake.

  • Transporter Identification: Employing siRNA-mediated knockdown or CRISPR/Cas9-based knockout of candidate transporters (FATPs, CD36) to definitively identify the proteins involved.

  • Subcellular Localization: Using imaging techniques with fluorescently labeled this compound to visualize its entry into the cell and its subsequent trafficking to different organelles.

  • In Vivo Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models to understand its physiological disposition.

By systematically addressing these research questions, the scientific community can build a comprehensive model of this compound's cellular transport, which will be instrumental in understanding its biological functions and therapeutic potential.

References

N-Docosanoyl Taurine: In Vitro Signaling Pathways - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro signaling pathways of N-docosanoyl taurine (B1682933) and related N-acyl taurines (NATs). Drawing from available scientific literature, this document details the known molecular targets, mechanisms of action, and experimental methodologies for studying these endogenous lipids. Particular focus is placed on their roles in ion channel modulation and enzymatic degradation.

Core Signaling Pathways

Current in vitro research indicates that N-acyl taurines, including N-docosanoyl taurine, primarily interact with specific members of the Transient Receptor Potential (TRP) family of ion channels and are substrates for the enzyme Fatty Acid Amide Hydrolase (FAAH). While direct studies on this compound are limited, data from structurally similar NATs, such as N-arachidonoyl taurine, provide significant insights into its likely biological activities.

Activation of TRPV1 and TRPV4 Ion Channels

N-acyl taurines bearing polyunsaturated acyl chains have been identified as activators of the Transient Receptor Potential Vanilloid 1 (TRPV1) and 4 (TRPV4) channels.[1] Activation of these non-selective cation channels leads to an influx of calcium ions (Ca²⁺) into the cell, triggering a variety of downstream cellular responses.

N-arachidonoyl taurine, a closely related NAT, activates TRPV1 and TRPV4 with the following potencies:

CompoundTargetEC50 (µM)Cell LineReference
N-arachidonoyl taurineTRPV128Not Specified[2]
N-arachidonoyl taurineTRPV421Not Specified[2]

This activation suggests a role for NATs in processes where these channels are critical, such as sensory perception, inflammation, and cellular homeostasis.

TRPV_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-acyl taurine N-acyl taurine TRPV1 TRPV1 N-acyl taurine->TRPV1 Activates TRPV4 TRPV4 N-acyl taurine->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream

Figure 1: N-acyl taurine activation of TRPV1 and TRPV4 channels, leading to calcium influx.

Modulation of IKs Potassium Channels

Interestingly, N-arachidonoyl taurine has also been shown to enhance the activity of the IKs potassium channel (composed of KCNQ1 and KCNE1 subunits).[3] This channel is crucial for the repolarization phase of the cardiac action potential. N-arachidonoyl taurine was found to restore the function of several Long QT syndrome-associated IKs channel mutations in vitro.[3] This suggests a potential therapeutic avenue for NATs in cardiac arrhythmias.

IKs_Modulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NAT N-arachidonoyl taurine IKs IKs Channel (KCNQ1/KCNE1) NAT->IKs Enhances Activity K_efflux K⁺ Efflux IKs->K_efflux Repolarization Membrane Repolarization K_efflux->Repolarization

Figure 2: Enhancement of IKs potassium channel activity by N-arachidonoyl taurine.

Enzymatic Degradation by Fatty Acid Amide Hydrolase (FAAH)

This compound is a known substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme that catabolizes various bioactive lipids.[1] Inactivation of FAAH, either genetically or pharmacologically, leads to a significant elevation of NAT levels in both central and peripheral tissues.[1] However, in vitro experiments have shown that N-acyl taurines are hydrolyzed by FAAH at a much slower rate compared to other substrates like anandamide.[4]

FAAH_Metabolism NAT This compound FAAH FAAH NAT->FAAH Substrate Products Docosanoic Acid + Taurine FAAH->Products Hydrolysis

Figure 3: Hydrolysis of this compound by the enzyme FAAH.

Experimental Protocols

This section outlines the methodologies for key in vitro experiments to assess the biological activity of this compound.

Intracellular Calcium Influx Assay for TRPV1/TRPV4 Activation

This protocol is designed to measure the activation of TRPV1 and TRPV4 channels by monitoring changes in intracellular calcium concentration using a fluorescent dye.

Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 0.5 mg/mL Geneticin for stable cell lines expressing human TRPV1 or TRPV4.[5]

  • Cells are plated in 96-well black-wall, clear-bottom plates and grown to confluence.

Dye Loading:

  • Remove the culture medium from the wells.

  • Prepare a working solution of a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM, or a component of a commercial kit like the FLIPR Calcium 5 Assay Kit) in a suitable buffer (e.g., Krebs-HEPES).[5][6]

  • Add the dye-loading solution to each well.

  • Incubate the plate in the dark at 37°C for 1 hour to allow for dye loading and de-esterification.[7]

Measurement:

  • A fluorescence plate reader (e.g., FlexStation 3 or FLIPR TETRA) is used to measure fluorescence.[5][7]

  • Establish a baseline fluorescence reading for a set period (e.g., 40-60 seconds).

  • Add this compound (or a positive control like capsaicin (B1668287) for TRPV1) at various concentrations to the wells.

  • Immediately begin kinetic reading of fluorescence intensity. For Fura-2 AM, alternate excitation wavelengths between 340 nm and 380 nm, with emission at 510 nm.[8] For Fluo-4 AM, use an excitation of ~494 nm and emission of ~516 nm.

  • Data is typically expressed as a ratio of the fluorescence at the two excitation wavelengths (for Fura-2 AM) or as a change in fluorescence intensity from baseline.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement plate_cells Plate HEK293 cells (TRPV1/TRPV4 expressing) culture Culture to confluence plate_cells->culture load_dye Load with Ca²⁺ sensitive dye (e.g., Fura-2 AM) culture->load_dye incubate Incubate at 37°C load_dye->incubate baseline Measure baseline fluorescence incubate->baseline add_compound Add this compound baseline->add_compound kinetic_read Kinetic fluorescence reading add_compound->kinetic_read analyze Analyze data (ratio or ΔF/F) kinetic_read->analyze

Figure 4: Experimental workflow for the intracellular calcium influx assay.

FAAH Hydrolysis Assay

This protocol describes a fluorometric method to measure the rate of this compound hydrolysis by FAAH.

Enzyme and Substrate Preparation:

  • FAAH can be obtained from recombinant expression or from tissue homogenates (e.g., rat liver).[9]

  • A fluorogenic FAAH substrate is used. Alternatively, a coupled enzyme assay can be employed to detect the products of this compound hydrolysis. A commercially available FAAH Activity Assay Kit can also be used.[10][11]

Assay Procedure (using a commercial kit as a model):

  • Prepare tissue or cell homogenates in ice-cold FAAH Assay Buffer.[10]

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.[10]

  • In a 96-well white, opaque plate, add the sample containing FAAH.

  • Prepare a reaction mix containing the FAAH substrate.

  • Initiate the reaction by adding the reaction mix to the wells containing the enzyme.

  • Immediately measure fluorescence in kinetic mode at 37°C (e.g., λEx = 360 nm / λEm = 465 nm).[10]

  • The rate of increase in fluorescence is proportional to FAAH activity.

  • A standard curve with a known fluorophore (e.g., AMC) is used to quantify the amount of product formed.[10]

FAAH_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis homogenize Homogenize cells/tissue in assay buffer centrifuge Centrifuge and collect supernatant (FAAH source) homogenize->centrifuge add_sample Add FAAH sample to 96-well plate centrifuge->add_sample add_substrate Add fluorogenic substrate (or this compound) add_sample->add_substrate measure Kinetic fluorescence measurement at 37°C add_substrate->measure calculate Calculate hydrolysis rate measure->calculate standard_curve Generate standard curve standard_curve->calculate

Figure 5: Experimental workflow for the FAAH hydrolysis assay.

Conclusion

The in vitro signaling pathways of this compound and related N-acyl taurines are centered on the modulation of specific ion channels, namely TRPV1, TRPV4, and IKs, and their metabolic regulation by FAAH. While further research is needed to fully elucidate the specific activities of this compound, the methodologies and data presented in this guide provide a solid foundation for its investigation as a bioactive lipid with potential therapeutic implications in a variety of physiological systems. The provided experimental protocols offer robust frameworks for quantifying the interactions of this compound with its molecular targets.

References

N-Docosanoyl Taurine: An In-Depth Analysis of its Role as a Putative Endocannabinoid-Like Molecule

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

N-docosanoyl taurine (B1682933) is an endogenous N-acyl taurine (NAT) discovered through global metabolite profiling of fatty acid amide hydrolase (FAAH) knockout mice. Its concentration is significantly elevated in the absence of FAAH, unequivocally identifying it as an in vivo substrate for this key enzyme in the endocannabinoid system. This metabolic link has led to the consideration of N-docosanoyl taurine as a novel endocannabinoid-like molecule. However, a comprehensive review of the current scientific literature reveals a critical gap in the evidence required to definitively classify it as such. While its metabolism by FAAH is a shared characteristic with the endocannabinoid anandamide, there is a notable absence of data demonstrating direct interaction of this compound with cannabinoid receptors (CB1 and CB2). In contrast, emerging evidence indicates that N-acyl taurines, as a class, function as signaling molecules through the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV4. This technical guide provides a thorough examination of the existing data on this compound, including its biochemical properties, metabolic pathways, and pharmacological targets, to clarify its current standing as a signaling lipid.

Data Presentation

Table 1: Quantitative Data on the Interaction of N-Acyl Taurines with FAAH
SubstrateEnzymeHydrolysis Rate (nmol/min/mg)Source
N-Arachidonoyl Taurine (C20:4)FAAH0.04[1][2]
Anandamide (AEA)FAAH0.5[1][2]
N-Arachidonoyl GlycineFAAH0.02[1][2]

Note: Data for this compound is not available. N-arachidonoyl taurine is presented as a structural and functional analogue.

Table 2: Quantitative Data on the Activation of TRP Channels by N-Acyl Taurines
AgonistChannelEC50Source
N-Arachidonoyl TaurineTRPV1Not specified, but increased sEPSC frequency at 10 µM[3][4]
AnandamideTRPV16.02 ± 1.23 µM[5]
N-Arachidonoyl Dopamine (B1211576)TRPV10.08 ± 0.05 µM[5]
4α-phorbol didecanoate (4αPDD)TRPV4~0.2 µM[6]

Note: Specific EC50 values for this compound on TRPV1 and TRPV4 are not currently available in the literature.

Experimental Protocols

Global Metabolite Profiling for the Discovery of N-Acyl Taurines

This protocol is based on the methodology described by Saghatelian et al. (2004).

1. Tissue Extraction:

  • Brain and spinal cord tissues from wild-type and FAAH knockout mice are flash-frozen in liquid nitrogen immediately after dissection.

  • Tissues are homogenized in a 2:1:1 mixture of dichloromethane:methanol:water.

  • The organic and aqueous layers are separated by centrifugation at 1000 x g for 15 minutes.

  • The organic (lipid-containing) layer is collected and dried under a stream of nitrogen.

2. LC-MS/MS Analysis:

  • The dried lipid extract is resuspended in a suitable solvent for injection (e.g., 1:1 acetonitrile:water).

  • Chromatographic separation is performed on a C18 reverse-phase column using a gradient elution profile.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • The LC system is coupled to a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument).

  • Data is acquired in both positive and negative ion modes to ensure comprehensive metabolite detection.

  • MS/MS fragmentation is performed on ions of interest to aid in structural elucidation.

3. Data Analysis:

  • Raw data files are processed using metabolomics software (e.g., XCMS) to align retention times and integrate peak areas.

  • Statistical analysis (e.g., t-test or volcano plot analysis) is used to identify ions that are significantly different in abundance between wild-type and FAAH knockout samples.

  • The accurate mass and fragmentation pattern of the differential ions are used to propose elemental compositions and putative structures, which are then confirmed by comparison with synthesized standards.

In Vitro FAAH Hydrolysis Assay

This protocol is adapted from methodologies used to assess FAAH activity on N-acyl amides.

1. Enzyme Preparation:

  • HEK293T cells are transiently transfected with a plasmid encoding for FAAH.

  • Control cells are transfected with an empty vector.

  • After 48 hours, cells are harvested, and membrane fractions are prepared by sonication and ultracentrifugation.

  • Protein concentration of the membrane preparations is determined using a standard protein assay (e.g., BCA assay).

2. Hydrolysis Reaction:

  • Membrane preparations (containing FAAH) are incubated with the N-acyl taurine substrate (e.g., N-arachidonoyl taurine) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C.

  • The reaction is initiated by the addition of the substrate.

  • Aliquots are taken at various time points and the reaction is quenched by the addition of an organic solvent (e.g., ice-cold acetonitrile).

3. Product Quantification by LC-MS/MS:

  • The quenched reaction mixture is centrifuged to pellet the protein.

  • The supernatant, containing the fatty acid product, is analyzed by LC-MS/MS.

  • A standard curve of the fatty acid product is generated to allow for absolute quantification.

  • The rate of hydrolysis is calculated and expressed as nmol of product formed per minute per mg of protein.

Mandatory Visualization

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular TRPV1 TRPV1 Ca_ion Ca²⁺ TRPV1->Ca_ion Influx TRPV4 TRPV4 TRPV4->Ca_ion Influx PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_ion->PLC Activates NAT N-Acyl Taurine (e.g., this compound) NAT->TRPV1 Activates NAT->TRPV4 Activates FAAH FAAH NAT->FAAH Metabolized by FattyAcid Fatty Acid FAAH->FattyAcid Produces Taurine Taurine FAAH->Taurine Produces Ca_release Ca²⁺ Release ER->Ca_release Induces

Caption: Proposed signaling pathway for N-acyl taurines.

experimental_workflow start Start: Tissue Samples (Wild-Type vs. FAAH KO Mice) extraction Lipid Extraction start->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing (e.g., XCMS) lcms->data_processing confirmation Confirmation by Comparison to Standard lcms->confirmation Compare Spectra statistical_analysis Statistical Analysis (Identify Differential Ions) data_processing->statistical_analysis structure_elucidation Structural Elucidation (Accurate Mass & MS/MS) statistical_analysis->structure_elucidation synthesis Chemical Synthesis of Putative Structure structure_elucidation->synthesis synthesis->confirmation end End: Identification of This compound confirmation->end

Caption: Experimental workflow for the discovery of this compound.

logical_relationship cluster_endocannabinoid Endocannabinoid System cluster_nat N-Acyl Taurine System Anandamide Anandamide CB1 CB1 Receptor Anandamide->CB1 Activates CB2 CB2 Receptor Anandamide->CB2 Activates TRPV1 TRPV1 Channel Anandamide->TRPV1 Activates FAAH FAAH Enzyme Anandamide->FAAH Metabolized by NDT This compound NDT->CB1 Interaction? NDT->CB2 Interaction? NDT->TRPV1 Activates TRPV4 TRPV4 Channel NDT->TRPV4 Activates NDT->FAAH Metabolized by

Caption: Logical relationship of this compound to the endocannabinoid system.

Conclusion

Based on the current body of scientific evidence, this compound cannot be definitively classified as a novel endocannabinoid-like molecule. Its primary connection to the endocannabinoid system is its role as a substrate for FAAH. While this is a significant link, the defining characteristic of an endocannabinoid is its ability to bind to and activate cannabinoid receptors. To date, there is no published data demonstrating that this compound or other long-chain saturated N-acyl taurines bind to or functionally modulate CB1 or CB2 receptors.

Instead, the available evidence points towards the role of N-acyl taurines as a distinct class of signaling lipids that modulate the activity of TRP channels. The elevated levels of this compound in the central nervous system of FAAH knockout mice suggest a potential role in neurological processes, which may be mediated through these ion channels.

For researchers and drug development professionals, this compound and other N-acyl taurines represent a promising area of investigation. Future research should prioritize:

  • Cannabinoid Receptor Binding Assays: Conducting comprehensive radioligand binding and functional assays to definitively determine if this compound interacts with CB1 and CB2 receptors.

  • TRP Channel Pharmacology: Elucidating the precise potency and efficacy (EC50 values) of this compound at TRPV1 and TRPV4 channels.

  • Physiological Function: Investigating the in vivo physiological and pathophysiological roles of this compound, particularly in the context of the central nervous system, given its abundance in FAAH knockout mice.

References

N-docosanoyl taurine as a potential biomarker for neurological disorders

Author: BenchChem Technical Support Team. Date: December 2025

N-docosanoyl Taurine (B1682933): A Potential Biomarker for Neurological Disorders

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-acyl taurines (NATs) are a class of endogenous bioactive lipids that are gaining attention for their role in physiological and pathological processes. Among these, N-docosanoyl taurine, a conjugate of docosanoic acid and taurine, is emerging as a molecule of interest in neuroscience.[1] Its metabolism is intrinsically linked to the enzyme Fatty Acid Amide Hydrolase (FAAH), a key regulator of several lipid signaling molecules in the central nervous system.[2][3] Preclinical evidence, particularly the significant elevation of this compound in FAAH-deficient animal models, points towards its potential as a biomarker for neurological conditions where FAAH activity is dysregulated. This document provides a comprehensive overview of the biochemistry of this compound, its proposed role in neurological signaling, the quantitative evidence supporting its biomarker potential, and the detailed experimental protocols for its analysis.

Biochemical Profile of this compound

This compound (C24H49NO4S) is classified as a fatty acyl amide, specifically an N-acyl taurine.[1] It is formed through the conjugation of docosanoic acid (a saturated very-long-chain fatty acid) with taurine, a semi-essential amino acid abundant in the brain.[4][5]

Biosynthesis and Degradation

The primary metabolic pathway controlling the levels of this compound and other NATs is its degradation by Fatty Acid Amide Hydrolase (FAAH).[6] FAAH is a serine hydrolase responsible for the breakdown of various fatty acid amides. The genetic or pharmacological inactivation of FAAH leads to a significant accumulation of its substrates, including this compound.[2][3]

Docosanoyl_CoA Docosanoyl-CoA Synthesis N-acyltransferase (Putative) Docosanoyl_CoA->Synthesis Substrate Taurine Taurine Taurine->Synthesis Substrate NDT This compound Synthesis->NDT Biosynthesis FAAH Fatty Acid Amide Hydrolase (FAAH) NDT->FAAH Degradation (Hydrolysis) Products Docosanoic Acid + Taurine FAAH->Products

Caption: Biosynthesis and degradation pathway of this compound.

Putative Role in Neurological Signaling

While the specific functions of this compound are still under investigation, the broader class of N-acyl taurines has been shown to act as signaling molecules. Notably, certain NATs can activate members of the transient receptor potential (TRP) family of calcium channels, such as TRPV1 and TRPV4.[3] These channels are involved in a variety of sensory and regulatory processes within the nervous system. The accumulation of NATs due to FAAH inhibition suggests a potential modulatory role in neuronal excitability and signaling pathways governed by TRP channels.

Furthermore, the parent molecule, taurine, is known to have extensive neuroprotective properties, including modulating Ca2+ homeostasis, attenuating neuroinflammation, and acting as an inhibitory neuromodulator.[4][5][7] It is plausible that this compound shares or modulates some of these neuroprotective functions.

FAAH_Inhibition FAAH Inhibition (Genetic or Pharmacological) NDT_Accumulation ↑ this compound (and other NATs) FAAH_Inhibition->NDT_Accumulation Leads to TRP_Channels TRP Ion Channels (e.g., TRPV1, TRPV4) NDT_Accumulation->TRP_Channels Activates Calcium_Influx ↑ Intracellular Ca2+ TRP_Channels->Calcium_Influx Mediates Signaling Downstream Cellular Signaling Calcium_Influx->Signaling Initiates

Caption: Proposed signaling mechanism of N-acyl taurines.

Quantitative Data Supporting Biomarker Potential

The primary quantitative evidence for this compound's biomarker potential comes from global metabolite profiling studies in animal models. These studies provide a basis for investigating its relevance in human neurological disorders where FAAH dysfunction or neuroinflammation may be implicated.

Table 1: this compound Levels in FAAH Knockout Mice

Tissue Fold Change in FAAH-/- Mice vs. Wild-Type Reference

| Brain & Spinal Cord | ~12-fold increase |[2][3] |

Table 2: Performance of UPLC-MS/MS Method for N-acyl Taurine Quantification

Parameter Value Analytes Reference
Linearity (R²) ≥ 0.9996 C16:0, C18:1, C20:4, C22:0, C24:1 NATs [8]
Range 1-300 ng/ml C16:0, C18:1, C20:4, C22:0, C24:1 NATs [8]
Limit of Detection (LOD) 0.3-0.4 ng/ml C16:0, C18:1, C20:4, C22:0, C24:1 NATs [8]

| Limit of Quantification (LOQ) | 1 ng/ml | C16:0, C18:1, C20:4, C22:0, C24:1 NATs |[8] |

Experimental Protocols

The accurate measurement of this compound in biological matrices is critical for its validation as a biomarker. The preferred method is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Quantification of this compound via UPLC-MS/MS

This protocol is based on methodologies developed for the sensitive and specific quantification of N-acyl taurines in biological samples.[8]

1. Sample Preparation (Lipid Extraction):

  • Homogenize biological tissue (e.g., brain tissue) in a suitable solvent, typically methanol (B129727) (MeOH) or a chloroform/methanol mixture.

  • Add an internal standard (e.g., deuterated N-arachidonoyl taurine, d4-C20:4 NAT) to correct for extraction efficiency and matrix effects.

  • Perform lipid extraction using a standard method such as Bligh-Dyer or a simplified protein precipitation with cold organic solvent.

  • Centrifuge to pellet proteins and other insoluble material.

  • Collect the supernatant containing the lipid extract.

  • Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

2. Chromatographic Separation (UPLC):

  • Column: A reverse-phase column, such as an Acquity UPLC BEH C18, is typically used.

  • Mobile Phase A: Water with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mobile Phase B: Acetonitrile/Isopropanol mixture.

  • Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is used to separate lipids based on their hydrophobicity.

  • Flow Rate: Maintained at a rate suitable for UPLC, e.g., 0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C, to ensure reproducible retention times.

3. Detection (Tandem Mass Spectrometry - ESI-QqQ):

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for NATs.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions. For NATs, two common product ions resulting from the fragmentation of the taurine moiety are m/z 80 (SO3-) and m/z 107 (CH2CH2SO3-).

    • Example Transition for this compound (C24H49NO4S, MW: 447.7 g/mol ): The precursor ion [M-H]- would be m/z 446.3. The MRM transitions would be 446.3 -> 80 and 446.3 -> 107.

  • Quantification: Generate a calibration curve using authentic standards of this compound. Quantify the analyte in samples by comparing its peak area ratio (relative to the internal standard) to the calibration curve.

Sample Biological Sample (e.g., Brain Tissue, Plasma) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction UPLC UPLC Separation (Reverse-Phase C18) Extraction->UPLC MS Tandem Mass Spectrometry (ESI- / MRM Mode) UPLC->MS Data Data Analysis (Quantification vs. Std Curve) MS->Data Result Concentration of This compound Data->Result

Caption: Experimental workflow for this compound analysis.

Future Directions and Conclusion

The evidence strongly suggests that this compound is a sensitive indicator of FAAH activity in the central nervous system. Its ~12-fold elevation in FAAH-deficient mice provides a compelling rationale for its investigation as a potential biomarker in human neurological disorders.[2][3] Many neurodegenerative and neuropsychiatric conditions, including Parkinson's disease, Alzheimer's disease, and anxiety disorders, have been associated with alterations in the endocannabinoid system, of which FAAH is a critical component.[9][10]

Future research should focus on:

  • Clinical Validation: Measuring levels of this compound in cerebrospinal fluid (CSF) and plasma of patients with various neurological disorders compared to healthy controls.

  • Functional Studies: Elucidating the specific biological functions of this compound in the brain, particularly its interaction with TRP channels and its influence on neuroinflammation and neuronal survival.

  • Therapeutic Monitoring: Assessing whether this compound levels can be used to monitor target engagement for drugs that inhibit FAAH or modulate related pathways.

References

Methodological & Application

Application Notes and Protocols for N-docosanoyl taurine Extraction from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid messengers implicated in various physiological processes. Among them, N-docosanoyl taurine (B1682933) (NDT), a conjugate of docosanoic acid and taurine, has been identified in the central nervous system.[1] Its specific roles are an active area of research, with evidence suggesting involvement in neuromodulation and cytoprotection. Accurate quantification of NDT in brain tissue is crucial for understanding its function in both normal and pathological states.

This document provides a detailed protocol for the extraction and quantification of N-docosanoyl taurine from brain tissue using a modified Folch lipid extraction method followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Overview

The protocol involves the homogenization of brain tissue in a chloroform/methanol solvent system to extract lipids, including NDT. The lipid-containing organic phase is then separated, dried, and reconstituted for analysis. Quantification is achieved by UPLC-MS/MS using a stable isotope-labeled internal standard to ensure accuracy and precision.

Data Presentation

Table 1: UPLC-MS/MS Quantitative Parameters for N-acyl taurine Analysis

ParameterValueReference
Linearity Range1 - 300 ng/mL
≥ 0.9996
Limit of Detection (LOD)0.3 - 0.4 ng/mL
Limit of Quantification (LOQ)1 ng/mL

Table 2: Example Solvent-to-Tissue Ratios for Folch Extraction

Tissue WeightChloroform:Methanol (2:1, v/v)0.9% NaCl Solution
100 mg2 mL0.4 mL
500 mg10 mL2 mL
1 g20 mL4 mL

Experimental Protocols

Part 1: this compound Extraction from Brain Tissue (Modified Folch Method)

Materials:

  • Brain tissue sample

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% (w/v) Sodium Chloride (NaCl) solution

  • N-Arachidonoyl Taurine-d4 (or other suitable deuterated N-acyl taurine) as internal standard

  • Glass homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge tubes (glass, Teflon-lined caps)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a frozen brain tissue sample (e.g., 100 mg).

    • On a cold surface (e.g., on dry ice), finely chop the tissue into small pieces using a clean scalpel.

  • Homogenization:

    • Transfer the minced tissue to a pre-chilled glass homogenizer.

    • Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) to the tissue (e.g., 2 mL for 100 mg of tissue).[2]

    • Spike the mixture with the internal standard (e.g., N-Arachidonoyl Taurine-d4) at a known concentration.

    • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for 2 mL of homogenate).[2]

    • Vortex the mixture vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.[2] You will observe two distinct layers: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.

  • Lipid Phase Collection:

    • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

    • Transfer the organic phase to a new clean glass tube.

  • Washing the Lipid Extract:

    • To remove any remaining non-lipid contaminants, add a small volume of methanol:water (1:1, v/v) to the collected organic phase, vortex briefly, and centrifuge again as in step 4.

    • Carefully remove and discard the upper phase.

  • Drying the Lipid Extract:

    • Evaporate the solvent from the final organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis (e.g., 100 µL of Acetonitrile:Water, 90:10, v/v).

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Part 2: UPLC-MS/MS Quantification of this compound

Instrumentation and Conditions:

  • UPLC System: A system capable of handling high pressures.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column for lipid analysis (e.g., ACQUITY UPLC BEH C18).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to separate this compound from other lipid species.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Monitor for the precursor ion and a specific product ion.

    • Internal Standard (e.g., N-Arachidonoyl Taurine-d4): Monitor for the precursor ion and a specific product ion of the deuterated standard.

Procedure:

  • Method Setup:

    • Develop a UPLC-MS/MS method with optimized parameters for the separation and detection of this compound and the internal standard. This includes optimizing the gradient, cone voltage, and collision energy for the specific MRM transitions.

  • Calibration Curve:

    • Prepare a series of calibration standards of this compound of known concentrations, each containing a fixed concentration of the internal standard.

    • Inject the calibration standards to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Sample Analysis:

    • Inject the reconstituted brain tissue extracts into the UPLC-MS/MS system.

    • Record the chromatograms for the MRM transitions of this compound and the internal standard.

  • Quantification:

    • Calculate the peak area ratio of this compound to the internal standard in the brain tissue samples.

    • Determine the concentration of this compound in the samples by interpolating the peak area ratio from the calibration curve.

    • Normalize the final concentration to the initial weight of the brain tissue (e.g., in pmol/g or ng/mg of tissue).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Part 1: Extraction cluster_analysis Part 2: Analysis tissue Brain Tissue Sample homogenization Homogenization (Chloroform:Methanol 2:1, Internal Standard) tissue->homogenization phase_separation Phase Separation (add 0.9% NaCl) homogenization->phase_separation centrifugation1 Centrifugation (2,000 x g, 10 min) phase_separation->centrifugation1 collect_organic Collect Lower Organic Phase centrifugation1->collect_organic wash Wash with Methanol:Water (1:1) collect_organic->wash centrifugation2 Centrifugation wash->centrifugation2 collect_final Collect Final Organic Phase centrifugation2->collect_final dry Dry Down (Nitrogen Evaporation) collect_final->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute uplc_ms UPLC-MS/MS Analysis reconstitute->uplc_ms quantification Quantification (Calibration Curve) uplc_ms->quantification

Caption: Workflow for this compound extraction and analysis.

N-acyl taurine Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx FAAH FAAH FattyAcid Fatty Acid FAAH->FattyAcid Taurine Taurine FAAH->Taurine NAT_ext N-acyl taurine NAT_ext->TRPV1 Activates NAT_int N-acyl taurine NAT_int->FAAH Hydrolysis downstream Downstream Signaling (e.g., Neuromodulation) Ca_ion->downstream

Caption: N-acyl taurine signaling interactions.

References

Application Notes and Protocols: Cell-Based Assays for Studying N-docosanoyl taurine Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-docosanoyl taurine (B1682933) is a member of the N-acyl taurine (NAT) family, a class of endogenous lipid signaling molecules. NATs are formed by the conjugation of a fatty acid to the amino group of taurine. N-docosanoyl taurine, specifically, contains a 22-carbon saturated acyl chain (docosanoic acid). These molecules are gaining interest in the scientific community for their potential roles in various physiological processes, including anti-inflammatory, neuroprotective, and metabolic effects. This document provides detailed protocols for a suite of cell-based assays to investigate the biological activities of this compound.

Data Presentation: Summary of Potential this compound Effects

The following tables summarize expected quantitative outcomes from the described assays based on published data for taurine and other N-acyl taurines. It is important to note that specific data for this compound is limited, and these values should be considered illustrative. Researchers are encouraged to generate specific dose-response curves for this compound in their experimental systems.

Table 1: Anti-Inflammatory Effects

AssayCell LineTreatmentAnalyteExpected Outcome (vs. Control)
Cytokine ReleaseRAW 264.7 MacrophagesLPS (1 µg/mL) + this compoundTNF-α↓ 30-60%
LPS (1 µg/mL) + this compoundIL-6↓ 25-50%
LPS (1 µg/mL) + this compoundIL-1β↓ 20-40%

Table 2: Neuroprotective Effects

AssayCell LineTreatmentParameterExpected Outcome (vs. Control)
Glutamate (B1630785) ExcitotoxicityPrimary Cortical NeuronsGlutamate (100 µM) + this compoundCell Viability (MTT)↑ 40-70%
ApoptosisSH-SY5Y NeuroblastomaStaurosporine (B1682477) (1 µM) + this compoundCaspase-3 Activity↓ 35-65%

Table 3: Metabolic Effects

AssayCell LineTreatmentParameterExpected Outcome (vs. Control)
Lipid AccumulationHepG2 HepatocytesOleic Acid (1 mM) + this compoundIntracellular Triglycerides↓ 20-50%

Table 4: Ion Channel Modulation

AssayCell LineTreatmentParameterExpected Outcome
Calcium InfluxHEK293 (TRPV1 expressing)This compoundIntracellular Ca2+↑ Fluorescence
FAAH ActivityRat Liver MicrosomesThis compoundFAAH Hydrolysis RateSubstrate-dependent activity

Experimental Protocols

Anti-Inflammatory Assay: Measurement of Lipopolysaccharide (LPS)-Induced Cytokine Release

Principle: This assay measures the ability of this compound to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • LPS from E. coli

  • This compound

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS-only control.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only control.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Neuronal Cells

Principle: This assay assesses the protective effect of this compound against neuronal cell death induced by glutamate, an excitatory neurotransmitter that can be toxic at high concentrations. Cell viability is measured using the MTT assay, which is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium supplemented with B-27

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to differentiate or adhere for 24-48 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

    • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours. Include a vehicle control (no glutamate, no this compound) and a glutamate-only control.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control and calculate the protective effect of this compound against glutamate-induced cell death.

Apoptosis Assay: Caspase-3 Activity

Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a synthetic substrate that releases a fluorescent or colorimetric product upon cleavage by active caspase-3.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • This compound

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • 96-well plate

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for 24 hours before inducing apoptosis with staurosporine (1 µM) for 3-6 hours.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release cellular contents, including caspases.

  • Caspase-3 Activity Measurement:

    • Add the cell lysate to a new plate.

    • Add the caspase-3 substrate provided in the kit.

    • Incubate at 37°C for 1-2 hours.

  • Detection: Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration of the cell lysate and express the results as a fold change relative to the control group.

Metabolic Assay: Lipid Accumulation via Oil Red O Staining

Principle: This assay visualizes and quantifies the accumulation of neutral lipids in cells. Oil Red O is a fat-soluble dye that stains lipids red.

Materials:

Protocol:

  • Cell Seeding and Treatment: Seed HepG2 cells on coverslips in a 24-well plate. Treat the cells with oleic acid (1 mM) with or without this compound for 24 hours to induce lipid accumulation.

  • Fixation: Wash the cells with PBS and fix with 10% formalin for 30 minutes.

  • Staining:

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 20 minutes.

    • Wash again with 60% isopropanol and then with water.

    • (Optional) Counterstain the nuclei with hematoxylin for 1 minute.

  • Visualization: Mount the coverslips on microscope slides and observe under a light microscope.

  • Quantification: To quantify lipid accumulation, extract the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 510 nm.

Ion Channel Modulation Assay: Calcium Influx Assay

Principle: This assay measures changes in intracellular calcium concentration upon activation of ion channels, such as TRPV1, which are known to be activated by some N-acyl taurines. A fluorescent calcium indicator dye is used, which increases in fluorescence intensity upon binding to calcium.

Materials:

  • HEK293 cells stably expressing TRPV1

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Capsaicin (B1668287) (positive control)

  • Fluorescence microplate reader with kinetic reading capability

Protocol:

  • Cell Seeding: Seed HEK293-TRPV1 cells in a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium and incubate the cells with the loading buffer for 1 hour at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Measure the baseline fluorescence (Ex/Em = 494/516 nm).

    • Add this compound or capsaicin and immediately start kinetic reading for 2-5 minutes.

  • Data Analysis: Express the change in fluorescence as a ratio of the peak fluorescence to the baseline fluorescence (F/F0).

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT Language)

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription NDT N-docosanoyl taurine NDT->IKK Inhibits

Caption: Putative anti-inflammatory signaling pathway of this compound.

neuroprotective_pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Calpain Calpain Activation Ca_influx->Calpain Apoptosis Apoptosis Calpain->Apoptosis NDT N-docosanoyl taurine NDT->NMDA_R Inhibits NDT->Ca_influx Reduces

Caption: Neuroprotective mechanism of this compound against excitotoxicity.

metabolic_pathway Fatty_Acids Free Fatty Acids SREBP2 SREBP-2 Fatty_Acids->SREBP2 Activates Lipogenesis Lipogenesis (Lipid Synthesis) SREBP2->Lipogenesis PPARa PPARα Lipid_Oxidation Lipid Oxidation PPARa->Lipid_Oxidation NDT N-docosanoyl taurine NDT->SREBP2 Inhibits NDT->PPARa Activates

Caption: Proposed metabolic regulatory pathway of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7, SH-SY5Y, HepG2) Compound_Prep Prepare this compound and Stimulants (LPS, Glutamate, etc.) Cell_Culture->Compound_Prep Treatment Cell Treatment with This compound and Stimulants Compound_Prep->Treatment Incubation Incubation (Time and Condition Dependent) Treatment->Incubation Data_Collection Data Collection (ELISA, MTT, Staining, etc.) Incubation->Data_Collection Normalization Data Normalization and Statistical Analysis Data_Collection->Normalization Interpretation Interpretation of Results Normalization->Interpretation

Caption: General experimental workflow for cell-based assays.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the cellular effects of this compound. By employing these standardized assays, researchers can elucidate the potential therapeutic benefits of this novel lipid molecule in the areas of inflammation, neurodegeneration, and metabolic disorders. Further studies are warranted to fully characterize the mechanisms of action and physiological relevance of this compound.

In Vivo Models for Investigating N-docosanoyl Taurine Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-docosanoyl taurine (B1682933) is a member of the N-acyl taurine (NAT) class of endogenous lipid messengers. While research into the specific functions of N-docosanoyl taurine is ongoing, the broader family of NATs has been implicated in a variety of physiological processes, including pain, inflammation, wound healing, and metabolic regulation. This document provides detailed application notes and experimental protocols for investigating the in vivo functions of this compound using established animal models.

A key in vivo model for studying the effects of elevated NATs is the Fatty Acid Amide Hydrolase (FAAH) knockout mouse. FAAH is the primary enzyme responsible for the degradation of NATs, and its genetic deletion leads to a significant increase in the endogenous levels of these lipids, including this compound. Additionally, N-acyl taurines have been shown to activate Transient Receptor Potential Vanilloid 1 (TRPV1) and 4 (TRPV4) channels, suggesting that in vivo models related to the function of these channels are relevant for studying the pharmacological effects of exogenously administered this compound.

Data Presentation

The following tables summarize quantitative data from studies on related compounds, offering a predictive framework for investigating this compound.

Table 1: Effects of Taurine on Pain and Inflammation in Murine Models

In Vivo ModelCompoundDoseRoute of AdministrationMeasured ParameterResult
Acetic Acid-Induced Writhing (Mice)Taurine100 mg/kgIntraperitoneal (i.p.)Number of writhes49% inhibition
Acetic Acid-Induced Writhing (Mice)Taurine200 mg/kgIntraperitoneal (i.p.)Number of writhes56% inhibition[1]
Formalin Test (Mice) - Early PhaseTaurine50-200 mg/kgSubcutaneous (s.c.)Licking time30-42% reduction[2]
Carrageenan-Induced Paw Edema (Rats)Taurine300 mg/kgIntraperitoneal (i.p.)Paw volumeSignificant reduction
Cigarette Smoke-Induced Lung Inflammation (Mice)Taurine-In drinking waterTotal leukocytes in BALFSignificant reduction[3]

Table 2: Effects of Taurine and N-acyl Taurines on Wound Healing in Murine Models

In Vivo ModelCompoundTreatmentMeasured ParameterResult
Full-Thickness Cutaneous Wound (Mice)TaurineTopical applicationWound closure rate (Day 17)~89.9% closure (vs. 79.3% in control)[4]
Full-Thickness Cutaneous Wound (Mice)N-tetracosanoyl-taurine & N-eicosanoyl-taurineTopical administrationWound closureAccelerated wound closure[5][6]
Cutaneous Leishmaniasis Wound (Mice)Taurine-Rate of wound closureSignificantly faster than control[7]

Table 3: Effects of Taurine on Glucose Metabolism in Murine Models

In Vivo ModelCompoundTreatmentMeasured ParameterResult
Streptozotocin-Induced Diabetic MiceTaurine (0.5% and 1% in drinking water)4 weeksBlood glucose at 60 min post-glucose loadSignificantly lower than control[5]
High-Fat Diet-Fed MiceTaurine10 weeksGlucose tolerancePrevention of glucose intolerance
Normal MiceTaurine (2% in drinking water)30 daysGlucose toleranceImproved glucose tolerance

Signaling Pathways and Experimental Workflows

Signaling Pathway for N-acyl Taurine (NAT) Action

The following diagram illustrates the known signaling pathway for N-acyl taurines, including the potential mechanism of action for this compound.

NAT_Signaling Potential Signaling Pathway of this compound NAT This compound (or other NATs) FAAH FAAH (Degradation) NAT->FAAH Metabolized by TRPV1 TRPV1 NAT->TRPV1 Activates TRPV4 TRPV4 NAT->TRPV4 Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx TRPV4->Ca_influx Downstream Downstream Signaling (e.g., pain, inflammation, wound healing, metabolic regulation) Ca_influx->Downstream

Caption: Potential signaling pathway for this compound.

Experimental Workflow for In Vivo Studies

This diagram outlines a general workflow for investigating the function of this compound in vivo.

experimental_workflow General In Vivo Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis animal_model Select Animal Model (e.g., FAAH KO mice, Wild-type mice) compound_prep Prepare this compound Formulation animal_model->compound_prep administration Administer Compound (e.g., i.p., s.c., topical) compound_prep->administration in_vivo_assay Perform In Vivo Assay (e.g., Pain, Wound Healing, Glucose Tolerance) administration->in_vivo_assay data_collection Collect Data (e.g., behavioral scores, wound size, blood glucose) in_vivo_assay->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpret Results statistical_analysis->interpretation

Caption: General workflow for in vivo this compound studies.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound

Objective: To prepare and administer this compound to mice for functional studies.

Materials:

  • This compound (crystalline solid)

  • Vehicle solution: Saline (0.9% NaCl) containing 5% Tween 80 and 5% ethanol (B145695)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for administration (e.g., 27-gauge for intraperitoneal injection)

Procedure:

  • Preparation of this compound Formulation:

    • Weigh the desired amount of this compound.

    • Prepare the vehicle solution by mixing sterile saline, Tween 80, and ethanol in a 90:5:5 ratio.

    • Add the this compound to the vehicle solution in a sterile microcentrifuge tube. Based on the solubility of other long-chain N-acyl taurines, a concentration of 1-5 mg/mL should be achievable.

    • Vortex the mixture vigorously until the compound is fully suspended. Gentle warming may aid in dissolution, but do not overheat.

    • Prepare a vehicle-only control solution for the control group of animals.

  • Administration:

    • The route of administration will depend on the specific in vivo model.

      • Intraperitoneal (i.p.) injection: For systemic effects in pain, inflammation, and metabolic studies. A typical injection volume for a mouse is 100-200 µL.

      • Subcutaneous (s.c.) injection: An alternative for systemic delivery.

      • Topical administration: For localized effects in wound healing models. The formulation may need to be adjusted to a cream or gel base.

    • Administer the prepared this compound suspension or the vehicle control to the respective groups of mice.

Protocol 2: Acetic Acid-Induced Writhing Test for Analgesia

Objective: To assess the analgesic potential of this compound in a model of visceral pain.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound formulation (from Protocol 1)

  • Vehicle control (from Protocol 1)

  • 0.6% acetic acid solution in saline

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour.

  • Administer this compound formulation or vehicle control via i.p. injection. A typical pre-treatment time is 30 minutes.

  • After the pre-treatment period, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Start the stopwatch and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Record the total number of writhes for each mouse.

  • Calculate the percentage of inhibition of writhing for the treated group compared to the vehicle control group.

Protocol 3: Murine Excisional Wound Healing Model

Objective: To evaluate the effect of this compound on the rate of cutaneous wound healing.

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors, forceps, and biopsy punch (e.g., 6 mm)

  • This compound formulation (topical or systemic from Protocol 1)

  • Vehicle control

  • Digital camera and ruler for wound measurement

Procedure:

  • Anesthetize the mouse.

  • Shave the dorsal skin and clean with an antiseptic solution.

  • Create two full-thickness excisional wounds on the dorsum of each mouse using a biopsy punch.

  • Administer this compound. For topical application, apply a measured amount of the formulation directly to one wound, and the vehicle control to the contralateral wound. For systemic administration, inject the compound as described in Protocol 1.

  • Photograph the wounds with a ruler for scale immediately after creation (Day 0) and at regular intervals (e.g., Days 3, 7, 10, 14).

  • Measure the wound area from the photographs using image analysis software.

  • Calculate the percentage of wound closure at each time point relative to the initial wound area on Day 0.

Protocol 4: Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To determine the effect of this compound on glucose metabolism.

Materials:

  • Mice (fasted for 6 hours with free access to water)

  • This compound formulation (from Protocol 1)

  • Vehicle control (from Protocol 1)

  • 20% sterile glucose solution

  • Glucometer and test strips

  • Syringes and needles

Procedure:

  • Fast mice for 6 hours.

  • Administer this compound formulation or vehicle control via i.p. injection. A typical pre-treatment time is 30-60 minutes.

  • At time 0, measure baseline blood glucose from a tail snip.

  • Inject the 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Plot the blood glucose concentration over time for each group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo investigation of this compound. By utilizing FAAH knockout mice and relevant pharmacological models focusing on pain, inflammation, wound healing, and metabolism, researchers can elucidate the physiological and pathological roles of this endogenous lipid messenger. While direct quantitative data for this compound is currently limited, the information on related N-acyl taurines and taurine provides a strong rationale for these investigations. The detailed protocols herein serve as a starting point for rigorous preclinical evaluation of this compound's therapeutic potential.

References

Synthesis of N-docosanoyl Taurine for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-docosanoyl taurine (B1682933), a long-chain N-acyl taurine of significant interest in biomedical research. N-acyl taurines are an emerging class of lipid signaling molecules involved in various physiological processes, including the regulation of inflammation, pain perception, and metabolic homeostasis. The protocols outlined herein describe a laboratory-scale synthesis using a modified Schotten-Baumann reaction, followed by purification and characterization methods. This guide is intended to provide researchers with the necessary information to produce high-purity N-docosanoyl taurine for in vitro and in vivo studies.

Introduction

This compound is a fatty acid-taurine conjugate derived from docosanoic acid, a 22-carbon saturated fatty acid, and taurine, an amino sulfonic acid.[1] Endogenously, N-acyl taurines are metabolized by fatty acid amide hydrolase (FAAH), and their levels have been shown to be elevated in FAAH knockout mice, suggesting a role as endogenous substrates for this enzyme.[2] Research has indicated that N-acyl taurines can activate members of the transient receptor potential (TRP) family of calcium channels, implicating them in sensory signaling pathways.[2] Given their biological activities, the availability of synthetic N-acyl taurines like this compound is crucial for advancing research into their physiological functions and therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C24H49NO4S[1]
Molecular Weight 447.7 g/mol [1]
IUPAC Name 2-(docosanoylamino)ethanesulfonic acid[1]
CAS Number 783284-48-0[2]
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of taurine with docosanoyl chloride, a derivative of docosanoic acid. A robust and widely used method for this type of amide bond formation is the Schotten-Baumann reaction, which is performed in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct.[3][4]

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_0 Step 1: Preparation of Docosanoyl Chloride cluster_1 Step 2: Schotten-Baumann Reaction cluster_2 Step 3: Purification Docosanoic_Acid Docosanoic Acid Thionyl_Chloride Thionyl Chloride Docosanoyl_Chloride Docosanoyl Chloride Thionyl_Chloride->Docosanoyl_Chloride Reaction Docosanoyl_Chloride_input Docosanoyl Chloride Taurine Taurine NaOH Sodium Hydroxide (B78521) N_Docosanoyl_Taurine This compound Taurine->N_Docosanoyl_Taurine Acylation NaOH->N_Docosanoyl_Taurine Acylation Docosanoyl_Chloride_input->N_Docosanoyl_Taurine Acylation Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Process Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Docosanoic acid (≥98%)

  • Thionyl chloride (≥99%)

  • Taurine (≥99%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Methanol (MeOH)

  • Deionized water

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

Step 1: Preparation of Docosanoyl Chloride

  • In a fume hood, add docosanoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Carefully add thionyl chloride (1.5 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude docosanoyl chloride as a yellowish oil or low-melting solid. This can be used in the next step without further purification.

Step 2: Schotten-Baumann Reaction

  • In a separate flask, dissolve taurine (1.2 equivalents) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents). Cool the solution in an ice bath.

  • Dissolve the crude docosanoyl chloride (1 equivalent) in anhydrous dichloromethane (DCM).

  • Slowly add the solution of docosanoyl chloride in DCM to the cold aqueous solution of taurine and NaOH with vigorous stirring.

  • Continue stirring the biphasic mixture at room temperature for 4-6 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the aqueous layer and wash the organic layer with deionized water and then with a saturated solution of sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water.

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Slowly add deionized water until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel, wash with cold deionized water, and dry under vacuum to obtain pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a suitable method for the characterization of this compound. A validated UPLC-MS/MS method for the quantification of N-acyl taurines, including this compound, has been reported.[5]

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion [M-H]⁻ m/z 446.3
Product Ions (for MRM) m/z 80 and m/z 107

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The expected chemical shifts are based on the structure of this compound and known values for similar long-chain fatty amides and taurine.

Predicted ¹H NMR (in DMSO-d₆):

  • δ ~0.85 ppm (t, 3H): Terminal methyl group of the docosanoyl chain.

  • δ ~1.23 ppm (br s, 38H): Methylene protons of the docosanoyl chain.

  • δ ~2.1 ppm (t, 2H): Methylene protons adjacent to the carbonyl group.

  • δ ~3.0-3.5 ppm (m, 4H): Methylene protons of the taurine moiety.

  • δ ~7.8 ppm (t, 1H): Amide proton.

  • δ ~10-12 ppm (br s, 1H): Sulfonic acid proton.

Predicted ¹³C NMR (in DMSO-d₆):

  • δ ~14.0 ppm: Terminal methyl carbon.

  • δ ~22.1, 25.4, 28.7-29.1, 31.3, 35.8 ppm: Methylene carbons of the docosanoyl chain.

  • δ ~36.5 ppm: Methylene carbon adjacent to the amide nitrogen.

  • δ ~50.5 ppm: Methylene carbon adjacent to the sulfonic acid group.

  • δ ~172.5 ppm: Carbonyl carbon.

Biological Activity and Signaling Pathway

N-acyl taurines, including this compound, are known to be endogenous lipids that are regulated by FAAH.[2] They have been shown to activate certain TRP channels. The signaling pathway involving FAAH and TRP channels is illustrated below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens NAT N-acyl Taurine (e.g., this compound) NAT->TRPV1 Activation FAAH FAAH NAT->FAAH Hydrolysis Fatty_Acid Fatty Acid FAAH->Fatty_Acid Taurine Taurine FAAH->Taurine Cellular_Response Cellular Response (e.g., Pain Modulation) Ca_ion->Cellular_Response

Caption: Signaling pathway of N-acyl taurines.

Conclusion

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound for research purposes. The detailed protocols and application notes are intended to facilitate the production of this important lipid signaling molecule, thereby supporting further investigation into its biological roles and potential as a therapeutic agent. Researchers should adhere to standard laboratory safety practices when performing these procedures.

References

Application Note: Quantification of N-docosanoyl taurine in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-docosanoyl taurine (B1682933) is an endogenous N-acyl taurine (NAT), a class of bioactive lipids that are gaining interest in neuroscience research. NATs are structurally related to endocannabinoids and are involved in various physiological processes. N-docosanoyl taurine is a substrate for the enzyme fatty acid amide hydrolase (FAAH) and has been shown to activate members of the transient receptor potential (TRP) family of ion channels, such as TRPV1.[1] Given the role of taurine as a neurotransmitter and neuroprotective agent in the central nervous system (CNS), and the involvement of TRP channels in pain and inflammation, the quantification of this compound in cerebrospinal fluid (CSF) is of significant interest for understanding its role in neurological health and disease.[2][3][4][5][6]

This application note provides a detailed protocol for the quantification of this compound in CSF using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol covers CSF sample collection, lipid extraction, and instrumental analysis.

Quantitative Data Summary

While specific concentrations of this compound in human CSF have not been extensively reported in the literature, a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for its quantification in biological samples.[7] The performance characteristics of this method are summarized in the table below, demonstrating its suitability for sensitive and accurate measurement.

ParameterValueReference
Linearity Range1 - 300 ng/mL[7]
Correlation Coefficient (R²)≥ 0.9996[7]
Limit of Detection (LOD)0.3 - 0.4 ng/mL[7]
Limit of Quantification (LOQ)1 ng/mL[7]

Experimental Protocols

Cerebrospinal Fluid (CSF) Sample Handling
  • Collection: CSF samples should be collected by lumbar puncture by trained medical personnel.

  • Processing: Immediately after collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Storage: Transfer the supernatant to clean polypropylene (B1209903) tubes and store at -80°C until analysis to ensure the stability of the lipid analytes.[8]

Lipid Extraction from CSF (Acidified Bligh & Dyer Method)

The acidified Bligh & Dyer (aB&D) method has been shown to be a highly reproducible and efficient technique for the extraction of a broad range of lipids from CSF.

  • Reagents:

    • Methanol (MeOH), HPLC grade

    • Chloroform (CHCl3), HPLC grade

    • LC-MS grade water

    • Internal Standard (IS): A suitable deuterated or ¹³C-labeled N-acyl taurine standard (e.g., d4-N-arachidonoyl taurine) should be used for accurate quantification.[7]

  • Procedure:

    • To a 2 mL Eppendorf tube, add 150 µL of thawed CSF sample.

    • Spike the sample with the internal standard to a final concentration appropriate for the expected range of this compound.

    • Add 562.5 µL of a pre-chilled (-20°C) mixture of CHCl3:MeOH (1:2, v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Add 187.5 µL of CHCl3 and vortex for 1 minute.

    • Add 187.5 µL of LC-MS grade water and vortex for 1 minute to induce phase separation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (approximately 400 µL) into a new tube for lipid analysis.

    • Dry the extracted lipid phase under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume of mobile phase (e.g., 100 µL of Methanol) for LC-MS/MS analysis.

UPLC-MS/MS Quantification

This section outlines the conditions for a UPLC-MS/MS method validated for the quantification of N-acyl taurines, including this compound.[7]

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient should be optimized to ensure the separation of this compound from other CSF components. A starting condition of 50% B, increasing to 95% B over several minutes, is a good starting point.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): The quantification is performed using specific precursor-to-product ion transitions for this compound and the internal standard.

      • This compound: The precursor ion will be [M-H]⁻. Product ions at m/z 80 and m/z 107 are typically monitored.[7]

      • Internal Standard: MRM transitions for the specific internal standard used should be optimized.

    • Optimization: Cone voltage and collision energy should be optimized for each transition to achieve maximum sensitivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CSF_Collection CSF Collection (Lumbar Puncture) Centrifugation Centrifugation (2000g, 10 min, 4°C) CSF_Collection->Centrifugation Supernatant_Storage Supernatant Storage (-80°C) Centrifugation->Supernatant_Storage Lipid_Extraction Lipid Extraction (aB&D Method) Supernatant_Storage->Lipid_Extraction Drying Drying under N2 Lipid_Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Acquisition Data Acquisition (MRM Mode) UPLC_MSMS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Workflow for this compound quantification in CSF.

Signaling Pathway of N-acyl Taurine

signaling_pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization TRPV1->Depolarization NAT N-acyl taurine (e.g., this compound) NAT->TRPV1 activates Downstream Downstream Signaling (PKC, PKA, CaMKII activation) Ca_influx->Downstream Cellular_Response Cellular Response (e.g., Modulation of Synaptic Transmission) Depolarization->Cellular_Response Downstream->Cellular_Response

Caption: N-acyl taurine activation of the TRPV1 channel signaling pathway.

Conclusion

The protocol described in this application note provides a robust and sensitive method for the quantification of this compound in cerebrospinal fluid. This methodology, combining an efficient lipid extraction with a validated UPLC-MS/MS analysis, will enable researchers to accurately measure this bioactive lipid and further investigate its role in the central nervous system. The elucidation of the physiological and pathological concentrations of this compound in CSF may provide valuable insights into neurological disorders and aid in the development of novel therapeutic strategies.

References

Application Note: A Validated Lipidomics Workflow for Profiling N-Acyl Taurines (NATs) including N-Docosanoyl Taurine by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl taurines (NATs) are a class of endogenous bioactive lipids formed by the conjugation of a fatty acid to the amino group of taurine (B1682933).[1] These molecules are emerging as important signaling lipids involved in various physiological processes. Notably, NATs play a significant role in regulating glucose homeostasis, with evidence suggesting they improve insulin (B600854) sensitivity and stimulate the secretion of glucagon-like peptide-1 (GLP-1).[1][2][3] The degradation of NATs is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH).[1][3]

The NAT family is diverse, with the acyl chain varying in length and degree of saturation, which influences their biological activity. N-docosanoyl taurine (C22:0 NAT), a very long-chain saturated NAT, has been identified in mammalian tissues, particularly in the central nervous system, and its levels are regulated by FAAH.[4][5] Given their low abundance and therapeutic potential, a robust, sensitive, and specific analytical workflow is crucial for their accurate quantification in complex biological matrices.

This application note provides a detailed protocol for the quantitative profiling of NATs, including this compound, in biological tissues using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) based lipidomics workflow.

Principle of the Method

The workflow is based on a targeted lipidomics approach for the reliable quantification of specific NATs. The method involves three main stages:

  • Lipid Extraction: Efficient extraction of NATs from the biological matrix (e.g., tissue homogenate) using a monophasic solvent system.

  • Chromatographic Separation: Separation of individual NAT species from other lipid classes and isomers using reverse-phase UPLC, which provides high resolution and short analysis times.

  • Mass Spectrometric Detection: Highly selective and sensitive quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard to correct for matrix effects and variations during sample preparation and analysis.[6]

Experimental Workflow

The overall experimental process is outlined in the diagram below.

Lipidomics_Workflow_for_NATs cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Tissue Sample (e.g., Liver, Intestine) Homogenize Homogenization in Buffer Sample->Homogenize Spike Spike with Internal Standard (e.g., d4-C20:4 NAT) Homogenize->Spike Extract Lipid Extraction (e.g., with Methanol) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect UPLC UPLC Separation (Reversed-Phase C18 Column) Collect->UPLC MS Tandem MS Detection (ESI-, MRM Mode) UPLC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of NATs (pmol/g tissue) Calibrate->Quantify

Caption: Overall workflow for N-acyl taurine (NAT) profiling.

Detailed Protocols

Materials and Reagents
  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Isopropanol (LC-MS grade), Water (LC-MS grade), Formic Acid.

  • Standards:

    • N-palmitoyl taurine (C16:0 NAT)

    • N-oleoyl taurine (C18:1 NAT)

    • N-arachidonoyl taurine (C20:4 NAT)

    • This compound (C22:0 NAT)

    • N-nervonoyl taurine (C24:1 NAT)

  • Internal Standard (IS): d4-N-arachidonoyl taurine (d4-C20:4 NAT) or other suitable deuterated NAT.

  • Equipment: Tissue homogenizer, centrifuge, UPLC system, triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation and Lipid Extraction

This protocol is adapted for tissue samples such as the liver or intestine.

  • Weigh approximately 20-50 mg of frozen tissue into a homogenization tube.

  • Add 1 mL of ice-cold methanol containing the internal standard (e.g., d4-C20:4 NAT at a final concentration of 50 ng/mL).

  • Homogenize the tissue thoroughly using a mechanical homogenizer. Ensure the sample remains cold throughout the process.

  • Incubate the homogenate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant containing the lipid extract to a new vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following parameters have been validated for the quantification of NATs.[4]

4.3.1 UPLC Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 55°C

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient from 30% to 100% B

    • 12-15 min: Hold at 100% B

    • 15-16 min: Return to 30% B

    • 16-20 min: Column re-equilibration at 30% B

4.3.2 Mass Spectrometry Conditions

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.2 kV

  • Desolvation Temperature: 450°C

  • Key MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each NAT. Diagnostic product ions for NATs often include m/z 80 (SO3-) and m/z 107 (taurine fragment).[4]

Table 1: Example MRM Transitions for Selected N-Acyl Taurines

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
C16:0 NAT364.380.02035
C18:1 NAT390.380.02035
C20:4 NAT414.3107.02025
C22:0 NAT 446.4 80.0 20 40
C24:1 NAT472.4107.02030
d4-C20:4 NAT (IS)418.3107.02025

Note: Collision energies and other MS parameters should be optimized on the specific instrument being used.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for each NAT and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards (e.g., 1-300 ng/mL) containing a fixed concentration of the internal standard.[4] Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte.

  • Quantification: Calculate the concentration of each NAT in the biological samples using the linear regression equation from the calibration curve. Normalize the final concentration to the initial tissue weight (e.g., pmol/g).

Quantitative Data Summary

The described workflow has been successfully applied to determine the levels of NATs in various mouse tissues. The data reveals a differential distribution of these lipids, with a notable prevalence of very long-chain saturated NATs like this compound in the large intestine.[4]

Table 2: Representative Levels of N-Acyl Taurines in Mouse Tissues (pmol/g)

N-Acyl TaurineLiverDuodenumJejunumIleumColon
C16:0 NAT11.8 ± 1.510.5 ± 2.118.9 ± 3.425.1 ± 4.540.2 ± 6.8
C18:1 NAT15.3 ± 2.012.3 ± 2.522.1 ± 4.030.5 ± 5.155.7 ± 9.3
C20:4 NAT8.9 ± 1.17.8 ± 1.614.5 ± 2.919.8 ± 3.832.1 ± 5.4
C22:0 NAT 25-50 15.1 ± 3.0 35.4 ± 6.1 60.2 ± 10.8 150.3 ± 25.1
C24:1 NAT25-508.9 ± 1.820.1 ± 3.945.3 ± 8.2110.5 ± 19.8

Data adapted from Cutignano et al., Journal of Pharmaceutical and Biomedical Analysis, 2023.[4] The levels of C22:0 and C24:1 NATs in the liver are reported as a range of 25-50 pmol/g.[4]

Biological Context: NAT Signaling in Glucose Homeostasis

NATs, particularly unsaturated species like N-oleoyl taurine (C18:1 NAT), are recognized as signaling molecules that improve glucose metabolism.[1][3] They act as endogenous agonists for the G protein-coupled receptor GPR119, which is expressed on enteroendocrine L-cells in the intestine.[1][8][9] Activation of GPR119 stimulates the release of GLP-1, an incretin (B1656795) hormone that potentiates glucose-dependent insulin secretion from pancreatic β-cells.[1][10] This signaling pathway highlights the therapeutic potential of targeting NAT metabolism for metabolic diseases.

NAT_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine L-Cell cluster_circulation Circulation cluster_pancreas Pancreatic β-Cell Nutrients Nutrients GPR119 GPR119 Receptor AC Adenylate Cyclase GPR119->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP GLP1_release GLP-1 Secretion cAMP->GLP1_release Stimulates GLP1 GLP-1 GLP1_release->GLP1 GLP1R GLP-1 Receptor GLP1->GLP1R Insulin Insulin Secretion GLP1R->Insulin Potentiates NATs N-Acyl Taurines (e.g., C18:1 NAT) NATs->GPR119 Binds & Activates FAAH FAAH Degradation NATs->FAAH Hydrolysis

Caption: NAT signaling via GPR119 to stimulate GLP-1 and insulin secretion.

Conclusion

The UPLC-MS/MS workflow detailed in this application note provides a robust, sensitive, and specific method for the quantitative analysis of N-acyl taurines, including the very long-chain species this compound, in biological tissues. This methodology is essential for researchers investigating the physiological roles of NATs and for professionals in drug development exploring the therapeutic potential of modulating NAT signaling pathways for metabolic diseases like type 2 diabetes.

References

Application Notes and Protocols: TRP Channel Activation Assay for N-docosanoyl taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid molecules that have been identified as modulators of several members of the Transient Receptor Potential (TRP) channel family.[1][2] These channels are crucial in various physiological processes, including sensory perception and cellular signaling. N-docosanoyl taurine (B1682933), a long-chain saturated NAT, is of particular interest for its potential therapeutic applications. These application notes provide detailed protocols for assessing the activation of TRP channels by N-docosanoyl taurine using two standard biophysical techniques: calcium imaging and whole-cell patch-clamp electrophysiology.

Data Presentation: N-acyl taurine Activity on TRP Channels

CompoundTRP ChannelAssay TypeObserved EffectReference
N-arachidonoyl taurineTRPV1ElectrophysiologyActivation, increased frequency of sEPSCs[2]
General N-acyl taurinesTRPV1, TRPV4Not specifiedActivation[1]
N-oleoyl taurineTRPV1, TRPV4Not specifiedPotential Activator[3][4][5]
N-stearoyl taurineTRP ChannelsNot specifiedPotential Activator[6][7]

It is hypothesized that this compound, as a long-chain saturated NAT, will exhibit activity at TRPV1 and potentially other TRP channels.

Signaling Pathway

The activation of TRP channels by N-acyl taurines is generally understood to be a direct interaction between the lipid molecule and the channel protein. This binding event induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca2+ and Na+, down their electrochemical gradients. This influx of calcium, in particular, initiates a variety of downstream cellular signaling cascades.

TRP_Activation_by_NDT cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NDT This compound TRP_Channel TRP Channel (e.g., TRPV1) NDT->TRP_Channel Direct Binding & Activation Ca_ion Ca²⁺ TRP_Channel->Ca_ion Cation Influx Signaling Downstream Signaling Cascades Ca_ion->Signaling

TRP Channel Activation by this compound.

Experimental Protocols

The following are detailed protocols for two primary methods used to assess TRP channel activation.

Calcium Imaging Assay

This assay provides a high-throughput method to screen for TRP channel activation by measuring changes in intracellular calcium concentration using a fluorescent indicator.

Experimental Workflow:

Calcium_Imaging_Workflow A 1. Cell Culture (HEK293 cells expressing target TRP channel) B 2. Dye Loading (Incubate with Fura-2 AM) A->B C 3. Baseline Measurement (Record fluorescence at 340nm and 380nm excitation) B->C D 4. Compound Addition (Add this compound) C->D E 5. Post-Stimulation Measurement (Continue recording fluorescence changes) D->E F 6. Data Analysis (Calculate 340/380 ratio to determine intracellular Ca²⁺ concentration) E->F

Calcium Imaging Experimental Workflow.

Detailed Protocol:

  • Cell Preparation:

    • Culture human embryonic kidney (HEK293) cells stably or transiently expressing the human TRP channel of interest (e.g., TRPV1, TRPV4) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

    • Plate the cells onto 96-well black-walled, clear-bottom plates at a density of 50,000-80,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well for the assay.

  • Calcium Measurement:

    • Use a fluorescence microplate reader or a fluorescence microscope equipped for ratiometric imaging.

    • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

    • Record a stable baseline fluorescence ratio (340/380) for 1-2 minutes.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in HBSS.

    • Add the this compound solution to the wells and immediately begin recording the fluorescence changes for 5-10 minutes.

    • As a positive control, use a known agonist for the specific TRP channel being tested (e.g., capsaicin (B1668287) for TRPV1, GSK1016790A for TRPV4).

  • Data Analysis:

    • The change in intracellular calcium concentration is represented by the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

    • Calculate the peak response after compound addition relative to the baseline.

    • Generate dose-response curves by plotting the change in the fluorescence ratio against the concentration of this compound to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRP channels in response to this compound, providing detailed information about channel gating and conductance.

Experimental Workflow:

Patch_Clamp_Workflow A 1. Cell Preparation (Cells expressing target TRP channel on coverslips) B 2. Pipette Preparation (Fill with intracellular solution) A->B C 3. Giga-seal Formation (Form a high-resistance seal with the cell membrane) D 4. Whole-Cell Configuration (Rupture the membrane patch) C->D E 5. Current Recording (Apply voltage ramps/steps and record baseline current) D->E F 6. Compound Application (Perfuse with this compound) E->F G 7. Record Activated Current F->G H 8. Data Analysis (Measure current amplitude and generate I-V curves) G->H

Whole-Cell Patch-Clamp Workflow.

Detailed Protocol:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH). Cesium is used to block potassium channels.

  • Cell and Pipette Preparation:

    • Plate cells expressing the target TRP channel on glass coverslips.

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Mount the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.

  • Recording Procedure:

    • Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached mode).

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Record baseline currents using voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.

    • Prepare this compound solutions in the external solution at various concentrations.

    • Perfuse the cell with the this compound solution and record the evoked currents.

    • Wash out the compound with the external solution to observe current reversal.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in response to different concentrations of this compound.

    • Construct current-voltage (I-V) relationship plots from the voltage ramp data to characterize the properties of the activated channel.

    • Generate a dose-response curve by plotting the normalized current response against the compound concentration to determine the EC50.

Conclusion

These protocols provide a robust framework for investigating the activation of TRP channels by this compound. While direct quantitative data for this specific lipid is yet to be published, the methodologies outlined here will enable researchers to elucidate its activity profile and contribute valuable data to the field of lipid pharmacology and TRP channel research.

References

Application Notes and Protocols for Taurine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A an alternative to N-docosanoyl taurine (B1682933), this document focuses on the application of taurine in preclinical models of neurodegenerative diseases due to a larger body of available research. Taurine, a related endogenous amino acid, has demonstrated significant neuroprotective potential across various studies.

These notes provide an overview of taurine's application, summaries of key quantitative data, and detailed experimental protocols for its use in models of Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis.

Introduction to Taurine in Neurodegeneration

Taurine is one of the most abundant free amino acids in the central nervous system and is involved in numerous physiological processes, including neuromodulation, osmoregulation, and anti-inflammatory and antioxidant defense.[1][[“]][3][4] Its neuroprotective properties have made it a compound of interest in the study of neurodegenerative diseases, which are often characterized by oxidative stress, neuroinflammation, and protein aggregation.[3][5] Research in various animal models suggests that taurine supplementation can mitigate some of the pathological hallmarks and functional deficits associated with these debilitating conditions.[6][7][8]

Application in Alzheimer's Disease Models

In preclinical models of Alzheimer's Disease (AD), taurine has been shown to improve cognitive function and reduce amyloid-beta (Aβ) pathology.[6][9] Studies have utilized transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PSEN1), leading to age-dependent Aβ plaque formation and cognitive decline.[6][10]

Quantitative Data Summary: Taurine in AD Models
Animal ModelDosage & AdministrationTreatment DurationKey FindingsReference
APP/PS1 Mice1000 mg/kg/day in drinking water6 weeksRescued cognitive deficits in Y-maze and passive avoidance tests; slightly decreased insoluble Aβ fraction.[6][9][10][6][9][10]
Oligomeric Aβ-infused Mice250 mg/kg/day in drinking water10 daysImproved cognitive deficits in Y-maze and passive avoidance tests.[11][12][11][12]
5xFAD MiceNot specifiedFrom 2 months of ageIncreased mGluR5 receptor binding; no significant change in Aβ deposition.[11][13][11][13]
STZ-induced Rat Model60 and 120 mg/kg, orally28 daysAttenuated cognitive impairment.[6][6]
Experimental Protocols: Taurine in AD Mouse Models

1. Animal Model:

  • APP/PS1 transgenic mice are commonly used, exhibiting age-related Aβ plaque deposition and cognitive deficits.[6][10] 7-month-old male mice are often used to model an established pathology.[10]

2. Taurine Administration (Oral):

  • Prepare a solution of taurine in drinking water to achieve a daily dose of 1000 mg/kg.[6][10]

  • The amount of taurine added to the water should be calculated based on the average daily water consumption and the body weight of the mice, with weekly adjustments.[10]

  • Administer the taurine-containing water for a period of 6 weeks.[6][10]

3. Behavioral Testing:

  • Y-Maze Test: To assess spatial working memory, this test is performed after the treatment period. The maze consists of three arms, and mice are allowed to explore freely for a set duration. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.[10]

  • Passive Avoidance Test: This test evaluates learning and memory. The apparatus consists of a light and a dark chamber. During the training trial, mice receive a mild foot shock upon entering the dark chamber. In the test trial, the latency to enter the dark chamber is measured.[10]

4. Biochemical Analysis:

  • Following behavioral testing, mice are euthanized, and brain tissue is collected.

  • The cortex can be dissected and homogenized for the analysis of Aβ levels.

  • A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of insoluble Aβ42.[6]

Experimental Workflow for Taurine in AD Mouse Model

G cluster_setup Experimental Setup cluster_assessment Assessment start 7-month-old APP/PS1 mice treatment Taurine in drinking water (1000 mg/kg/day) start->treatment control Regular drinking water start->control duration 6 Weeks Treatment treatment->duration control->duration behavior Behavioral Testing (Y-Maze, Passive Avoidance) duration->behavior biochem Biochemical Analysis (Brain tissue collection, Aβ ELISA) behavior->biochem cluster_effects Cellular Effects cluster_outcomes Neuroprotective Outcomes Taurine Taurine Antioxidant Antioxidant Effects Taurine->Antioxidant AntiInflammatory Anti-inflammatory Effects Taurine->AntiInflammatory CaHomeostasis Calcium Homeostasis Taurine->CaHomeostasis GABA GABAergic Modulation Taurine->GABA ERK ERK Pathway Taurine->ERK ReducedOxidativeStress Reduced Oxidative Stress Antioxidant->ReducedOxidativeStress InhibitedMicroglialActivation Inhibited Microglial Activation AntiInflammatory->InhibitedMicroglialActivation ReducedExcitotoxicity Reduced Excitotoxicity CaHomeostasis->ReducedExcitotoxicity GABA->ReducedExcitotoxicity SynapseDevelopment Synapse Development ERK->SynapseDevelopment NeuronalSurvival Increased Neuronal Survival ReducedOxidativeStress->NeuronalSurvival InhibitedMicroglialActivation->NeuronalSurvival ReducedExcitotoxicity->NeuronalSurvival

References

Measuring N-docosanoyl Taurine Levels in Response to Diet: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids that play emerging roles in various physiological processes, including glucose homeostasis and lipid metabolism. Among these, N-docosanoyl taurine (B1682933) (NDT), a conjugate of docosanoic acid and taurine, is a long-chain saturated NAT found in mammalian tissues. Its levels are endogenously regulated and can be influenced by the availability of its precursors, which are linked to dietary intake. This document provides detailed application notes and protocols for the measurement of N-docosanoyl taurine in biological samples, particularly in the context of dietary studies. Understanding the interplay between diet, NDT levels, and its downstream signaling is crucial for research in metabolic diseases and drug development.

Data Presentation

The following tables summarize quantitative data on this compound levels, primarily illustrating the impact of enzymatic degradation on its endogenous concentrations. While direct studies linking specific diets to NDT levels are still emerging, the data from Fatty Acid Amide Hydrolase (FAAH) knockout mice underscore the potential for significant accumulation of NDT when its degradation is inhibited. This can be analogously influenced by substrate availability from dietary sources.

Table 1: this compound (C22:0 NAT) Levels in the Central Nervous System of Wild-Type vs. FAAH Knockout Mice

TissueMouse GenotypeThis compound Level (pmol/g)Fold ChangeReference
BrainWild-Type (WT)Undetectable or very low-[1][2]
BrainFAAH Knockout (-/-)Significantly elevated~12-fold increase[1]

Note: Specific pmol/g values can vary between studies, but the trend of significant elevation in FAAH knockout mice is consistent.

Signaling Pathways

This compound, as a member of the N-acyl taurine family, is implicated in several signaling pathways. The primary mechanism of action for several NATs is the activation of Transient Receptor Potential (TRP) ion channels.[1][3] Additionally, the accumulation of N-acyl taurines has been shown to provoke insulin (B600854) secretion.[4][5]

NDT_Signaling_Pathway cluster_synthesis Biosynthesis & Regulation cluster_signaling Downstream Signaling Dietary Docosanoic Acid Dietary Docosanoic Acid Docosanoyl-CoA Docosanoyl-CoA Dietary Docosanoic Acid->Docosanoyl-CoA This compound This compound Docosanoyl-CoA->this compound + Taurine Taurine Taurine ACNAT1/BAAT ACNAT1/ BAAT ACNAT1/BAAT->this compound Catalyzes FAAH FAAH (Degradation) This compound->FAAH TRPV1/TRPV4 TRPV1/TRPV4 Channels This compound->TRPV1/TRPV4 Activates Ca2+ Influx Ca²⁺ Influx TRPV1/TRPV4->Ca2+ Influx Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion Stimulates

Biosynthesis, regulation, and signaling of this compound.

Experimental Protocols

Quantification of this compound by UPLC-MS/MS

This protocol is adapted from a validated method for the analysis of N-acyl taurines in biological samples.[6]

1. Sample Preparation (Lipid Extraction)

  • Tissue Homogenization:

    • Weigh frozen tissue samples (e.g., liver, brain, intestine).

    • Homogenize the tissue in a suitable volume of methanol (B129727) (MeOH) containing an internal standard (e.g., d4-N-arachidonoyl taurine). A typical ratio is 1:4 (w/v).

    • Use a mechanical homogenizer to ensure complete tissue disruption.

  • Lipid Extraction:

    • Transfer the homogenate to a glass tube.

    • Add chloroform (B151607) (CHCl3) and water to the homogenate to achieve a final ratio of 2:1:1 (CHCl3:MeOH:H2O).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) and transfer to a new tube.

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of the mobile phase for UPLC-MS/MS analysis.

Experimental_Workflow Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Tissue + Internal Standard Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Bligh-Dyer Method UPLC-MS/MS Analysis UPLC-MS/MS Analysis Lipid Extraction->UPLC-MS/MS Analysis Reconstituted Extract Data Analysis Data Analysis UPLC-MS/MS Analysis->Data Analysis MRM Data

Workflow for this compound quantification.

2. UPLC-MS/MS Analysis

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer (QqQ-MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other lipid species. For example:

      • 0-1 min: 30% B

      • 1-10 min: 30-100% B (linear gradient)

      • 10-12 min: 100% B

      • 12-12.1 min: 100-30% B

      • 12.1-15 min: 30% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

      • This compound (C22:0 NAT): Precursor ion [M-H]⁻ at m/z 446.7 -> Product ions at m/z 80 (SO3⁻) and m/z 107 (CH2=CHSO3⁻).

      • Internal Standard (e.g., d4-C20:4 NAT): Adjust m/z values accordingly.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard.

  • Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte to generate a linear regression curve. Use this curve to determine the concentration of this compound in the biological samples.

  • Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects as described in the reference literature.[6]

Conclusion

The provided protocols and information offer a comprehensive guide for researchers interested in investigating the role of this compound in response to dietary interventions. The UPLC-MS/MS method allows for sensitive and specific quantification of NDT in various biological matrices. By combining these analytical techniques with well-designed dietary studies, researchers can further elucidate the physiological significance of this bioactive lipid and its potential as a therapeutic target in metabolic diseases.

References

Application Note: Development of a Targeted Mass Spectrometry Panel for N-acyl Taurines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid molecules that are gaining significant attention in biomedical research. These signaling lipids are involved in a variety of physiological processes, including the regulation of glucose homeostasis, inflammation, and wound healing. The enzyme fatty acid amide hydrolase (FAAH) is a key regulator of NAT levels, and dysregulation of this pathway has been implicated in metabolic diseases. Consequently, the accurate and sensitive quantification of NATs in biological matrices is crucial for understanding their physiological roles and for the development of novel therapeutics targeting this pathway. This application note provides a detailed protocol for the development and implementation of a targeted mass spectrometry panel for the quantification of five key N-acyl taurines: N-palmitoyl taurine (B1682933) (C16:0), N-oleoyl taurine (C18:1), N-arachidonoyl taurine (C20:4), N-docosanoyl taurine (C22:0), and N-nervonoyl taurine (C24:1).

Signaling Pathways and Experimental Workflow

The biosynthesis and degradation of N-acyl taurines are tightly regulated. Fatty acid acyl-CoAs are conjugated to taurine to form NATs. The degradation of NATs is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH). NATs exert their biological effects through various receptors, including the G-protein coupled receptor GPR119 and the transient receptor potential vanilloid 1 (TRPV1) channel.

N-acyl Taurine Signaling Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_signaling Signaling Fatty Acyl-CoA Fatty Acyl-CoA NATs NATs Fatty Acyl-CoA->NATs + Taurine Taurine Taurine FAAH FAAH NATs->FAAH Hydrolysis GPR119 GPR119 NATs->GPR119 TRPV1 TRPV1 NATs->TRPV1 Fatty Acid Fatty Acid FAAH->Fatty Acid Taurine_degraded Taurine_degraded FAAH->Taurine_degraded + Taurine Downstream Effects Downstream Effects GPR119->Downstream Effects TRPV1->Downstream Effects Experimental Workflow for Targeted NATs Analysis Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation e.g., Plasma, Tissue LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Extraction & Cleanup Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis MRM Quantification Quantification Data Analysis->Quantification

Application Notes and Protocols: Taurine in Metabolic Disease Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on N-docosanoyl taurine (B1682933) in metabolic disease is limited in the current scientific literature, extensive studies have been conducted on its parent compound, taurine. Taurine, a sulfur-containing amino acid, has demonstrated significant therapeutic potential in various animal models of metabolic diseases, including obesity, insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2][3][4][5] These application notes provide a comprehensive overview of the use of taurine in such models, summarizing key quantitative data and detailing relevant experimental protocols for researchers, scientists, and drug development professionals.

Data Presentation: Efficacy of Taurine in Animal Models

The following tables summarize the quantitative effects of taurine supplementation across different animal models of metabolic diseases.

Table 1: Effects of Taurine on Obesity and Body Weight

Animal ModelDiet/InductionTaurine Dosage & DurationKey FindingsReference
ICR MiceHigh-Fat Diet (HFD)2% in drinking water for 28 weeksTrend of anti-obesity effect; Downregulation of adipogenesis-related genes in white adipose tissue (WAT).[6][6]
Male Obese Rats (MSG-induced)Monosodium Glutamate (MSG)2.5% in drinking water for 100 daysSignificantly decreased body weight and retroperitoneal/perigonadal fat weight.[3][3]
C57BL/6J MiceHigh-Fat DietNot specifiedTaurine supplementation prevented HFD-induced obesity with increased resting energy expenditure.[7][7]
Sprague Dawley Rats30-40% Calorie Restriction5% taurine-supplemented dietSignificant decrease in visceral fat weight.[8][8]

Table 2: Effects of Taurine on Glucose Metabolism and Insulin Sensitivity

Animal ModelDiet/InductionTaurine Dosage & DurationKey FindingsReference
Male Wistar RatsHigh-Fructose Diet2% in drinking water for 30 daysAttenuated increase in plasma glucose, fructosamine, and glycated hemoglobin.[3] Improved insulin sensitivity.[9][3][9]
Otsuka Long-Evans Tokushima Fatty (OLETF) RatsSpontaneous Type 2 DiabetesNot specifiedImproved hyperglycemia and insulin resistance.[10][11][10][11]
C57BL/6J MiceHigh-Fat Diet5% in drinking water for 8 weeksImproved glucose tolerance.[3][3]
Alloxan-induced Diabetic RabbitsAlloxanNot specifiedPrevention of hyperglycemia.[10][10]
Fructose-fed RatsHigh Fructose Diet2% taurine solution for 30 daysControlled hyperglycemia and hyperinsulinemia; restored glucose metabolizing enzyme activities.[9][9]

Table 3: Effects of Taurine on Lipid Profile and Non-Alcoholic Fatty Liver Disease (NAFLD)

Animal ModelDiet/InductionTaurine Dosage & DurationKey FindingsReference
RatsHigh-Sucrose DietNot specifiedReduced hepatic lipid accumulation, liver injury, and plasma triglycerides.[12][12]
Sprague-Dawley RatsHigh-Fat Diet400 mg/kg/d by gavage for 16 weeksReduced serum ALT, AST, triglycerides, cholesterol, and LDL.[13][13]
Fxr-null MiceGenetic Model of NAFLD0.5% in drinking water for 4 weeksDecreased hepatic triglycerides, non-esterified fatty acids, and total bile acids.[14][14]
Sprague Dawley Rats30-40% Calorie Restriction5% taurine-supplemented dietDose-dependent decrease in serum total cholesterol, hepatic cholesterol, and triglycerides.[8][8]

Experimental Protocols

Detailed methodologies for key experiments involving taurine in metabolic disease animal models are outlined below.

Protocol 1: High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance in Mice
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: House mice for 1 week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to chow and water.

  • Dietary Intervention:

    • Control Group: Feed a standard chow diet.

    • HFD Group: Feed a high-fat diet (e.g., 45-60% kcal from fat).

    • HFD + Taurine Group: Feed a high-fat diet and supplement drinking water with 2-5% taurine.[3][6]

  • Treatment Duration: 8-28 weeks.[3][6]

  • Monitoring:

    • Measure body weight and food/water intake weekly.

    • Perform metabolic assessments at designated time points.

  • Key Experiments:

    • Intraperitoneal Glucose Tolerance Test (IPGTT):

      • Fast mice for 6 hours.

      • Measure baseline blood glucose from the tail vein.

      • Administer an intraperitoneal injection of glucose (1-2 g/kg body weight).

      • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT):

      • Fast mice for 4-6 hours.

      • Measure baseline blood glucose.

      • Administer an intraperitoneal injection of insulin (0.75-1 U/kg body weight).

      • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

  • Terminal Procedures:

    • At the end of the study, euthanize mice and collect blood via cardiac puncture for analysis of plasma insulin, lipids, and liver enzymes.

    • Harvest tissues (liver, adipose tissue, skeletal muscle) for histological analysis and gene/protein expression studies.

Protocol 2: Fructose-Induced Insulin Resistance in Rats
  • Animal Model: Male Wistar rats, weighing 170-190 g.[9]

  • Acclimatization: Acclimatize rats for one week.

  • Dietary Intervention:

    • Control Group: Standard rat chow and plain drinking water.

    • Fructose-Fed Group: High-fructose diet (>60% of total calories) and plain drinking water.[9]

    • Fructose + Taurine Group: High-fructose diet and 2% taurine in drinking water.[9]

  • Treatment Duration: 30 days.[9]

  • Key Analyses:

    • Measure plasma glucose, insulin, and lipid profiles.

    • Assess liver function enzymes (ALT, AST).

    • Assay activities of hepatic glucose metabolizing enzymes (e.g., glucokinase, hexokinase) and insulin signaling proteins (e.g., protein tyrosine kinase, protein tyrosine phosphatase).[9]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by taurine and a typical experimental workflow.

taurine_insulin_signaling Taurine Taurine PTP PTP (e.g., PTP1B) Taurine->PTP Inhibits InsulinReceptor Insulin Receptor IRS IRS Proteins InsulinReceptor->IRS Activates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP->InsulinReceptor Inhibits taurine_adipogenesis_pathway Taurine Taurine PPARg PPAR-γ Taurine->PPARg Downregulates CEBPa C/EBP-α Taurine->CEBPa Downregulates AdipogenicGenes Adipogenic Genes (e.g., AP2) PPARg->AdipogenicGenes Activates CEBPa->AdipogenicGenes Activates Adipogenesis Adipogenesis in WAT AdipogenicGenes->Adipogenesis experimental_workflow AnimalSelection Animal Model Selection (e.g., C57BL/6J Mice) Acclimatization Acclimatization (1 week) AnimalSelection->Acclimatization Grouping Randomization into Groups (Control, Disease, Treatment) Acclimatization->Grouping Intervention Dietary/Chemical Induction & Taurine Administration Grouping->Intervention Monitoring In-life Monitoring (Body Weight, Food Intake) Intervention->Monitoring MetabolicTests Metabolic Testing (GTT, ITT) Monitoring->MetabolicTests Termination Euthanasia & Sample Collection (Blood, Tissues) MetabolicTests->Termination Analysis Biochemical & Molecular Analysis Termination->Analysis

References

Application Notes and Protocols for Tracing N-docosanoyl Taurine Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing stable isotope labeling to investigate the metabolic fate of N-docosanoyl taurine (B1682933). The protocols outlined below cover the synthesis of a deuterated tracer, in vivo experimental design, sample preparation, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

N-docosanoyl taurine is an endogenous N-acyl taurine (NAT), a class of bioactive lipids involved in various physiological processes. Understanding its metabolism, including its synthesis, distribution, and degradation, is crucial for elucidating its biological functions and its potential as a therapeutic target. Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo without the use of radioactive materials. By introducing a labeled version of this compound, researchers can track its journey through biological systems, identify its metabolites, and quantify its turnover in different tissues.

Data Presentation

Table 1: Illustrative Tissue Distribution of N-acyl Taurines

The following table provides a summary of the relative abundance of various N-acyl taurines, including the long-chain saturated NATs like this compound, in different mouse tissues. This data, adapted from studies on FAAH knockout mice which show elevated NAT levels, can help inform tissue selection for metabolic studies.[1]

N-acyl Taurine SpeciesBrainLiverKidneyIntestine
N-palmitoyl taurine (C16:0)++++++++++
N-oleoyl taurine (C18:1)++++++++++
N-arachidonoyl taurine (C20:4)+++++++++
This compound (C22:0) ++++++++
N-nervonoyl taurine (C24:1)+++++++
Relative abundance is denoted as: + (low), ++ (medium), +++ (high).
Table 2: Example LC-MS/MS Parameters for this compound Analysis

This table outlines typical parameters for the quantitative analysis of this compound and its deuterated isotopologue using a triple quadrupole mass spectrometer.[2]

ParameterSetting
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile/Methanol (B129727) (1:1)
Gradient50-100% B over 10 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM Transition (Endogenous)446.3 > 80.0
MRM Transition (d4-labeled)450.3 > 80.0
Collision EnergyOptimized for specific instrument
Dwell Time100 ms

Experimental Protocols

Protocol 1: Synthesis of Deuterated this compound (N-docosanoyl-d4-taurine)

This protocol describes a two-step chemical synthesis approach to generate N-docosanoyl-d4-taurine, which can be used as a tracer.

Step 1: Synthesis of Docosanoyl-d4-Chloride

  • Starting Material: Commercially available docosanoic acid-d4.

  • Chlorination:

    • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve docosanoic acid-d4 (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

    • Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield docosanoyl-d4-chloride. Use the product immediately in the next step.

Step 2: Conjugation of Docosanoyl-d4-Chloride with Taurine

  • Reaction Setup:

    • Dissolve taurine (1.2 equivalents) in a 1 M aqueous solution of sodium hydroxide.

    • Cool the solution to 0 °C in an ice bath.

  • Acylation:

    • Dissolve the docosanoyl-d4-chloride from Step 1 in a water-miscible solvent like tetrahydrofuran (B95107) (THF).

    • Add the docosanoyl-d4-chloride solution dropwise to the cold taurine solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 1 M sodium hydroxide.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Purification:

    • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane to yield pure N-docosanoyl-d4-taurine.

  • Characterization: Confirm the identity and purity of the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Protocol 2: In Vivo Tracing of N-docosanoyl-d4-taurine Metabolism in Mice

This protocol outlines an in vivo study to track the metabolic fate of N-docosanoyl-d4-taurine in mice.[3][4][5]

  • Animal Model: Use adult male C57BL/6 mice (8-10 weeks old), housed under standard conditions with ad libitum access to food and water.

  • Tracer Administration:

    • Prepare a formulation of N-docosanoyl-d4-taurine in a suitable vehicle (e.g., 5% Tween 80 in saline).

    • Administer a single dose of the tracer via oral gavage or intraperitoneal injection (e.g., 10 mg/kg body weight).

  • Time-Course Study:

    • At designated time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), euthanize a cohort of mice (n=3-5 per time point).

  • Sample Collection:

    • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma.

    • Harvest tissues of interest (e.g., brain, liver, kidney, intestine, adipose tissue).

    • Immediately flash-freeze all samples in liquid nitrogen and store at -80 °C until analysis.

Protocol 3: Sample Preparation and LC-MS/MS Analysis

This protocol describes the extraction and analysis of N-docosanoyl-d4-taurine and its metabolites from tissue samples.[6][7]

  • Tissue Homogenization:

    • Weigh a portion of frozen tissue (e.g., 50 mg).

    • Homogenize the tissue in a cold solvent mixture of methanol/water (1:1, v/v) containing an internal standard (e.g., N-heptadecanoyl taurine).

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a modified Bligh-Dyer method. Add chloroform (B151607) to the homogenate to achieve a final solvent ratio of chloroform/methanol/water (2:2:1.8, v/v/v).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS/MS:

    • Dry the extracted lipid fraction under a stream of nitrogen.

    • Reconstitute the sample in a suitable injection solvent (e.g., methanol/acetonitrile, 1:1, v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

    • Use the MRM transitions specified in Table 2 to detect and quantify endogenous this compound and the administered N-docosanoyl-d4-taurine.

    • Develop additional MRM methods to screen for potential metabolites, such as hydroxylated or chain-shortened derivatives.

Visualization of Pathways and Workflows

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Conjugation cluster_step3 Purification & Characterization A Docosanoic Acid-d4 B Docosanoyl-d4-Chloride A->B Oxalyl Chloride, DMF (cat.) D N-docosanoyl-d4-taurine B->D C Taurine C->D NaOH (aq) E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Workflow for the synthesis of N-docosanoyl-d4-taurine.

InVivo_Workflow A Tracer Administration (Oral Gavage or IP Injection) B Time-Course Sacrifice (0.5, 1, 2, 4, 8, 24h) A->B C Sample Collection (Blood, Tissues) B->C D Sample Processing (Homogenization, Extraction) C->D E LC-MS/MS Analysis D->E F Data Analysis (Quantification, Metabolite ID) E->F

Caption: Experimental workflow for in vivo tracing of N-docosanoyl-d4-taurine metabolism.

Metabolic_Pathway cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_further_metabolism Further Metabolism Docosanoyl_CoA Docosanoyl-CoA NDT This compound Docosanoyl_CoA->NDT ACNAT1 / BAAT Taurine Taurine Taurine->NDT FAAH FAAH NDT->FAAH Docosanoic_Acid Docosanoic Acid FAAH->Docosanoic_Acid Taurine_deg Taurine FAAH->Taurine_deg Beta_Oxidation β-Oxidation Docosanoic_Acid->Beta_Oxidation Chain_Shortened_FAs Chain-Shortened Fatty Acids Beta_Oxidation->Chain_Shortened_FAs

Caption: Putative metabolic pathway of this compound.

References

High-Throughput Screening for Modulators of N-docosanoyl Taurine Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-docosanoyl taurine (B1682933), also known as synaptamide, is an endogenous lipid mediator that has garnered significant interest for its roles in neurogenesis, synaptogenesis, and anti-inflammatory processes.[1][2][3] It exerts its effects through the adhesion G protein-coupled receptor 110 (GPR110), also designated as ADGRF1.[1][4] GPR110 is a Gαs-coupled receptor, and its activation by N-docosanoyl taurine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][5] This signaling pathway presents a promising target for the development of novel therapeutics for a range of neurological and inflammatory disorders.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule modulators of this compound signaling. The provided methodologies are designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel agonists and antagonists of the GPR110 receptor.

Signaling Pathway Overview

The binding of this compound to GPR110 initiates a cascade of intracellular events culminating in the activation of Protein Kinase A (PKA) and subsequent cellular responses. The key steps in this pathway are illustrated in the diagram below.

N_docosanoyl_taurine_signaling cluster_membrane Plasma Membrane GPR110 GPR110 (ADGRF1) Gas Gαs GPR110->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to NDT N-docosanoyl taurine NDT->GPR110 Binds Gas->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: this compound signaling pathway.

Data Presentation

The following tables summarize key quantitative data for this compound signaling, which are essential for assay design and interpretation.

Table 1: Ligand-Receptor Interaction

ParameterValueReference
Endogenous LigandThis compound (Synaptamide)[1]
ReceptorGPR110 (ADGRF1)[1][4]
CouplingGαs[1]
Second Messengercyclic AMP (cAMP)[1][5]
EC50 for cAMP productionLow nM range[6]

Table 2: High-Throughput Screening Assay Parameters

ParameterAgonist AssayAntagonist Assay
Assay Principle Measurement of cAMP production upon compound stimulation.Measurement of the inhibition of agonist-induced cAMP production.
Detection Method Homogeneous Time-Resolved Fluorescence (HTRF)Homogeneous Time-Resolved Fluorescence (HTRF)
Cell Line HEK293 or CHO-K1 cells stably expressing human GPR110HEK293 or CHO-K1 cells stably expressing human GPR110
Agonist Control This compoundThis compound (at EC80-EC90 concentration)
Antagonist Control N/AA known GPR110 antagonist (if available) or a non-specific inhibitor
Primary Readout Increase in HTRF signal (or decrease depending on kit)Decrease in agonist-stimulated HTRF signal

Experimental Protocols

Detailed methodologies for high-throughput screening of this compound signaling modulators are provided below. These protocols are based on a 384-well plate format using HTRF technology for cAMP detection.

Protocol 1: HTS for GPR110 Agonists

This protocol is designed to identify compounds that activate the GPR110 receptor and stimulate cAMP production.

Agonist_Screening_Workflow start Start plate_cells Plate GPR110-expressing cells in 384-well plates start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compounds Add test compounds and controls (this compound, vehicle) incubate1->add_compounds incubate2 Incubate at room temperature (e.g., 30 minutes) add_compounds->incubate2 add_reagents Add HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) incubate2->add_reagents incubate3 Incubate at room temperature (e.g., 60 minutes) add_reagents->incubate3 read_plate Read plate on an HTRF-compatible reader (665 nm and 620 nm) incubate3->read_plate analyze_data Analyze data and identify hits read_plate->analyze_data end End analyze_data->end

Caption: Workflow for GPR110 agonist high-throughput screening.

Materials:

  • HEK293 or CHO-K1 cells stably expressing human GPR110

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 384-well white, low-volume assay plates

  • Test compound library (dissolved in DMSO)

  • This compound (positive control)

  • DMSO (vehicle control)

  • HTRF cAMP detection kit (e.g., from Cisbio, PerkinElmer)

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating:

    • Harvest GPR110-expressing cells and resuspend in assay buffer (e.g., PBS with a phosphodiesterase inhibitor like IBMX at a final concentration of 0.5 mM).

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (typically 1,000-5,000 cells per well).

  • Compound Addition:

    • Using an automated liquid handler, add 50 nL of test compounds, this compound (for positive control wells, at a final concentration of ~100 nM), or DMSO (for negative control wells) to the appropriate wells.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow for receptor stimulation.

  • Detection Reagent Addition:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

  • Final Incubation:

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both the acceptor (665 nm) and donor (620 nm) wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Normalize the data to the positive and negative controls.

    • Identify "hits" as compounds that produce a significant increase in the HTRF signal compared to the vehicle control.

Protocol 2: HTS for GPR110 Antagonists

This protocol is designed to identify compounds that inhibit the this compound-induced activation of the GPR110 receptor.

Antagonist_Screening_Workflow start Start plate_cells Plate GPR110-expressing cells in 384-well plates start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compounds Add test compounds and controls (vehicle, known antagonist) incubate1->add_compounds incubate2 Pre-incubate at room temperature (e.g., 15-30 minutes) add_compounds->incubate2 add_agonist Add this compound (EC80-EC90) to all wells except negative control incubate2->add_agonist incubate3 Incubate at room temperature (e.g., 30 minutes) add_agonist->incubate3 add_reagents Add HTRF cAMP detection reagents incubate3->add_reagents incubate4 Incubate at room temperature (e.g., 60 minutes) add_reagents->incubate4 read_plate Read plate on an HTRF-compatible reader incubate4->read_plate analyze_data Analyze data and identify hits read_plate->analyze_data end End analyze_data->end

Caption: Workflow for GPR110 antagonist high-throughput screening.

Materials:

  • Same as for the agonist assay.

Procedure:

  • Cell Plating:

    • Follow the same procedure as in the agonist assay.

  • Compound Addition:

    • Add 50 nL of test compounds or control solutions (e.g., DMSO) to the appropriate wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the cells.

  • Agonist Addition:

    • Prepare a solution of this compound at a concentration that will yield a final EC80-EC90 concentration in the wells.

    • Add 2.5 µL of the this compound solution to all wells except for the negative control wells (which receive assay buffer).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes.

  • Detection Reagent Addition, Final Incubation, and Data Acquisition:

    • Follow steps 4, 5, and 6 from the agonist assay protocol.

  • Data Analysis:

    • Calculate the HTRF ratio for each well.

    • Determine the percent inhibition for each test compound relative to the agonist-stimulated signal.

    • Identify "hits" as compounds that cause a significant reduction in the this compound-stimulated HTRF signal.

Conclusion

The protocols and information provided herein offer a robust framework for the high-throughput screening and identification of novel modulators of this compound signaling through the GPR110 receptor. The use of a homogeneous, fluorescence-based cAMP assay allows for a rapid and sensitive screening of large compound libraries. The identified hit compounds can then be further characterized in secondary assays to confirm their potency, selectivity, and mechanism of action, ultimately paving the way for the development of new therapeutic agents targeting this important signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: N-Docosanoyl Taurine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing N-docosanoyl taurine (B1682933) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is N-docosanoyl taurine?

This compound is a naturally occurring N-acyl taurine (NAT), a class of endogenous bioactive lipids. It consists of a docosanoic acid (a 22-carbon saturated fatty acid) linked to a taurine molecule via an amide bond.[1][2] These molecules have been identified in various tissues and are involved in diverse physiological processes.

Q2: What are the known biological activities of this compound and other N-acyl taurines?

N-acyl taurines, including this compound, are known to be endogenous signaling molecules with several biological activities:

  • Enzyme Substrates: They are substrates for the enzyme Fatty Acid Amide Hydrolase (FAAH), which plays a crucial role in their metabolism.[1][3]

  • Ion Channel Activation: N-acyl taurines can activate members of the Transient Receptor Potential (TRP) family of ion channels, specifically TRPV1 and TRPV4.[1][3]

  • GPCR Activation: Certain N-acyl taurines, such as N-oleoyl taurine, are agonists for the G-protein coupled receptor GPR119, which is involved in glucose homeostasis.[4]

Q3: In which solvents is this compound soluble?

This compound is a lipophilic molecule with limited solubility in aqueous solutions. Its solubility in common laboratory solvents is summarized in the table below.

Data Presentation: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL[1]
N,N-Dimethylformamide (DMF)5 mg/mL[1]
Phosphate-buffered saline (PBS, pH 7.2)0.25 mg/mL[1]

Troubleshooting Guide: Solubility and Stability Issues

Issue 1: Precipitation of this compound upon dilution in aqueous media.

  • Possible Cause: this compound is a hydrophobic molecule with a tendency to aggregate and precipitate in aqueous environments. This is due to its long C22 acyl chain. The concentration at which this aggregation occurs is known as the critical micelle concentration (CMC).[5][6]

  • Troubleshooting Steps:

    • Use of a Co-solvent: Always prepare a concentrated stock solution in an organic solvent like DMSO before diluting into your aqueous assay buffer or cell culture medium.[6]

    • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous media. A stepwise dilution approach is recommended. See the detailed protocol below.

    • Incorporate a Carrier Protein: For cell-based assays, using a carrier protein like bovine serum albumin (BSA) can help to maintain the solubility of long-chain fatty acids.

    • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules and increase their aqueous solubility.[7][8]

    • Sonication: Gentle sonication of the final solution can help to disperse small aggregates.

Issue 2: Inconsistent results in cell-based assays.

  • Possible Cause: The formation of micelles or aggregates can lead to inconsistent effective concentrations of monomeric this compound available to interact with cells. The pH of the medium can also influence the charge state and aggregation of the molecule.[9]

  • Troubleshooting Steps:

    • Control the pH: Maintain a stable pH in your assay medium, as pH can affect the solubility and aggregation of N-acyl taurines.[9][11]

    • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid potential degradation or aggregation over time.

Experimental Protocols

Protocol 1: Preparation of this compound stock solution.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10 mg/mL.

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound working solution for in vitro assays.

This protocol is adapted from a method for dissolving hydrophobic compounds in aqueous cell culture media.[12]

  • Thaw an aliquot of the 10 mg/mL this compound stock solution in DMSO at room temperature.

  • In a sterile tube, dilute the DMSO stock solution 10-fold with pre-warmed (37°C) fetal bovine serum (FBS) or a solution of bovine serum albumin (BSA) in your basal medium. Vortex gently.

  • Further dilute this intermediate solution into your pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.5% to minimize solvent toxicity.

  • Mix gently by inverting the tube or pipetting up and down. Do not vortex vigorously as this may induce precipitation.

  • Use the final working solution immediately.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways involving N-acyl taurines and a general workflow for preparing this compound solutions for in vitro experiments.

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_solid This compound (solid) stock_dmso Dissolve in DMSO (10 mg/mL) stock_solid->stock_dmso stock_aliquot Aliquot and Store at -80°C stock_dmso->stock_aliquot working_thaw Thaw Aliquot stock_aliquot->working_thaw working_intermediate Dilute 1:10 in pre-warmed FBS/BSA working_thaw->working_intermediate working_final Dilute to final concentration in cell culture medium working_intermediate->working_final working_use Use Immediately working_final->working_use

Caption: Workflow for preparing this compound solutions.

signaling_pathways Signaling Pathways of N-Acyl Taurines cluster_faah FAAH Metabolism cluster_trp TRP Channel Activation cluster_gpr119 GPR119 Activation (by N-oleoyl taurine) NAT N-Acyl Taurine (e.g., this compound) FAAH FAAH NAT->FAAH Substrate Metabolites Fatty Acid + Taurine FAAH->Metabolites Hydrolysis TRPV1 TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4 TRPV4 TRPV4->Ca_influx Cellular_response_trp Cellular Response (e.g., neurotransmission) Ca_influx->Cellular_response_trp NAT_trp N-Acyl Taurine NAT_trp->TRPV1 Activates NAT_trp->TRPV4 Activates NOT N-Oleoyl Taurine GPR119 GPR119 NOT->GPR119 Agonist cAMP ↑ cAMP GPR119->cAMP GLP1 GLP-1 Secretion cAMP->GLP1 Glucose_homeostasis Improved Glucose Homeostasis GLP1->Glucose_homeostasis

Caption: Known signaling pathways for N-acyl taurines.

References

Technical Support Center: Analysis of N-acyl Taurines by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-acyl taurines (NATs) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for N-acyl taurine (B1682933) analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes (N-acyl taurines) in the mass spectrometer's ion source.[1][2] This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1]

Q2: What are the common sources of ion suppression in N-acyl taurine analysis?

A2: Common sources of ion suppression include phospholipids (B1166683) from biological matrices (e.g., plasma, serum, tissue homogenates), salts, and other endogenous metabolites that co-elute with the N-acyl taurines.[2] The complexity of these biological samples often necessitates robust sample preparation to minimize these interferences.[3]

Q3: How can I determine if ion suppression is affecting my N-acyl taurine analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a standard solution of your N-acyl taurine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal of the infused standard at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.

Q4: What are the general strategies to overcome ion suppression for N-acyl taurines?

A4: The three main strategies to combat ion suppression are:

  • Improving sample preparation: This is often the most effective approach and includes techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3]

  • Optimizing chromatographic separation: Modifying the LC method to separate N-acyl taurines from interfering matrix components can significantly reduce suppression.

  • Adjusting mass spectrometer source parameters: While less effective than sample preparation and chromatography, optimizing parameters like gas flows and temperatures can sometimes help.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low N-acyl taurine signal intensity - Ion suppression from co-eluting matrix components. - Inefficient extraction of N-acyl taurines.- Perform a post-column infusion experiment to confirm ion suppression. - Improve sample cleanup using SPE or LLE instead of simple protein precipitation. - Optimize the chromatographic gradient to better separate the analytes from the suppression zone.
Poor reproducibility of results - Inconsistent matrix effects between samples. - Incomplete removal of interfering substances.- Use a stable isotope-labeled internal standard for each N-acyl taurine to compensate for variability. - Employ a more robust sample preparation method like HybridSPE-Phospholipid to remove phospholipids effectively.
High background noise in the chromatogram - Contamination from sample collection tubes, solvents, or plasticware. - Inadequate sample cleanup.- Use high-purity solvents and pre-screen all consumables for potential contaminants. - Incorporate a solid-phase extraction (SPE) step for cleaner sample extracts.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of common techniques with their pros and cons for N-acyl taurine analysis.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile (B52724), methanol).- Simple and fast. - Inexpensive.- Does not effectively remove phospholipids and other endogenous interferences, leading to significant ion suppression.Quick screening assays where high accuracy is not critical.
Liquid-Liquid Extraction (LLE) N-acyl taurines are partitioned between two immiscible liquid phases to separate them from interfering compounds.- Can provide cleaner extracts than PPT. - Can be optimized for selectivity.- Can be labor-intensive and require larger solvent volumes. - May have lower analyte recovery if not optimized.Removing a broad range of interferences when SPE is not available.
Solid-Phase Extraction (SPE) N-acyl taurines are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a different solvent.- Provides very clean extracts with significant reduction in matrix effects. - High analyte recovery and reproducibility.- More time-consuming and expensive than PPT and LLE. - Method development can be complex.Quantitative bioanalysis requiring high accuracy and sensitivity.
HybridSPE®-Phospholipid A hybrid technique that combines protein precipitation with phospholipid removal in a single device.- Excellent removal of proteins and phospholipids, leading to minimal ion suppression. - Simple workflow.- Higher cost per sample compared to PPT and LLE.Demanding applications where phospholipid-based ion suppression is a major issue.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for N-acyl Taurines from Plasma
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard spiking solution (containing deuterated N-acyl taurine standards).

    • Vortex briefly to mix.

  • Protein Precipitation and Extraction:

    • Add 400 µL of cold (-20°C) acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE) to the supernatant.

    • Vortex for 2 minutes.

    • Add 200 µL of water to induce phase separation.

    • Vortex for 1 minute.

    • Centrifuge at 4,000 rpm for 5 minutes.

    • Collect the upper organic layer.

  • Drying and Reconstitution:

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: UPLC-MS/MS Analysis of N-acyl Taurines

This protocol is adapted from a validated method for the quantitative analysis of NATs in biological samples.[1]

  • Chromatographic System: Waters ACQUITY UPLC I-Class System

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (90:10, v/v)

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-80% B

    • 8-10 min: 80-95% B

    • 10-11 min: 95% B

    • 11-11.1 min: 95-30% B

    • 11.1-13 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Visualizing Workflows and Concepts

IonSuppressionWorkflow cluster_Problem Problem Identification cluster_Solution Mitigation Strategies cluster_Outcome Desired Outcome A Low Analyte Signal or Poor Reproducibility B Post-Column Infusion Experiment A->B Hypothesize Ion Suppression C Improve Sample Prep (LLE, SPE) B->C Suppression Confirmed D Optimize LC Method B->D Suppression Confirmed E Adjust MS Parameters B->E Suppression Confirmed F Accurate & Reproducible N-acyl Taurine Quantification C->F D->F E->F

Caption: Troubleshooting workflow for ion suppression in LC-MS analysis.

SamplePrepComparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT_step Add Acetonitrile Start->PPT_step LLE_step Add Acetonitrile, then MTBE & Water Start->LLE_step SPE_step Bind, Wash, Elute Start->SPE_step PPT_result Supernatant with High Phospholipids PPT_step->PPT_result End LC-MS Analysis PPT_result->End High Ion Suppression Risk LLE_result Cleaner Extract LLE_step->LLE_result LLE_result->End Moderate Ion Suppression Risk SPE_result Very Clean Extract SPE_step->SPE_result SPE_result->End Low Ion Suppression Risk

Caption: Comparison of sample preparation workflows and their impact on ion suppression.

References

Technical Support Center: N-docosanoyl Taurine Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-docosanoyl taurine (B1682933). The information provided is intended to help ensure the stability and integrity of N-docosanoyl taurine in biological samples during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound can be influenced by several factors, including:

  • Storage Temperature: Inappropriate storage temperatures can lead to degradation. Long-term storage is typically recommended at -80°C.[1][2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte.[3][4][5] It is crucial to minimize the number of freeze-thaw cycles.

  • Enzymatic Degradation: Endogenous enzymes present in biological matrices, such as fatty acid amide hydrolase (FAAH), can potentially metabolize this compound.[6]

  • Oxidation: As a lipid, this compound may be susceptible to oxidation, especially with prolonged exposure to air or certain storage conditions.

  • pH of the sample: Extreme pH values can lead to hydrolysis of the amide bond.

Q2: What are the recommended storage conditions for long-term stability of this compound in plasma and serum?

A2: For long-term storage of this compound in plasma and serum, it is recommended to store samples at -80°C.[1][2] This temperature helps to minimize enzymatic activity and chemical degradation over extended periods. Some studies on other lipids and metabolites have shown that even at -80°C, some changes can occur over several years, so it is crucial to validate stability for the expected duration of your study.[1]

Q3: How many freeze-thaw cycles are generally acceptable for samples containing this compound?

A3: Bioanalytical method validation guidelines generally recommend that the stability of an analyte be assessed for a minimum of three freeze-thaw cycles.[4] However, it is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.

Q4: Are there any specific considerations for the type of collection tubes used for blood samples?

A4: The choice of anticoagulant can potentially affect the stability of analytes. While specific data for this compound is limited, common anticoagulants like EDTA and heparin are frequently used. It is important to be consistent with the choice of anticoagulant throughout a study. Hemolysis during sample collection should be avoided as it can release enzymes and other components that may affect stability.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound after storage Analyte degradation due to improper storage temperature.Ensure samples are consistently stored at -80°C. Verify freezer performance and temperature logs.
Multiple freeze-thaw cycles.Aliquot samples upon collection to minimize the number of freeze-thaw cycles for each aliquot.
Enzymatic degradation.Process samples quickly after collection and freeze them promptly. Consider the use of enzyme inhibitors if degradation is suspected, though this would require validation.
High variability in this compound concentrations between samples from the same time point Inconsistent sample handling and processing.Standardize all sample handling procedures, from collection to storage and analysis. Ensure consistent timing for each step.
Sample contamination or degradation during processing.Ensure a clean working environment. Keep samples on ice during processing to minimize degradation.[7]
Analyte instability in processed samples (e.g., in autosampler) Degradation of the analyte in the extraction solvent or at room temperature.Evaluate the stability of the processed samples at the temperature and for the duration they will be held in the autosampler before analysis.[4]

Experimental Protocols and Data

Stability Assessment Protocol

The stability of this compound in a biological matrix should be evaluated as part of the bioanalytical method validation.[3][7] This involves analyzing quality control (QC) samples at low and high concentrations that have been subjected to various storage and handling conditions. The mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration.[3][7]

Key Stability Experiments:

  • Freeze-Thaw Stability:

    • Prepare low and high concentration QC samples in the relevant biological matrix.

    • Analyze one set of QC samples immediately (time zero).

    • Freeze the remaining QC samples at -80°C for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a minimum of two more times.

    • Analyze the QC samples and compare the results to the time zero samples.

  • Short-Term (Bench-Top) Stability:

    • Prepare low and high concentration QC samples.

    • Keep the samples at room temperature for a duration that mimics the expected sample handling and processing time (e.g., 4, 8, or 24 hours).

    • Analyze the QC samples and compare the results to freshly prepared QC samples.

  • Long-Term Stability:

    • Prepare multiple sets of low and high concentration QC samples.

    • Store the samples at the intended long-term storage temperature (e.g., -80°C).

    • Analyze one set of QC samples at regular intervals (e.g., 1, 3, 6, 12 months) over the expected storage duration of the study samples.

    • Compare the results to the initial analysis.

Hypothetical Stability Data Summary

The following tables present hypothetical stability data for this compound in human plasma, based on the acceptance criteria from regulatory guidelines.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)NMean Conc. after 3 Cycles (ng/mL)Accuracy (%)
Low QC1059.898.0
High QC2005205.4102.7

Table 2: Short-Term (Bench-Top) Stability at Room Temperature (22°C)

QC LevelNominal Conc. (ng/mL)Storage Duration (hours)NMean Conc. (ng/mL)Accuracy (%)
Low QC108510.2102.0
High QC20085198.699.3

Table 3: Long-Term Stability at -80°C

QC LevelNominal Conc. (ng/mL)Storage Duration (months)NMean Conc. (ng/mL)Accuracy (%)
Low QC10659.595.0
High QC20065208.2104.1

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis & Comparison start Prepare Low & High QC Samples in Biological Matrix t0_analysis Analyze Time Zero (T0) Reference Samples start->t0_analysis ft_stability Freeze-Thaw Cycles (e.g., 3 cycles) start->ft_stability st_stability Short-Term (Bench-Top) (e.g., 8 hours at RT) start->st_stability lt_stability Long-Term Storage (e.g., 6 months at -80°C) start->lt_stability analysis Analyze Stability Samples ft_stability->analysis st_stability->analysis lt_stability->analysis comparison Compare to T0 Samples (Acceptance: ±15% Deviation) analysis->comparison pass Stable comparison->pass Pass fail Unstable comparison->fail Fail

References

Technical Support Center: Optimizing N-docosanoyl taurine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tissue homogenization for the extraction of N-docosanoyl taurine (B1682933).

Frequently Asked Questions (FAQs)

Q1: What is N-docosanoyl taurine and why is its accurate quantification important?

This compound is a lipid molecule belonging to the N-acyl taurine (NAT) class, which are conjugates of a fatty acid (docosanoic acid in this case) and taurine.[1] These molecules are gaining interest as bioactive lipids with potential roles in various physiological processes. Accurate quantification is crucial for understanding its endogenous levels, distribution in different tissues, and how it is affected by experimental conditions or disease states.

Q2: Which are the most common methods for extracting lipids like this compound from tissues?

The most widely used and accepted methods for total lipid extraction from tissues are the Folch and Bligh & Dyer methods. Both utilize a chloroform (B151607) and methanol (B129727) solvent system to extract lipids from the tissue homogenate.[2]

Q3: What is the principal difference between the Folch and Bligh & Dyer methods?

The primary distinctions lie in the solvent-to-sample ratio and the final proportions of chloroform, methanol, and water. The Folch method typically uses a larger solvent volume (20:1 solvent-to-tissue ratio), making it particularly suitable for tissues with high lipid content. The Bligh & Dyer method is a more rapid adaptation with a lower solvent volume, often preferred for tissues with lower lipid content.

Q4: Which homogenization technique is recommended for optimal this compound extraction?

While direct comparative data for this compound is limited, studies on general lipidomics suggest that bead-based homogenization (bead beating) often results in superior lipid recovery due to its high efficiency in tissue disruption and sample dispersion.[3][4] Other common methods include sonication, rotor-stator homogenization, and manual grinding with a mortar and pestle. The choice of method can also depend on the tissue type (e.g., soft tissues like the brain versus harder tissues).

Q5: What are the critical parameters to control during the homogenization and extraction process?

Key parameters include:

  • Temperature: Low temperatures (e.g., on ice) are crucial to minimize enzymatic degradation of lipids.

  • Solvent Ratios: Strict adherence to the correct chloroform:methanol:water ratios is essential for proper phase separation and efficient extraction.

  • Sample Concentration: The amount of tissue relative to the solvent volume can impact extraction efficiency.[3][4]

  • pH: The pH of the extraction buffer can influence the recovery of certain lipid classes.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of this compound 1. Incomplete tissue homogenization.2. Suboptimal solvent-to-sample ratio.3. Inefficient phase separation.4. Degradation of the analyte during processing.1. Switch to a more robust homogenization method like bead beating. Ensure sufficient homogenization time and appropriate bead size/material for the tissue type.2. For tissues with potentially high lipid content like the brain, consider using the Folch method with its higher solvent volume.3. Ensure the final chloroform:methanol:water ratios are correct. Centrifuge at an adequate speed and time to achieve clear phase separation.4. Keep samples on ice throughout the procedure. Use fresh, high-purity solvents. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Poor reproducibility between replicates 1. Inconsistent homogenization.2. Inaccurate pipetting of solvents or sample.3. Variability in tissue sample (e.g., regional differences in the brain).1. Standardize the homogenization protocol (e.g., fixed time and speed for mechanical homogenizers).2. Use calibrated pipettes and be meticulous with solvent additions.3. If possible, homogenize a larger piece of tissue to ensure a more representative sample before aliquoting for extraction.
Presence of non-lipid contaminants in the final extract 1. Incomplete phase separation.2. Aspiration of the upper aqueous phase or the protein interface during collection of the lower organic phase.1. After centrifugation, allow the phases to fully separate. If an emulsion is present at the interface, a second centrifugation step may be necessary.2. Carefully aspirate the lower (chloroform) layer, leaving a small amount behind to avoid disturbing the interface. A "wash" step of the collected organic phase with a synthetic upper phase can further purify the extract.
Clogged LC-MS system 1. Particulate matter from the tissue in the final extract.2. Precipitation of lipids or other compounds upon solvent evaporation and reconstitution.1. After collecting the final organic phase, perform a quick centrifugation step and transfer the supernatant to a new tube before solvent evaporation.2. Ensure the dried lipid extract is fully redissolved in the injection solvent. Sonication can aid in redissolving the lipids. Consider filtering the final sample through a suitable syringe filter before injection.

Data Presentation

Table 1: Comparison of Common Homogenization Techniques for Lipid Extraction

Homogenization MethodPrincipleAdvantagesDisadvantagesRecommended for
Bead Beating Mechanical disruption by rapid agitation with beads (ceramic, steel).High throughput, highly efficient for a wide range of tissues, good reproducibility.[3][4]Can generate heat (requires cooling), potential for sample contamination from beads.Most tissue types, especially for quantitative lipidomics.
Sonication Disruption via high-frequency sound waves (cavitation).Good for small sample volumes, can be performed in sealed tubes.Can generate significant heat, may not be as efficient for tougher tissues, potential for aerosolization.Cell suspensions, soft tissues.
Rotor-Stator Homogenization Mechanical shearing via a high-speed rotating blade within a stationary probe.Rapid and efficient for soft to moderately tough tissues.Can be difficult to clean, potential for cross-contamination, can generate heat.Soft tissues (e.g., brain, liver).
Manual Grinding (Mortar & Pestle) Mechanical grinding, often under liquid nitrogen.Simple, low cost, effective for hard/fibrous tissues when done properly.Low throughput, operator-dependent variability, potential for sample loss.Hard or fibrous tissues.

Table 2: Key Parameters of Folch and Bligh & Dyer Lipid Extraction Methods

ParameterFolch MethodBligh & Dyer Method
Initial Solvent Mixture Chloroform:Methanol (2:1, v/v)Chloroform:Methanol (1:2, v/v)
Solvent-to-Sample Ratio ~20:1 (v/w)~3:1 (v/w)
Final Solvent Ratio (Chloroform:Methanol:Water) ~8:4:3 (v/v/v)~2:2:1.8 (v/v/v)
Primary Application Tissues with higher lipid contentTissues with lower lipid content, rapid extraction

Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction from Brain Tissue
  • Sample Preparation: Weigh approximately 100 mg of frozen brain tissue and place it in a glass homogenizer tube on ice.

  • Homogenization:

    • Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) to the tissue.

    • Homogenize thoroughly using a rotor-stator or glass Dounce homogenizer until no visible tissue fragments remain. Keep the tube on ice throughout this process.

  • Filtration/Centrifugation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Rinse the homogenizer with an additional 1 mL of chloroform:methanol (2:1, v/v) and add it to the centrifuge tube.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the tissue debris.

  • Phase Separation:

    • Carefully transfer the supernatant to a new glass tube.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., for 3 mL of supernatant, add 0.6 mL of NaCl solution).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct layers will form.

  • Lipid Collection:

    • Using a glass Pasteur pipette, carefully aspirate and discard the upper aqueous layer.

    • Collect the lower organic (chloroform) layer, which contains the lipids, and transfer it to a clean tube. Be careful not to disturb the protein interface.

  • Drying and Reconstitution:

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or an appropriate mobile phase) for subsequent analysis (e.g., LC-MS).

Protocol 2: Bead Beating Homogenization for High-Throughput Extraction
  • Sample Preparation: Place a pre-weighed amount of frozen tissue (e.g., 20-50 mg) into a 2 mL tube containing ceramic beads.

  • Homogenization:

    • Add the appropriate volume of ice-cold extraction solvent (e.g., chloroform:methanol 2:1, v/v).

    • Secure the tubes in a bead beater instrument.

    • Homogenize for a specified time and frequency (e.g., 2 cycles of 45 seconds at 6 m/s), with a cooling step on ice between cycles.

  • Post-Homogenization:

    • Centrifuge the tubes to pellet the beads and tissue debris.

    • Proceed with the phase separation and lipid collection steps as described in the Folch method (steps 4-6).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_homogenize Homogenization cluster_extract Extraction & Phase Separation cluster_collect Collection & Analysis Tissue Frozen Tissue Sample Weigh Weigh Tissue Tissue->Weigh Homogenize Add Chloroform:Methanol (2:1) Homogenize (e.g., Bead Beating) Weigh->Homogenize Centrifuge1 Centrifuge to Pellet Debris Homogenize->Centrifuge1 Add_Salt Add 0.9% NaCl Solution Centrifuge1->Add_Salt Vortex Vortex to Mix Add_Salt->Vortex Centrifuge2 Centrifuge for Phase Separation Vortex->Centrifuge2 Collect Collect Lower Organic Phase Centrifuge2->Collect Dry Evaporate Solvent (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis Troubleshooting_Homogenization Start Low Analyte Recovery? Check_Homogenization Was homogenization complete? Start->Check_Homogenization Yes Check_PhaseSep Clear phase separation? Check_Homogenization->Check_PhaseSep Yes Increase_Method Increase homogenization time/intensity or switch to a more robust method (e.g., bead beating). Check_Homogenization->Increase_Method No Check_Solvents Are solvent ratios correct? Check_PhaseSep->Check_Solvents Yes Optimize_Centrifugation Increase centrifugation time/speed. Check for emulsion at the interface. Check_PhaseSep->Optimize_Centrifugation No Adjust_Ratios Verify solvent volumes and ratios. Ensure proper mixing. Check_Solvents->Adjust_Ratios No Investigate_Degradation Consider analyte degradation. Keep samples on ice, use antioxidants. Check_Solvents->Investigate_Degradation Yes

References

Technical Support Center: Troubleshooting Low Recovery of Long-Chain Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain fatty acid amides (LCFAAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of long-chain fatty acid amides?

Low recovery of LCFAAs can be attributed to several factors throughout the analytical workflow. Key areas of concern include sample collection and handling, extraction inefficiency, analyte degradation, and matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The inherent instability of some LCFAAs requires immediate processing of fresh samples or flash-freezing in liquid nitrogen and storage at -80°C to minimize degradation.[1]

Q2: How critical is the choice of extraction solvent for LCFAA recovery?

The choice of extraction solvent is crucial. A mixture of polar and nonpolar solvents is often necessary to efficiently extract lipids.[3] For instance, a common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1] Liquid-liquid extraction (LLE) using non-polar solvents like toluene (B28343) or n-hexane is effective for highly hydrophobic lipids.[3][4] For more polar lipids, chloroform/methanol-based or MTBE-based LLE methods are generally used.[3] It is often necessary to optimize solvent mixtures and ratios to avoid recovery differences across various lipid classes.[3]

Q3: Can my sample preparation be causing degradation of LCFAAs?

Yes, LCFAAs can be susceptible to both enzymatic and chemical degradation.[1] It is essential to work quickly, keep samples on ice, and use high-purity solvents to maintain the integrity of the analytes.[1] For instance, anandamide (B1667382) can be released from blood cells ex vivo in a time- and temperature-dependent manner, leading to inaccurate measurements if samples are not handled properly and processed quickly.[5][6]

Q4: What are matrix effects and how can they impact my LCFAA analysis?

Matrix effects in LC-MS refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[7][8] This can lead to either ion suppression or enhancement, which compromises the accuracy and sensitivity of quantitative analysis.[7][8] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[8] To mitigate these effects, strategies such as sample dilution, optimizing chromatographic separation, using matrix-matched calibration standards, or employing stable isotope-labeled internal standards are recommended.[7][8]

Q5: Is derivatization necessary for LCFAA analysis?

Derivatization is not always necessary but can significantly improve chromatographic separation and detection sensitivity, especially for GC-MS analysis.[9] For LC-MS, derivatization can enhance ionization efficiency. For example, converting fatty acids to amides can improve performance in positive ion mode ESI-MS.[10] Derivatization with reagents that add a quaternary amine group has been shown to increase detection sensitivity by as much as 2500-fold compared to underivatized fatty acids in negative ion mode.[10][11]

Troubleshooting Guides

Issue 1: Low recovery of LCFAAs from plasma or tissue samples.

Q: I am experiencing low and inconsistent recovery of oleamide (B13806) and anandamide from plasma samples. What steps can I take to improve this?

A: Low recovery from complex matrices like plasma is a common challenge. Here is a step-by-step guide to troubleshoot this issue:

  • Sample Handling:

    • Process fresh samples immediately. If storage is required, flash-freeze in liquid nitrogen and store at -80°C.[1]

    • Avoid repeated freeze-thaw cycles as this can degrade lipids.[1]

    • Be aware that anandamide concentrations can increase in whole blood over time due to release from blood cells; therefore, plasma should be separated from cells as quickly as possible.[5][6]

  • Extraction Method Optimization:

    • Compare different extraction techniques. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.

    • For LLE, toluene has been shown to provide good recovery for anandamide and 2-arachidonyl glycerol (B35011) (2-AG) from plasma and aortic tissue.[4]

    • For SPE, Oasis HLB cartridges can also yield high recovery but may introduce issues like peak fronting for certain analytes like anandamide.[4]

    • A three-phase liquid extraction (3PLE) method can also be considered, which allows for both extraction and fractionation of lipids by polarity in a single step.[12][13]

  • Adsorption to Labware:

    • LCFAAs can adsorb to plastic and glass surfaces.[14] Using low-adsorption tubes or adding a small amount of a non-ionic detergent like Triton X-100 (around 100 µM) to the assay medium can help minimize this issue.[14]

  • Use of Internal Standards:

    • Add a stable isotope-labeled internal standard (e.g., d8-anandamide) early in the sample preparation process to account for losses during extraction and to correct for matrix effects.[4][7]

G Start Low LCFAA Recovery CheckHandling Review Sample Handling (Storage, Freeze-Thaw) Start->CheckHandling OptimizeExtraction Optimize Extraction Method (Solvent, LLE vs. SPE) CheckHandling->OptimizeExtraction Handling OK CheckAdsorption Investigate Adsorption (Use low-bind tubes, add detergent) OptimizeExtraction->CheckAdsorption Extraction Optimized UseIS Implement Internal Standard CheckAdsorption->UseIS Adsorption Minimized AnalyzeData Re-analyze Data UseIS->AnalyzeData Success Recovery Improved AnalyzeData->Success G Start Sample Collection (Plasma, Tissue) Homogenization Homogenization (if tissue) Start->Homogenization AddIS Add Internal Standard Homogenization->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Evaporation Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis DataProcessing Data Processing Analysis->DataProcessing

References

Derivatization methods for enhancing N-docosanoyl taurine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-docosanoyl taurine (B1682933) and other long-chain N-acyl taurines (NATs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the detection and quantification of these lipid messengers.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the detection of N-docosanoyl taurine?

A1: Not necessarily. The most sensitive and specific method for analyzing this compound is direct quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Modern LC-MS/MS systems can detect endogenous levels of N-acyl taurines in biological samples without the need for derivatization.[1][3] Derivatization is typically only required when using detection methods that rely on UV absorbance or fluorescence, such as HPLC with a fluorescence detector (HPLC-FLD), as NATs lack a native chromophore or fluorophore.[3]

Q2: I am using LC-MS/MS but my signal for this compound is very low. What are the common causes?

A2: Low signal intensity in LC-MS/MS analysis of NATs can stem from several factors:

  • Suboptimal Ionization: N-acyl taurines are effectively ionized using electrospray ionization (ESI) in negative mode. Ensure your mass spectrometer is set to detect negative ions. The sulfonic acid moiety readily loses a proton to form an intense [M-H]⁻ ion.[4]

  • Matrix Effects: Biological samples are complex and co-eluting compounds can suppress the ionization of this compound. Improve sample cleanup procedures (e.g., solid-phase extraction) or optimize chromatographic separation to better resolve the analyte from interfering matrix components.

  • Inefficient Fragmentation: For MS/MS detection, the collision energy must be optimized to produce characteristic fragment ions. For NATs, diagnostic product ions are often observed at m/z 80 (SO₃⁻) and m/z 107 (C₂H₅NO₂S⁻).[1]

  • Poor Chromatographic Peak Shape: Long-chain lipids like this compound can exhibit poor peak shape on standard C18 columns. Using a column designed for lipidomics and optimizing the mobile phase (e.g., using ammonium (B1175870) acetate (B1210297) as an additive) can improve peak symmetry and signal-to-noise ratio.[2]

Q3: Which derivatization reagent is suitable for this compound if I only have HPLC-UV/FLD?

A3: This is a critical point. Standard derivatization reagents like o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) react with primary amines and will not work on this compound because its primary amine has been converted to a secondary amide.[5][6]

Similarly, while Dansyl chloride (DNS-Cl) can react with secondary amines, its reaction with the amide nitrogen of an N-acyl taurine is not a standard, efficient procedure.[7] Therefore, you have two main indirect strategies:

  • Hydrolysis and Derivatization: Hydrolyze the N-acyl taurine to break the amide bond, releasing free taurine. You can then derivatize the primary amine of the liberated taurine using a reagent like Dansyl chloride.[8][9] This method is destructive and measures total taurine from that precursor, not the intact molecule.

  • Targeting the Sulfonic Acid Group: This is less common, and reagents for derivatizing sulfonic acids for fluorescence detection are not as widely established or used as those for amines.

For these reasons, direct LC-MS/MS analysis is strongly recommended.

Q4: My derivatization with Dansyl chloride (for hydrolyzed taurine) is giving inconsistent results. What should I check?

A4: Inconsistent dansylation is a common issue. Key parameters to optimize include:

  • pH: The reaction requires alkaline conditions, typically a pH of 9.5-10, often maintained with a sodium carbonate or borate (B1201080) buffer.[5][10]

  • Temperature and Time: The reaction yield is highly dependent on temperature and incubation time. Temperatures around 80°C for 30-60 minutes are often used, but this must be optimized for your specific analyte and matrix.[11] High temperatures can also increase the evaporation of solvents.[11]

  • Reagent Concentration: An excess of Dansyl chloride is needed to drive the reaction to completion. However, too much excess can lead to high background signals from the hydrolyzed reagent (dansyl-OH).

  • Quenching: After incubation, the reaction should be stopped, for example, by adding a small amount of acid.[11]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No peak detected for this compound (LC-MS/MS) 1. Incorrect MS polarity (should be ESI negative).2. Analyte degradation during sample prep.3. Inappropriate LC column or mobile phase.1. Switch mass spectrometer to negative ion detection mode.2. Keep samples on ice; use antioxidants if necessary. Minimize extraction time.3. Use a C18 column suitable for lipids. Ensure mobile phase contains a modifier like ammonium acetate to improve ionization.
Poor peak shape (tailing, broad peaks) 1. Secondary interactions with the column stationary phase.2. Suboptimal mobile phase pH.3. Sample overload.1. Use a high-purity silica (B1680970) C18 column or a specialized lipidomics column.2. Add a small amount of a weak acid (e.g., formic acid) or base modifier (e.g., ammonium hydroxide) to the mobile phase to control analyte ionization state.3. Dilute the sample or inject a smaller volume.
High background noise in chromatogram 1. Contaminated solvent, vials, or LC system.2. (For derivatization) Excess derivatization reagent.3. Matrix effects from a complex sample.1. Use high-purity LC-MS grade solvents. Flush the system thoroughly.2. Optimize the reagent-to-analyte ratio. Perform a post-derivatization cleanup step (e.g., fluorous solid-phase extraction for specific reagents).[12]3. Enhance sample cleanup using Solid Phase Extraction (SPE).
Low or no recovery after sample preparation 1. Analyte adsorbing to plasticware.2. Inefficient lipid extraction solvent.3. Incorrect SPE elution solvent.1. Use low-adsorption polypropylene (B1209903) tubes and pipette tips.2. Use a standard lipid extraction method like Folch or Bligh-Dyer.3. Test different elution solvents with varying polarity to ensure complete elution from the SPE cartridge.

Experimental Protocols

Protocol 1: Direct UPLC-MS/MS Quantification of N-Acyl Taurines

This protocol is adapted from a validated method for the analysis of NATs in biological tissues.[1]

1. Lipid Extraction: a. Homogenize ~20 mg of tissue in a suitable buffer. b. Add an internal standard (e.g., d₄-C20:4 NAT). c. Perform a liquid-liquid extraction using a mixture of methanol (B129727) and chloroform. d. Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. UPLC Conditions:

  • Column: Acquity UPLC BEH C18 (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient: A time-gradient from high aqueous to high organic content.

  • Flow Rate: ~0.4 mL/min

  • Column Temperature: 40°C

3. MS/MS Conditions:

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor at least two transitions for each NAT. For this compound (C22:0 NAT), the precursor ion [M-H]⁻ is m/z 446.7. Monitor transitions to product ions m/z 80 and m/z 107.[1]

  • Collision Gas: Argon

  • Optimization: Optimize cone voltage and collision energy for each specific NAT to achieve maximum signal intensity.

UPLC-MS/MS Quantitative Parameters

Parameter Value Reference
Limit of Detection (LOD) 0.3 - 0.4 ng/mL [1]
Limit of Quantification (LOQ) 1 ng/mL [1]
Linearity Range 1 - 300 ng/mL (R² ≥ 0.999) [1]
Intra-day Precision Within acceptable range (<15%) [1]

| Inter-day Precision | Within acceptable range (<15%) |[1] |

Protocol 2: Dansyl Chloride Derivatization of Taurine (for Indirect Analysis)

This protocol is for the derivatization of free taurine, which would be obtained after chemical hydrolysis of this compound.

1. Derivatization Reaction: a. To 1.0 mL of sample or standard containing taurine, add 1.0 mL of 80 mM Sodium Carbonate Buffer (pH 9.5).[10] b. Add 1.0 mL of Dansyl Chloride solution (1.5 mg/mL in acetone).[10] c. Vortex the mixture thoroughly. d. Incubate at 80°C for 30-60 minutes in a water bath or heating block.[11] e. Cool the reaction mixture to room temperature. f. (Optional) Add 0.1 mL of a methylamine (B109427) solution to react with excess Dansyl chloride.[10]

2. HPLC-UV/FLD Conditions:

  • Column: InertSustain C18 (5 µm, 250 x 4.6 mm) or equivalent.[10]

  • Mobile Phase: Isocratic mixture of Acetonitrile and 10 mM Sodium Acetate buffer (e.g., 30/70, v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).

  • Injection Volume: 20 µL.[10]

Visualizations

Experimental and Analytical Workflows

cluster_prep Sample Preparation cluster_direct Direct Analysis (Recommended) cluster_indirect Indirect Analysis (UV/FLD) Sample Biological Sample (Tissue, Plasma) Extract Lipid Extraction Sample->Extract LCMS UPLC-MS/MS Analysis Extract->LCMS Hydrolysis Chemical Hydrolysis Extract->Hydrolysis Data1 Direct Quantification of This compound LCMS->Data1 Deriv Derivatization (e.g., Dansyl-Cl) Hydrolysis->Deriv HPLC HPLC-UV/FLD Analysis Deriv->HPLC Data2 Quantification of liberated Taurine HPLC->Data2

Caption: Workflow for this compound analysis.

Simplified N-Acyl Taurine Signaling Pathway

cluster_membrane Cell Membrane TRP TRPV1 / TRPV4 Ion Channels Response Cellular Response (e.g., Ca²⁺ influx) TRP->Response Signal NAT This compound (and other NATs) FAAH FAAH Enzyme (Fatty Acid Amide Hydrolase) NAT->FAAH Metabolism / Degradation Activation Channel Activation NAT->Activation Binding Taurine Taurine + Docosanoic Acid FAAH->Taurine Activation->TRP

Caption: Metabolism and signaling of N-acyl taurines.

Troubleshooting Decision Tree for Low Signal

decision decision solution solution start Problem: Low/No Signal for This compound check_ms Is MS in ESI Negative Mode? start->check_ms sol_ms Set to ESI Negative check_ms->sol_ms No check_lc Is LC Separation Optimal? check_ms->check_lc Yes sol_ms->check_lc sol_lc Optimize Gradient, Check Column Health, Use Lipid-Specific Column check_lc->sol_lc No check_prep Is Sample Prep Efficient? check_lc->check_prep Yes sol_lc->check_prep sol_prep Verify Extraction Recovery, Improve Cleanup (SPE) check_prep->sol_prep No end Signal Improved check_prep->end Yes sol_prep->end

Caption: Decision tree for troubleshooting low signal.

References

Reducing matrix effects in N-docosanoyl taurine plasma quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to mitigate matrix effects during the LC-MS/MS quantification of N-docosanoyl taurine (B1682933) in plasma.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[4]

Q2: Why is N-docosanoyl taurine quantification in plasma prone to matrix effects?

A2: Plasma is a highly complex biological matrix containing a high concentration of endogenous components like proteins, salts, and, most notably, phospholipids (B1166683).[5] this compound is a lipid-like molecule, and during sample preparation, it can co-extract with phospholipids. These phospholipids often co-elute chromatographically and are major contributors to matrix-induced ion suppression, as they can compete with the analyte for ionization in the MS source.[4]

Q3: What are the primary sources of matrix effects in plasma samples?

A3: The most significant source of matrix effects in plasma is phospholipids from cell membranes. Other sources include salts, endogenous metabolites, and formulation vehicles used in drug administration.[6] These components can interfere with the desolvation process and charge competition in the ESI source, reducing the number of charged analyte ions that reach the detector.[2]

Q4: How can I quantitatively assess the degree of matrix effect in my assay?

A4: The most common method is the post-extraction spike analysis.[4] This involves comparing the peak area of an analyte spiked into an extracted blank plasma matrix with the peak area of the same analyte in a neat solvent. The matrix effect (ME) can be calculated as follows:

  • ME (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) * 100

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[1]

Q5: What are some best practices for plasma sample collection and handling to minimize variability?

A5: Proper sample handling is crucial. Blood samples should be processed promptly or placed on ice to prevent changes in metabolite concentrations.[7] For long-term storage, samples should be kept at -80°C. Taurine has been shown to be stable in samples stored frozen for extended periods.[8][9] Repeated freeze-thaw cycles should be avoided as they can alter the concentration of some analytes.[10]

Troubleshooting Guide

Q1: My analyte signal is low and inconsistent across different samples. Could this be a matrix effect?

A1: Yes, low and irreproducible analyte response is a classic symptom of matrix effects, particularly ion suppression. The variability often arises because the concentration of interfering components (like phospholipids) can differ from one plasma sample to another.[11] It is critical to perform a matrix effect assessment to confirm this.

Q2: How do I choose the best sample preparation technique to reduce matrix effects?

A2: The choice depends on the required sensitivity, throughput, and the degree of matrix effect observed.

  • Protein Precipitation (PPT) is fast and simple but often results in significant matrix effects as it is not effective at removing phospholipids.[4] It may be suitable if high sensitivity is not required and the supernatant can be diluted.[6]

  • Liquid-Liquid Extraction (LLE) offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interferences behind.[4]

  • Solid-Phase Extraction (SPE) is generally the most effective method for removing matrix interferences and can be highly selective for the analyte, providing the cleanest extracts and minimizing matrix effects.[4]

Q3: My analyte recovery is high, but I still see significant ion suppression. What should I do?

A3: High recovery does not guarantee the absence of matrix effects. This scenario indicates that while your extraction method efficiently retrieves the analyte, it also co-extracts interfering components. To resolve this, you can:

  • Optimize Chromatography: Modify your LC gradient to achieve chromatographic separation between this compound and the co-eluting interferences. Poor retention on the column is a common reason for matrix effect issues.[11]

  • Switch to a More Selective Sample Preparation Method: If using PPT, consider switching to LLE or SPE for more effective cleanup.[4]

  • Dilute the Sample: A simple dilution of the final extract can sometimes reduce the concentration of interfering components below a level where they cause significant suppression.[2][6]

Q4: I don't have a stable isotope-labeled internal standard (SIL-IS). What are my options?

A4: A SIL-IS is the most effective tool to compensate for matrix effects, as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[2] If a SIL-IS is unavailable:

  • Use a Structural Analog: Choose a compound that is structurally similar to this compound and has similar extraction and chromatographic behavior. However, be aware that it may not perfectly mimic the analyte's ionization behavior.

  • Employ the Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the sample. It is accurate but laborious and reduces throughput.[2]

  • Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect seen in the unknown samples.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 105%70 - 95%80 - 100%
Matrix Effect (Ion Suppression) High (40-70%)Moderate (15-40%)Low (<15%)
Phospholipid Removal PoorGoodExcellent
Throughput HighModerateLow to Moderate
Cost / Complexity LowModerateHigh
Recommendation Rapid screening; when high dilution is possibleGood balance of cleanup and throughputMethods requiring high sensitivity and accuracy

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)
  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold acetonitrile (B52724) containing the internal standard (e.g., d4-arachidonoyl taurine).[12]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube. For improved performance, consider diluting the supernatant 10-fold with the initial mobile phase.[6]

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for lipid extraction.[13]

  • Pipette 50 µL of plasma sample into a glass tube.

  • Add 10 µL of internal standard solution.

  • Add 750 µL of cold methyl-tert-butyl ether (MTBE).

  • Vortex for 30 seconds.

  • Add 188 µL of LC-MS grade methanol.

  • Vortex for 10 seconds and incubate on a shaker for 10 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC-MS grade water and vortexing for 20 seconds.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer (containing lipids and this compound) into a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: General LC-MS/MS Method Parameters

These parameters are based on validated methods for N-acyl taurines.[12]

  • LC System: UPLC/HPLC system

  • Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol

  • Gradient: A gradient from ~60% B to 99% B over several minutes should be optimized to separate this compound from phospholipids.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Negative (ESI-)

  • MRM Transitions: this compound produces characteristic product ions. Monitor transitions such as the precursor ion to product ions at m/z 80 (sulfonate group) and m/z 107.[12] Specific precursor mass should be calculated based on the exact molecular formula.

Mandatory Visualizations

cluster_workflow Workflow for Identifying and Mitigating Matrix Effects A 1. Develop Initial LC-MS/MS Method B 2. Prepare Samples: A) Analyte in Neat Solvent B) Blank Plasma (Matrix) C) Post-Extraction Spike A->B C 3. Test Sample Prep Method (e.g., PPT, LLE, SPE) B->C D 4. Calculate Matrix Effect (ME) and Analyte Recovery (RE) C->D E ME < 15% and RE 85-115% ? D->E F 5. Method Acceptable Proceed to Validation E->F Yes G Optimize Sample Prep and/or Chromatography E->G No G->C Re-evaluate cluster_decision Decision Tree for Sample Preparation Method Selection N1 High Throughput Required? N2 Use Protein Precipitation (PPT) N1->N2 Yes N4 High Selectivity & Max Cleanup Needed? N1->N4 No N3 Is Dilution of Extract Feasible? N2->N3 N7 Warning: High Matrix Effect Risk N3->N7 No N5 Use Solid-Phase Extraction (SPE) N4->N5 Yes N6 Use Liquid-Liquid Extraction (LLE) N4->N6 No Mechanism of Ion Suppression in ESI Source cluster_droplet ESI_Source LC Eluent Enters ESI Source Droplet Charged Droplet ESI_Source->Droplet Nebulization & Charging Competition Competition for Droplet Surface & Excess Charge Droplet->Competition Solvent Evaporation Analyte Analyte Matrix Matrix (e.g., Phospholipid) Gas_Phase_Ions Gas Phase Ions Competition->Gas_Phase_Ions Analyte_Ion [Analyte-H]+ Gas_Phase_Ions->Analyte_Ion MS_Inlet Mass Spectrometer Inlet Analyte_Ion->MS_Inlet Fewer Ions Suppressed_Signal Reduced Analyte Signal (Ion Suppression) MS_Inlet->Suppressed_Signal

References

Best internal standards for N-docosanoyl taurine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of N-docosanoyl taurine (B1682933).

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard for quantitative analysis of N-docosanoyl taurine?

A1: The most reliable internal standards for mass spectrometry-based quantification are stable isotope-labeled (SIL) versions of the analyte. A deuterated this compound (e.g., N-docosanoyl-d4 taurine) is the ideal choice. These standards co-elute with the analyte and exhibit nearly identical ionization efficiency, providing the most accurate correction for variations in sample preparation, injection volume, and instrument response.

Q2: Are there alternatives if a deuterated standard for this compound is unavailable?

A2: Yes. If a specific deuterated standard is not commercially available or is prohibitively expensive, a structural analog can be used. A good option is another N-acyl taurine with a different fatty acid chain length that is not endogenously present in the samples being analyzed (e.g., N-heptadecanoyl taurine, C17:0). Another cited alternative for the analysis of a range of N-acyl taurines, including this compound, is d4-arachidonoyl taurine (d4-C20:4 NAT).[1] It is crucial to validate the chosen analog to ensure it behaves similarly to this compound during extraction and analysis.

Q3: What is the recommended analytical technique for this compound quantification?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound. This technique allows for the separation of the analyte from other sample components and its selective detection based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Q4: In which ionization mode should I analyze this compound?

A4: Due to the presence of the sulfonic acid group, this compound is most effectively ionized in negative electrospray ionization (ESI) mode. The deprotonated molecule [M-H]⁻ is readily formed and provides a strong signal for sensitive detection.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The polar sulfonic acid group of this compound can interact with active sites on the column packing material. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.1. Mobile Phase Modifier: Add a small amount of a weak acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium (B1175870) hydroxide) to the mobile phase to suppress secondary interactions. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Optimize pH: Experiment with different mobile phase pH values to find the optimal condition for peak symmetry.
Low Signal Intensity/Poor Sensitivity 1. Suboptimal Ionization: Incorrect ESI source parameters. 2. Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix. 3. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. 4. Incorrect MRM Transitions: The selected precursor or product ions are not optimal.1. Optimize Source Parameters: Tune the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. 2. Improve Extraction Protocol: Test different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction). 3. Enhance Chromatographic Separation: Modify the LC gradient to better separate the analyte from interfering compounds. A divert valve can also be used to direct the flow to waste during the elution of highly interfering components. 4. Verify MRM Transitions: Infuse a standard solution of this compound to confirm the correct precursor and product ions and optimize collision energy.
High Variability in Results 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Lack of or Inappropriate Internal Standard: No or an unsuitable internal standard is being used. 3. Instrument Instability: Fluctuations in the LC or MS performance.1. Standardize Protocol: Ensure consistent execution of the sample preparation protocol for all samples. 2. Use a Suitable Internal Standard: Incorporate a deuterated or appropriate analog internal standard at the beginning of the sample preparation process. 3. Perform System Suitability Tests: Regularly run quality control (QC) samples to monitor instrument performance and ensure reproducibility.
No Peak Detected 1. Analyte Concentration Below Limit of Detection (LOD): The amount of this compound in the sample is too low to be detected. 2. Degradation of Analyte: this compound may have degraded during sample storage or preparation. 3. Instrument Malfunction: Issues with the LC-MS/MS system.1. Concentrate the Sample: If possible, concentrate the sample extract before analysis. 2. Ensure Proper Storage and Handling: Store samples at -80°C and minimize freeze-thaw cycles. Prepare fresh samples if degradation is suspected. 3. Check Instrument Performance: Verify that the LC-MS/MS system is functioning correctly by injecting a known standard.

Data Presentation

Table 1: Recommended Internal Standards for this compound Analysis

Internal Standard TypeExample(s)Rationale for Use
Stable Isotope-Labeled (Ideal) N-docosanoyl-d4 taurineCo-elutes with the analyte and has nearly identical physicochemical properties, providing the most accurate quantification.
Structural Analog (Alternative) N-heptadecanoyl taurine (C17:0)Structurally similar to this compound but with a different chain length, making it distinguishable by mass spectrometry. Unlikely to be present in biological samples.
Deuterated Analog (Alternative) d4-arachidonoyl taurine (d4-C20:4 NAT)A commercially available deuterated N-acyl taurine that has been successfully used as an internal standard for the analysis of a range of N-acyl taurines, including this compound.[1]

Table 2: LC-MS/MS Parameters for this compound Analysis (Negative Ion Mode)

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 446.380.0 (SO₃⁻)107.0 (Vinylsulfonic acid)
N-docosanoyl-d4 taurine (IS) 450.380.0 (SO₃⁻)111.0
N-heptadecanoyl taurine (IS) 374.380.0 (SO₃⁻)107.0
d4-arachidonoyl taurine (IS) 432.380.0 (SO₃⁻)107.0

Note: The exact m/z values may vary slightly depending on instrument calibration. It is essential to optimize these parameters on your specific instrument.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (Folch Method)

This protocol is suitable for the extraction of this compound from biological tissues and fluids.

  • Homogenization: Homogenize the tissue sample (e.g., 50 mg) in a 2:1 (v/v) mixture of chloroform:methanol.

  • Internal Standard Spiking: Add the internal standard (e.g., N-docosanoyl-d4 taurine) to the homogenate at a known concentration.

  • Extraction: Vortex the mixture vigorously for 2 minutes and then agitate for 20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

LC-MS/MS Analysis
  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B (re-equilibration)

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See Table 2 for recommended transitions.

    • Instrument Tuning: Optimize source and collision energy parameters for this compound and the chosen internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample is Spike Internal Standard sample->is extract Liquid-Liquid Extraction is->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (C18) reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

signaling_pathway NAT N-Acyl Taurines (e.g., this compound) TRPV1 TRPV1 Channel NAT->TRPV1 activates TRPV4 TRPV4 Channel NAT->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Signaling Downstream Signaling (e.g., Pain, Inflammation) Ca_influx->Signaling

Caption: N-acyl taurine signaling via TRP channels.

References

Technical Support Center: Analysis of Very Long-Chain Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of very long-chain fatty acid amides (VLCFAAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in VLCFAA analysis, from sample preparation to data interpretation, in a straightforward question-and-answer format.

Sample Preparation

Question: I am experiencing low recovery of my target VLCFAAs after extraction. What are the potential causes and how can I improve this?

Answer: Low recovery of VLCFAAs is a common issue stemming from their highly nonpolar nature. Here are several factors to consider and troubleshoot:

  • Inappropriate Solvent Selection: VLCFAAs require a solvent system with sufficient non-polar character for efficient extraction. Standard methods like the Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) are generally effective for total lipid extraction and are suitable for VLCFAAs.[1]

  • Incomplete Phase Separation: During liquid-liquid extraction, a clear separation between the aqueous and organic phases is crucial. Any loss of the lipid-containing organic layer will result in lower recovery. Ensure complete phase separation before proceeding.[1]

  • Adsorption to Surfaces: The lipophilic nature of VLCFAAs can cause them to adsorb to plastic surfaces. It is highly recommended to use glass tubes and vials throughout the entire extraction process to minimize this effect.[1]

  • Oxidation of Unsaturated VLCFAAs: If your analysis involves polyunsaturated VLCFAAs (PU-VLCFAAs), they are susceptible to oxidation. To mitigate this, perform extractions at low temperatures (e.g., on ice) and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[1]

Question: My chromatogram shows extraneous peaks that are not my target VLCFAAs. What is the likely source of this contamination?

Answer: Contamination is a frequent challenge in sensitive mass spectrometry-based analyses. Potential sources include:

  • Plasticizers: Phthalates and other plasticizers can leach from plastic consumables such as pipette tips and tubes. Whenever feasible, opt for glass consumables and always use high-purity solvents.[1]

  • Solvent Impurities: Ensure the use of high-purity, HPLC-grade, or MS-grade solvents to minimize background contamination.[1]

  • Carryover from Previous Injections: High-concentration samples can lead to carryover in subsequent runs. To check for and mitigate this, run blank injections between your samples.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question: My derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis appears to be incomplete. How can I improve the reaction efficiency?

Answer: Incomplete derivatization can significantly impact your quantification. Here are key factors to check:

  • Presence of Water: Water can interfere with the derivatization reaction. Ensure your sample extract is completely dry before adding the derivatizing agent. A common method is to evaporate the solvent under a stream of nitrogen.[1]

  • Reagent Quality: Derivatization reagents can degrade over time. For optimal performance, always use fresh reagents.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Question: I'm observing significant matrix effects in my LC-MS/MS analysis of VLCFAAs from plasma. How can I mitigate this?

Answer: Matrix effects can suppress or enhance the ionization of target analytes, leading to inaccurate quantification. To address this:

  • Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components before LC-MS/MS analysis.

  • Use Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

  • Optimize Chromatographic Separation: Adjusting the chromatographic method to better separate the VLCFAAs from co-eluting matrix components can also reduce matrix effects.

Question: I am seeing adduct formation (e.g., [M+Na]⁺, [M+K]⁺) in my LC-MS/MS spectra, which is complicating quantification. How can I control this?

Answer: Adduct formation is common in electrospray ionization (ESI). To minimize this:

  • Mobile Phase Modifiers: The addition of a small amount of a modifier like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to the mobile phase can promote the formation of a single, desired adduct (e.g., [M+NH₄]⁺), simplifying the mass spectrum.

  • Source Optimization: Fine-tuning the ion source parameters, such as temperature and voltages, can also help to control adduct formation.

  • Use High-Purity Solvents and Additives: Sodium and potassium are common contaminants. Using high-purity solvents and additives will reduce the availability of these ions for adduction.

Question: My LC-MS/MS sensitivity has decreased. What are the common causes and solutions?

Answer: A drop in sensitivity can often be traced back to the ion source. A contaminated ion source is a very common cause of reduced sensitivity. Follow the manufacturer's instructions for cleaning the ion source to resolve this issue.[1]

Data Presentation

Table 1: Quantitative Analysis of Fatty Acid Amides (FAAs) in Edible Vegetable Oils

Fatty Acid AmideSesame Oil (µg/mL)Peanut Oil (µg/mL)Soybean Oil (µg/mL)Blended Oil (µg/mL)Other Oils (µg/mL)
Total FAAs 104.88 ± 3.0134.96 ± 3.8716.75 ± 1.2713.33 ± 0.77<1.03

Data sourced from Li et al. (2022). "Other Oils" include sunflower, rice, linseed, olive, corn, and canola oils.[2]

Table 2: Method Detection and Quantification Limits for Six Fatty Acid Amides

Fatty Acid AmideLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Analyte Range 0.001–0.010.005–0.02

Data represents the range for six different FAAs as reported by Li et al. (2022).[2]

Experimental Protocols

Protocol 1: Extraction of VLCFAAs from Biological Samples

This protocol is a generalized procedure based on the Folch method, commonly used for total lipid extraction.

  • Homogenization: Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution in a glass tube.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the intended downstream analysis (e.g., GC-MS or LC-MS/MS).

Protocol 2: UPLC-MS/MS Analysis of Fatty Acid Amides

The following is an example of a UPLC-MS/MS method for the separation and quantification of FAAs.

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: C18 reversed-phase column.

  • Column Temperature: 35°C.

  • Mobile Phase A: Ultrapure water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0–0.5 min: 98% A

    • 0.5–3 min: 98–30% A

    • 3–10.5 min: 30–2% A

    • 10.5–12 min: 2% A

    • 12–14 min: 2–98% A

    • 14–16 min: 98% A

  • Flow Rate: 350 µL/min.

  • Injection Volume: 4 µL.

  • Mass Spectrometry: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

This protocol is adapted from the methodology described by Li et al. (2022).[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Plasma, Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Purification Optional Purification (e.g., SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization If GC-MS LCMS LC-MS/MS Purification->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Interpretation Interpretation Quantification->Interpretation

Caption: General workflow for the analysis of very long-chain fatty acid amides.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low VLCFAA Recovery Cause1 Inappropriate Solvent Problem->Cause1 Cause2 Incomplete Phase Separation Problem->Cause2 Cause3 Adsorption to Plasticware Problem->Cause3 Cause4 Oxidation of Unsaturated VLCFAAs Problem->Cause4 Sol1 Use Folch or Bligh & Dyer Methods Cause1->Sol1 Sol2 Ensure Clear Phase Separation Cause2->Sol2 Sol3 Use Glassware Exclusively Cause3->Sol3 Sol4 Work on Ice Add Antioxidant (BHT) Cause4->Sol4

Caption: Troubleshooting logic for low recovery of VLCFAAs during extraction.

References

Improving signal-to-noise for N-docosanoyl taurine in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-docosanoyl taurine (B1682933). This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for N-docosanoyl taurine in complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, helping you diagnose and resolve problems to improve your signal-to-noise ratio.

Q1: I am observing a weak or no signal for this compound in my LC-MS/MS analysis. What are the potential causes and solutions?

A weak or absent signal is a common issue and can stem from several factors throughout the experimental workflow.

  • Inefficient Extraction: this compound, being a long-chain lipid, may not be efficiently extracted with generic protocols. Ensure your extraction solvent is appropriate for lipids. Methods like liquid-liquid extraction (LLE) with solvents such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) are often more effective than simple protein precipitation for lipidomics.[1][2]

  • Poor Ionization Efficiency: N-acyl taurines can have variable ionization efficiency. Analysis in negative ion mode is typically preferred for taurine-conjugated molecules.[3][4][5] The composition of your mobile phase can also significantly impact ionization; for instance, the use of stronger acids like trifluoroacetic acid (TFA) has been shown to improve the signal for taurine conjugates.[6]

  • Suboptimal MS/MS Parameters: Ensure that your mass spectrometer parameters, such as collision energy, are optimized for this compound. For N-acyl taurines, product ions at m/z 80 and m/z 107 are often diagnostic.[7]

  • Analyte Degradation: Although generally stable, repeated freeze-thaw cycles or prolonged exposure to harsh conditions can degrade the analyte. Prepare fresh standards and handle samples on ice.

Q2: My signal for this compound is inconsistent across replicates. What could be causing this variability?

Inconsistent signal intensity is often a hallmark of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[8][9]

  • Matrix Effects: Biological matrices are complex, and phospholipids (B1166683) are a major source of ion suppression in lipid analysis.[8][10] To mitigate this, improve your sample cleanup. Techniques like SPE can effectively remove interfering phospholipids.[1][11] Diluting your sample can also reduce the concentration of matrix components, though this may not be feasible if your analyte concentration is already low.[8][12]

  • Chromatographic Separation: Ensure that your chromatographic method effectively separates this compound from the bulk of matrix components. Optimizing the gradient or using a column with a different chemistry can improve separation.[8]

  • Injection Volume Precision: Inconsistent injection volumes will lead to variable signal intensity. Ensure your autosampler is properly calibrated and maintained.

Q3: How can I quantitatively assess the extent of matrix effects in my analysis?

There are two primary methods to evaluate the impact of matrix effects on your analysis:

  • Post-Extraction Spike Method: This quantitative approach compares the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[8][9] The percentage difference in the signal provides a quantitative measure of the matrix effect.

  • Post-Column Infusion Method: This is a qualitative method to identify the regions in your chromatogram where matrix effects are most pronounced. A constant flow of the analyte is infused into the mass spectrometer after the analytical column, while a blank, extracted sample is injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement at that retention time.[8][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters and comparisons of different methodologies relevant to the analysis of N-acyl taurines.

Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis

MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent.Simple, fast, and inexpensive.May not effectively remove phospholipids, leading to significant matrix effects.[13]Variable, can be lower for lipids.
Liquid-Liquid Extraction (LLE) Partitioning of lipids into an immiscible organic solvent.Effective at removing proteins and salts; can be tailored for lipid classes.[1][13]Can be labor-intensive and may use hazardous solvents.>85%
Solid-Phase Extraction (SPE) Chromatographic separation based on affinity for a solid sorbent.Highly selective, can effectively remove interfering compounds like phospholipids, and allows for sample concentration.[1][2][14]Can be more expensive and requires method development.>90%

Table 2: UPLC-MS/MS Parameters for N-Acyl Taurine Analysis

ParameterValueReference
Column ACQUITY UPLC BEH C18[7]
Mobile Phase A Water with 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid[7]
Ionization Mode ESI Negative[7]
MRM Transition (this compound) m/z 446.3 > 80.0[7]
Limit of Detection (LOD) 0.3-0.4 ng/ml[7]
Limit of Quantification (LOQ) 1 ng/ml[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples using SPE

This protocol is designed for the effective extraction of this compound from complex matrices like plasma or tissue homogenates, with a focus on minimizing matrix effects.

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., d4-C20:4 NAT)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of plasma or tissue homogenate, add the internal standard.

  • Protein Precipitation: Add 400 µL of cold ACN, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the N-acyl taurines with 1 mL of MeOH.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Diagrams of Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge load Load Supernatant centrifuge->load condition Condition Cartridge condition->load wash Wash load->wash elute Elute wash->elute dry Dry Down elute->dry reconstitute Reconstitute dry->reconstitute inject LC-MS/MS Analysis reconstitute->inject

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart start Low S/N Ratio check_ms Check MS/MS Parameters? start->check_ms optimize_ms Optimize Collision Energy & MRM check_ms->optimize_ms No check_chroma Good Peak Shape? check_ms->check_chroma Yes optimize_ms->check_chroma optimize_lc Optimize LC Gradient/Column check_chroma->optimize_lc No check_sample_prep Assess Matrix Effects? check_chroma->check_sample_prep Yes optimize_lc->check_sample_prep improve_cleanup Improve Sample Cleanup (SPE) check_sample_prep->improve_cleanup Yes end Improved S/N check_sample_prep->end No improve_cleanup->end

Caption: Troubleshooting flowchart for low signal-to-noise.

signaling_pathway NAT N-Acyl Taurines (e.g., this compound) FAAH Fatty Acid Amide Hydrolase (FAAH) NAT->FAAH Degradation TRP TRP Ion Channels (e.g., TRPV1, TRPV4) NAT->TRP Activation FA Fatty Acid + Taurine FAAH->FA Ca Ca2+ Influx TRP->Ca Cellular Cellular Response Ca->Cellular

Caption: N-acyl taurine signaling and metabolism pathway.

References

Quality control measures for N-docosanoyl taurine lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring high-quality data in the lipidomic analysis of N-docosanoyl taurine (B1682933) and other N-acyl taurines (NATs).

Frequently Asked Questions (FAQs)

Q1: What is N-docosanoyl taurine and why is its accurate measurement important?

This compound is a type of N-acyl taurine (NAT), an endogenous bioactive lipid.[1][2][3][4] NATs, including this compound, are involved in various physiological processes and are being explored for their therapeutic potential.[5][6][7] Accurate quantification is crucial for understanding its biological roles and for potential applications in drug development.

Q2: What are the most critical pre-analytical factors affecting the quality of this compound lipidomics data?

The most critical pre-analytical factors include sample collection, storage, and extraction.[8][9][10] To prevent enzymatic degradation and oxidation, samples should be processed rapidly at low temperatures (e.g., on ice) and stored at -80°C for long-term stability.[9][11] The choice of extraction method, such as liquid-liquid extraction with solvents like chloroform (B151607) and methanol (B129727), is also vital for efficient recovery.[10][12]

Q3: Why are internal standards essential for the quantification of this compound?

Internal standards (IS) are crucial for correcting variability throughout the analytical process, including extraction efficiency, sample injection volume, and instrument response.[13] For N-acyl taurine analysis, a structurally similar, stable isotope-labeled compound, such as d4-C20:4 NAT, is often used as an internal standard to ensure accurate quantification.[2]

Q4: What are Quality Control (QC) samples and how should they be used in a lipidomics workflow?

QC samples are pooled aliquots of the study samples and are used to monitor the stability and performance of the analytical system throughout the run.[14][15] They should be injected periodically (e.g., after every 6-10 experimental samples) to assess signal intensity, retention time shifts, and mass accuracy.[15][16] Consistent measurements of QC samples indicate a reliable and reproducible analytical run.[17]

Q5: What are common storage conditions for this compound standards and biological samples?

For long-term stability, this compound standards and biological samples intended for lipidomic analysis should be stored at -20°C or, ideally, -80°C.[1][11][18] It is also important to minimize freeze-thaw cycles as they can lead to lipid degradation.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound lipidomics experiments.

Issue 1: Poor Signal Intensity or No Peak Detected for this compound

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation during Storage/Handling Ensure samples were consistently stored at -80°C and processed quickly on ice to minimize enzymatic activity.[9][11] Avoid repeated freeze-thaw cycles.
Inefficient Extraction Verify the extraction protocol. Methods like Folch or Bligh-Dyer using chloroform/methanol are common.[10] Ensure correct solvent-to-sample ratios and thorough homogenization.
Sub-optimal Mass Spectrometry Parameters Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow) and fragmentation energy for tandem MS, to maximize the signal for this compound.
Matrix Effects The presence of other molecules in the sample can suppress the ionization of this compound. Dilute the sample or use a more effective sample cleanup method like solid-phase extraction (SPE).
Instrument Contamination Run blank injections (extraction solvent only) to check for contamination. If present, clean the LC system and mass spectrometer ion source.
Issue 2: High Variability in Quantitative Data Across Replicates

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction protocol for all samples. Use of automated liquid handlers can improve reproducibility.
Inaccurate Internal Standard Addition Verify the concentration and volume of the internal standard added to each sample. Ensure the IS is added at the very beginning of the sample preparation process to account for all subsequent variations.[13]
LC-MS System Instability Monitor the performance of the LC-MS system using QC samples.[14][16] Large variations in QC sample measurements indicate system instability that needs to be addressed (e.g., column degradation, fluctuating spray).
Data Processing Errors Review the peak integration parameters in your data processing software. Ensure that peaks for both the analyte and the internal standard are being integrated correctly and consistently across all samples.
Issue 3: Inaccurate Mass Measurement

Possible Causes & Solutions:

CauseTroubleshooting Steps
Mass Spectrometer Out of Calibration Perform a mass calibration of the instrument according to the manufacturer's recommendations. This should be done regularly.[16]
Interference from Isobaric Compounds High-resolution mass spectrometry can help distinguish this compound from other compounds with very similar masses.[19] Additionally, chromatographic separation should be optimized to resolve potential interferences.
Incorrect Molecular Formula in Software Double-check that the correct molecular formula for this compound (C24H49NO4S) is being used in the data analysis software for mass extraction.[3][4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Plasma

This protocol is a general guideline based on common lipid extraction methods.

  • Sample Preparation : Thaw frozen plasma samples on ice.

  • Internal Standard Spiking : Add an appropriate amount of a suitable internal standard (e.g., a deuterated analog of an N-acyl taurine) to each plasma sample.

  • Protein Precipitation and Lipid Extraction :

    • Add 3 volumes of a cold 2:1 (v/v) mixture of chloroform:methanol to 1 volume of plasma.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Phase Separation :

    • Add 1 volume of water to induce phase separation.

    • Vortex for 1 minute and centrifuge again at 3000 x g for 10 minutes.

  • Lipid Collection :

    • Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a glass pipette. Avoid disturbing the protein interface.

  • Drying and Reconstitution :

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

Visualizations

experimental_workflow cluster_preanalytical Pre-Analytical Stage cluster_analytical Analytical Stage cluster_qc Quality Control SampleCollection Sample Collection (e.g., Plasma) Storage Storage (-80°C) SampleCollection->Storage Rapid Freezing InternalStandard Internal Standard Spiking Storage->InternalStandard Extraction Lipid Extraction (e.g., Folch Method) LCMS LC-MS/MS Analysis Extraction->LCMS Injection QCSamples QC Sample Analysis Extraction->QCSamples Pooled Aliquots DataProcessing Data Processing LCMS->DataProcessing Raw Data FinalResult Quantitative Results DataProcessing->FinalResult Normalized Data InternalStandard->Extraction QCSamples->LCMS Periodic Injection

Caption: General workflow for this compound lipidomics analysis.

troubleshooting_workflow Start Problem: Poor/No Signal CheckStorage Sample Storage & Handling OK? Start->CheckStorage CheckExtraction Extraction Protocol Valid? CheckStorage->CheckExtraction Yes SolutionStorage Implement proper sample handling protocols CheckStorage->SolutionStorage No CheckMS MS Parameters Optimized? CheckExtraction->CheckMS Yes SolutionExtraction Optimize extraction method CheckExtraction->SolutionExtraction No CheckMatrix Matrix Effects Suspected? CheckMS->CheckMatrix Yes SolutionMS Tune MS parameters for analyte CheckMS->SolutionMS No SolutionMatrix Use sample cleanup or dilution CheckMatrix->SolutionMatrix Yes End Consult Instrument Specialist CheckMatrix->End No, Escalate

Caption: Troubleshooting decision tree for poor signal intensity.

References

Minimizing adduct formation of N-docosanoyl taurine in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Adduct Formation in ESI-MS Audience: Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize adduct formation during the analysis of N-docosanoyl taurine (B1682933) by Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is N-docosanoyl taurine, and what are its expected ions in ESI-MS?

This compound is a fatty acid-taurine conjugate, specifically formed from docosanoic acid and taurine.[1] Its structure contains a long hydrophobic carbon chain and a highly polar head group with a sulfonic acid moiety. This sulfonic acid group is strongly acidic, making the molecule ideal for analysis in negative ion mode , where it readily forms a deprotonated molecule, [M-H]⁻ .

While less common for this molecule type, analysis in positive ion mode is also possible. In this mode, you might observe a protonated molecule, [M+H]⁺ , or more commonly, adducts with cations present in the sample or mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).[2][3]

Q2: What are adducts in ESI-MS, and why are they a problem for this compound analysis?

An adduct ion is formed when a neutral analyte molecule associates with an ion present in the ESI droplet.[3][4] For this compound, instead of observing a single primary ion (like [M-H]⁻), your signal may be split among several species, such as [M+Na-2H]⁻ in negative mode or [M+Na]⁺ and [M+K]⁺ in positive mode.

This is problematic for several reasons:

  • Reduced Sensitivity: The analyte signal is distributed across multiple peaks, lowering the intensity of the desired ion and potentially compromising the limit of detection (LOD).[5]

  • Complicated Spectra: The presence of multiple adducts makes mass spectra more difficult to interpret, especially in complex samples.

  • Inaccurate Quantification: If the adduct formation is not consistent and reproducible, it can lead to inaccurate quantitative results.

Q3: What are the most common sources of sodium and potassium that cause adduct formation?

Sodium and potassium ions are ubiquitous and can be introduced at multiple points in the analytical workflow. Common sources include:

  • Glassware: Vials, flasks, and solvent bottles can leach sodium and potassium ions into your solvents and samples.[6][7]

  • Solvents and Reagents: Even high-purity solvents like water and acetonitrile (B52724) can contain trace amounts of metal ions.[6][7]

  • Sample Matrix: Biological samples inherently contain high concentrations of physiological salts.[7]

  • LC System: Contamination can build up in the autosampler, tubing, and column from previous analyses.[6]

Q4: I am seeing significant [M+Na]⁺ and [M+K]⁺ peaks in my positive mode analysis. How can I promote the [M+H]⁺ or a single desired adduct?

To reduce unwanted sodium and potassium adducts and promote a single, more desirable ion, you should focus on modifying your mobile phase.

  • Lower the pH: Adding a volatile acid like formic acid provides an excess of protons (H⁺), which drives the ionization equilibrium towards the formation of the protonated molecule [M+H]⁺ over metal adducts.[6][8]

  • Add an Ammonium Salt: Introducing ammonium formate (B1220265) or ammonium acetate (B1210297) can promote the formation of the ammonium adduct [M+NH₄]⁺. This often produces a stronger signal than the protonated molecule and effectively outcompetes sodium and potassium for adduction.[2]

Q5: Should I analyze this compound in positive or negative ion mode to minimize adduct issues?

For this compound, negative ion mode is highly recommended . The presence of the sulfonic acid group makes it very easy to deprotonate, leading to a strong and stable [M-H]⁻ signal. This approach naturally avoids the common issue of alkali metal adducts ([M+Na]⁺, [M+K]⁺) that are prevalent in positive ion mode. Analysis in negative mode is often simpler and yields a cleaner spectrum for this class of compounds.[9]

Troubleshooting Guide: Reducing Adduct Formation

This guide provides a systematic approach to diagnosing and mitigating adduct formation during the analysis of this compound.

Diagram: Troubleshooting Workflow for Adduct Formation

Troubleshooting_Workflow start High Adduct Formation Detected check_mode Analyze in Negative Ion Mode? start->check_mode neg_mode Optimize for [M-H]⁻ check_mode->neg_mode  Yes pos_mode Troubleshoot Positive Ion Mode check_mode->pos_mode  No end_goal Clean Spectrum (Single Ion) neg_mode->end_goal mod_mp Modify Mobile Phase pos_mode->mod_mp check_contam Control Contamination Sources mod_mp->check_contam prep_sample Improve Sample Preparation check_contam->prep_sample prep_sample->end_goal Ion_Formation cluster_neg Negative Ion Mode cluster_pos Positive Ion Mode M This compound (M) in ESI Droplet H_minus [M-H]⁻ (Negative Mode) M->H_minus - H⁺ MH_plus [M+H]⁺ (Protonated) M->MH_plus MNa_plus [M+Na]⁺ (Sodium Adduct) M->MNa_plus MNH4_plus [M+NH₄]⁺ (Ammonium Adduct) M->MNH4_plus H_plus H⁺ H_plus->M Na_plus Na⁺ Na_plus->M NH4_plus NH₄⁺ NH4_plus->M

References

Selecting the appropriate column for long-chain N-acyl taurine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-chain N-acyl taurines (NATs). The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of chromatography for analyzing long-chain N-acyl taurines?

The most effective and widely used technique for the analysis of long-chain N-acyl taurines is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) . This method offers high sensitivity, selectivity, and the ability to resolve complex biological mixtures.[1][2] The choice of chromatographic mode, however, depends on the specific analytical goals.

  • Reversed-Phase (RP) Chromatography: This is the most common approach for NATs. It separates these molecules based on the hydrophobicity of their long acyl chains. C18 columns are the standard choice, providing excellent retention and separation of different NAT species based on chain length and degree of unsaturation.[1][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative, particularly when the focus is on separating compounds based on the polarity of their head groups. While less common for NATs alone, it can be useful for separating them from other classes of polar lipids.[4]

  • Mixed-Mode Chromatography (MMC): This technique combines multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column. MMC can be advantageous for complex lipid extracts, offering unique selectivity for separating polar and nonpolar lipids simultaneously.[5]

Q2: Which specific column is recommended for reversed-phase separation of NATs?

For reversed-phase UPLC-MS/MS analysis of NATs, columns with Charged Surface Hybrid (CSH) C18 or Bridged Ethylene Hybrid (BEH) C18 stationary phases are highly recommended. These columns are known for their excellent peak shape, reproducibility, and stability, especially when dealing with complex biological matrices.[1][3][6]

Below is a comparison of commonly used columns for lipid analysis, including NATs:

ColumnParticle Size (µm)Dimensions (mm)Key FeaturesRecommended For
Waters ACQUITY UPLC CSH C18 1.72.1 x 100Charged surface for improved peak shape with acidic mobile phases; excellent for complex biological samples.[3][6]Comprehensive lipid profiling, including NATs, in plasma and tissue extracts.
Waters ACQUITY UPLC BEH C18 1.72.1 x 50 or 2.1 x 100Mechanically strong particles, wide pH range, and high efficiency.[1][7]Robust and reproducible analysis of NATs and other lipids.
Thermo Accucore aQ C18 2.62.1 x 150Solid-core particles for high efficiency at lower backpressures.[2]General lipidomics and metabolomics applications.
Q3: What is a typical UPLC-MS/MS protocol for NAT analysis?

A detailed UPLC-MS/MS protocol for the quantification of five representative NATs (N-palmitoyl taurine (B1682933), N-oleoyl taurine, N-arachidonoyl taurine, N-docosanoyl taurine, and N-nervonoyl taurine) in biological tissues has been validated and published.[1]

Experimental Protocol: UPLC-MS/MS for NAT Quantification

ParameterSpecification
Chromatography System Waters ACQUITY UPLC I-Class System[3][6]
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Gradient Elution Start at 30% B, increase to 100% B over 10 min, hold for 2 min, return to 30% B and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 55 °C[8]
Injection Volume 2-4 µL[6][8]
Mass Spectrometer Waters Xevo TQ-S Triple Quadrupole[9]
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS Method Multiple Reaction Monitoring (MRM)
Internal Standard Deuterated N-acyl taurine (e.g., d4-C20:4 NAT)[1]

Sample Preparation: Biological tissues are typically homogenized and extracted using a solvent mixture like chloroform/methanol (2:1, v/v) to isolate the lipid fraction. The organic phase is then dried and reconstituted in a suitable solvent for injection.[10]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and affect the accuracy of quantification.

Possible Cause Troubleshooting Steps
Column Contamination/Deterioration 1. If using a guard column, remove it and re-inject. If the peak shape improves, replace the guard column.[11] 2. Backflush the analytical column according to the manufacturer's instructions. 3. If the problem persists, the column may be irreversibly contaminated or has reached the end of its lifespan and should be replaced.
Inappropriate Injection Solvent 1. Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.[12]
Secondary Interactions with Silanols 1. For basic compounds, reducing the mobile phase pH can minimize interactions with residual silanols on the stationary phase, thus reducing peak tailing.[12]
Column Overload 1. Reduce the injection volume or dilute the sample to avoid overloading the column.[12]
Problem 2: Unstable Retention Times

Fluctuations in retention times can lead to misidentification of analytes.

Possible Cause Troubleshooting Steps
Insufficient Column Equilibration 1. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A stable baseline is indicative of proper equilibration.
Mobile Phase Composition Issues 1. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation. 2. If using buffered mobile phases, ensure the pH is stable and consistent.
Pump Malfunction or Leaks 1. Check the UPLC system for any leaks, particularly around fittings and seals. 2. Perform a pump performance test to ensure accurate and precise flow rate delivery.
Temperature Fluctuations 1. Use a column oven to maintain a constant and stable column temperature. Even minor temperature changes can affect retention times.
Problem 3: Low Signal Intensity/Sensitivity

Low signal intensity can hinder the detection and quantification of low-abundance NATs.

Possible Cause Troubleshooting Steps
Ion Suppression 1. Complex biological matrices can cause ion suppression. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. 2. Adjust the chromatographic gradient to better separate the NATs from co-eluting matrix components.
Suboptimal Mobile Phase Additives 1. The choice of mobile phase additive can significantly impact ionization efficiency. For negative ion mode ESI, ammonium (B1175870) acetate (B1210297) can sometimes provide better signal than formic acid for certain lipids.[13] Experiment with different additives (e.g., formic acid, ammonium formate (B1220265), ammonium acetate) to find the optimal conditions for your analytes.[13][14]
Incorrect Mass Spectrometer Settings 1. Optimize MS parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate for the specific NATs being analyzed.
Use of an Appropriate Internal Standard 1. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial for accurate quantification as it compensates for matrix effects and variations in ionization.[1][4][15]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in the analysis of long-chain N-acyl taurines.

Experimental_Workflow Sample_Prep Sample Preparation (Homogenization & Lipid Extraction) UPLC_Separation UPLC Separation (Reversed-Phase C18 Column) Sample_Prep->UPLC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) UPLC_Separation->MS_Detection Data_Processing Data Processing (Integration & Quantification) MS_Detection->Data_Processing Results Results Data_Processing->Results

Caption: General experimental workflow for the analysis of long-chain N-acyl taurines.

Column_Selection Start Start: Analyze Long-Chain N-Acyl Taurines Goal What is the primary analytical goal? Start->Goal Goal_Separation Separation by Acyl Chain (Length, Unsaturation) Goal->Goal_Separation   Goal_Polarity Separation by Head Group Polarity Goal->Goal_Polarity   Goal_Complex Complex Mixture of Polar & Nonpolar Lipids Goal->Goal_Complex   RP_Choice Reversed-Phase (RP) - CSH C18 - BEH C18 HILIC_Choice Hydrophilic Interaction (HILIC) MMC_Choice Mixed-Mode (MMC) Goal_Separation->RP_Choice Goal_Polarity->HILIC_Choice Goal_Complex->MMC_Choice

Caption: Decision tree for selecting the appropriate chromatography column.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of N-docosanoyl Taurine and N-arachidonoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid molecules that have garnered increasing interest for their diverse biological activities. These molecules consist of a fatty acid linked to a taurine (B1682933) head group via an amide bond. The length and degree of saturation of the fatty acid chain significantly influence their interaction with biological targets and, consequently, their physiological effects. This guide provides a detailed comparison of the biological activities of two specific NATs: N-docosanoyl taurine, a saturated very-long-chain NAT, and N-arachidonoyl taurine, a polyunsaturated NAT.

Chemical Structures

The fundamental difference in the chemical structures of this compound and N-arachidonoyl taurine lies in their fatty acid chains. This compound possesses a 22-carbon saturated acyl chain (docosanoic acid), while N-arachidonoyl taurine contains a 20-carbon polyunsaturated acyl chain with four double bonds (arachidonic acid). This structural variance is a key determinant of their distinct biological profiles.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and N-arachidonoyl taurine. It is important to note that the biological activity of N-arachidonoyl taurine has been more extensively characterized than that of this compound.

Table 1: Interaction with Transient Receptor Potential (TRP) Channels

CompoundTargetAssayResult (EC50)Reference
N-arachidonoyl taurine TRPV1Calcium Influx28 µM[1][2]
TRPV4Calcium Influx21 µM[1][2]
This compound TRPV1, TRPV4Not ReportedNo quantitative data available. General findings suggest polyunsaturated acyl chains are required for TRP channel activation.[3]

Table 2: Regulation of Insulin (B600854) Secretion

CompoundSystemEffectMechanismReference
N-arachidonoyl taurine Pancreatic β-cell lines (HIT-T15, INS-1)Increased insulin secretionInduces high-frequency calcium oscillations, partially via TRPV1.[1][4]
This compound Not ReportedNot ReportedNo quantitative data available.

Table 3: Metabolism by Fatty Acid Amide Hydrolase (FAAH)

CompoundEnzymeActivityRateReference
N-arachidonoyl taurine FAAHSubstrate0.04 nmol/min/mg[5]
This compound FAAHSubstrateHydrolyzed 2,000-50,000 times more slowly than oleoyl (B10858665) ethanolamide. Levels are elevated ~12-fold in FAAH knockout mice brain.[3]

Table 4: Anti-proliferative Activity

CompoundCell LineEffectConcentrationReference
N-arachidonoyl taurine MCF-7 (Breast Cancer)Reduced cell proliferationSignificant effect at 20 µM after 24/48h[6]
This compound Not ReportedNot ReportedNo quantitative data available.

Signaling Pathways and Experimental Workflows

Signaling Pathway of N-arachidonoyl Taurine in Pancreatic β-cells

N-arachidonoyl taurine has been shown to stimulate insulin secretion from pancreatic β-cells by modulating intracellular calcium levels, a process partially dependent on the activation of TRPV1 channels.

narachidonoyl_taurine_signaling NAT N-arachidonoyl taurine TRPV1 TRPV1 Channel NAT->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Ca_oscillations ↑ High-Frequency Ca²⁺ Oscillations Ca_influx->Ca_oscillations Insulin_secretion ↑ Insulin Secretion Ca_oscillations->Insulin_secretion

N-arachidonoyl taurine signaling in insulin secretion.
Metabolic Regulation by Fatty Acid Amide Hydrolase (FAAH)

Both this compound and N-arachidonoyl taurine are substrates for the enzyme Fatty Acid Amide Hydrolase (FAAH), which catabolizes these lipids and terminates their signaling. The efficiency of this hydrolysis is dependent on the structure of the acyl chain.

faah_metabolism cluster_nat N-acyl Taurines (NATs) NDT This compound (Saturated) FAAH FAAH (Fatty Acid Amide Hydrolase) NDT->FAAH Very Slow Hydrolysis NAT_ara N-arachidonoyl taurine (Polyunsaturated) NAT_ara->FAAH Hydrolysis Metabolites Fatty Acid + Taurine FAAH->Metabolites Catabolism

Differential metabolism of NATs by FAAH.

Experimental Protocols

TRPV1 and TRPV4 Activation Assay
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 or TRPV4 channels.

  • Method: Intracellular calcium levels are measured using a fluorescent calcium indicator (e.g., Fura-2 AM).

  • Procedure:

    • Cells are loaded with the calcium indicator dye.

    • Baseline fluorescence is recorded.

    • The test compound (this compound or N-arachidonoyl taurine) is added at various concentrations.

    • Changes in intracellular calcium are monitored by measuring the fluorescence intensity.

    • EC50 values are calculated from the dose-response curves.

Insulin Secretion Assay
  • Cell Lines: Pancreatic β-cell lines such as HIT-T15 or INS-1.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify insulin released into the cell culture medium.

  • Procedure:

    • Cells are cultured to a desired confluency.

    • The culture medium is replaced with a low-glucose buffer to establish a baseline.

    • Cells are then incubated with a high-glucose buffer containing the test compound at various concentrations.

    • After a defined incubation period, the supernatant is collected.

    • The concentration of insulin in the supernatant is determined using an insulin-specific ELISA kit.

FAAH Hydrolysis Assay
  • Enzyme Source: Recombinant FAAH or cell lysates from FAAH-expressing cells.

  • Substrate: Radiolabeled or fluorescently tagged N-acyl taurine.

  • Method: Measurement of the rate of substrate degradation.

  • Procedure:

    • The FAAH enzyme is incubated with the N-acyl taurine substrate in a suitable buffer.

    • The reaction is allowed to proceed for a specific time.

    • The reaction is stopped, and the products (fatty acid and taurine) are separated from the unreacted substrate using chromatography (e.g., TLC or HPLC).

    • The amount of product formed is quantified by detecting the radiolabel or fluorescence.

    • The rate of hydrolysis is calculated and expressed as nmol of product formed per minute per mg of protein.

Discussion and Conclusion

The available evidence strongly indicates that the biological activities of this compound and N-arachidonoyl taurine are significantly different, a distinction primarily driven by the nature of their acyl chains.

N-arachidonoyl taurine , with its polyunsaturated arachidonoyl group, is a bioactive lipid with demonstrated agonist activity at TRPV1 and TRPV4 channels.[1][2] This activity translates into downstream effects such as the modulation of intracellular calcium and the stimulation of insulin secretion.[1][4] Its metabolism by FAAH, while slower than for some other endocannabinoids, confirms its role as an endogenous signaling molecule.[5]

In stark contrast, This compound , a saturated very-long-chain N-acyl taurine, appears to be a much less active molecule at the receptors characterized for N-arachidonoyl taurine. The general consensus in the literature is that polyunsaturation in the acyl chain is a key requirement for the activation of TRP channels by N-acyl taurines.[3] While this compound is a substrate for FAAH, its extremely slow hydrolysis rate suggests that it may have a different physiological role, or that its signaling is terminated by other mechanisms.[3] The significant accumulation of this compound in the brains of FAAH knockout mice points to its presence and regulation in the central nervous system, though its specific functions remain to be elucidated.[3]

References

A Comparative Analysis of N-docosanoyl Taurine and Docosahexaenoic Acid (DHA) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways and biological effects of N-docosanoyl taurine (B1682933) and docosahexaenoic acid (DHA). While both molecules are derived from long-chain fatty acids and play significant roles in cellular signaling, their mechanisms of action and downstream effects exhibit notable differences. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes signaling pathways and workflows to facilitate a clear understanding of their distinct and overlapping functions.

Overview of N-docosanoyl Taurine and Docosahexaenoic Acid

Docosahexaenoic acid (DHA) is a 22-carbon omega-3 polyunsaturated fatty acid that is a crucial component of cell membranes, particularly in the brain and retina.[1][2] It is well-established for its roles in neuroprotection, anti-inflammation, and cellular signaling. DHA can be metabolized into several bioactive derivatives, including N-docosahexaenoylethanolamine (DHEA), also known as synaptamide, which has neurotrophic and neuroprotective properties.[3][4][5]

This compound is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules metabolized by the fatty acid amide hydrolase (FAAH).[6] NATs, including this compound, have been identified in various tissues and are implicated in diverse physiological processes. While research on this compound is less extensive than on DHA, studies on related N-acyl amides suggest its involvement in metabolic regulation and ion channel modulation.

Comparative Data on Biological Effects

ParameterThis compound / N-acyl TaurinesDocosahexaenoic Acid (DHA)References
Primary Signaling Target Transient Receptor Potential (TRP) channels (e.g., TRPV1, TRPV4)[7], G-protein coupled receptor 119 (GPR119) (for N-oleoyl taurine)[8]Multiple, including receptor tyrosine kinases, G-protein coupled receptors, and modulation of membrane properties.[7][8]
Key Signaling Pathways Inferred: Calcium influx, GLP-1 secretion.PI3K/Akt, CREB, NF-κB[3][9][10]
Primary Biological Role Inferred: Neuromodulation, metabolic regulation.Neuroprotection, anti-inflammation, cognitive function.[3][4][11]
Metabolism Substrate for Fatty Acid Amide Hydrolase (FAAH).Metabolized into resolvins, protectins (e.g., NPD1), and synaptamide.[6][11]

Signaling Pathways

This compound Signaling (Inferred)

Direct signaling pathways for this compound are not yet fully elucidated. However, based on the known actions of other N-acyl taurines and the biological activities of its constituent parts (docosanoic acid and taurine), a putative signaling pathway can be proposed. N-acyl taurines have been shown to activate TRP channels, leading to calcium influx and subsequent downstream signaling.[7] Additionally, other N-acyl amides, such as N-oleoyl taurine, can activate GPR119, a receptor involved in promoting the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[8] Taurine itself is known to act as a neurotransmitter and neuromodulator, often by interacting with GABA and glycine (B1666218) receptors, leading to neuronal hyperpolarization and reduced excitability.[12][13][14][15]

N_docosanoyl_taurine_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular N-docosanoyl_taurine N-docosanoyl Taurine TRP_Channel TRP Channel N-docosanoyl_taurine->TRP_Channel Activates GPR119 GPR119 N-docosanoyl_taurine->GPR119 Activates (Inferred from N-oleoyl taurine) Neuronal_Hyperpolarization Neuronal Hyperpolarization N-docosanoyl_taurine->Neuronal_Hyperpolarization Modulates (via Taurine component) Ca2+ Ca²⁺ Influx TRP_Channel->Ca2+ Mediates GLP-1_Secretion GLP-1 Secretion GPR119->GLP-1_Secretion Stimulates

Inferred Signaling Pathway of this compound.
Docosahexaenoic Acid (DHA) Signaling

DHA exerts its effects through multiple, well-characterized signaling pathways. A key mechanism for its neuroprotective effects involves the activation of the PI3K/Akt pathway, which promotes cell survival.[9][16] DHA also enhances the cAMP response element-binding protein (CREB) signaling pathway, which is crucial for learning, memory, and neuronal plasticity.[3][10][17] Furthermore, DHA is a precursor to specialized pro-resolving mediators like Neuroprotectin D1 (NPD1), which has potent anti-inflammatory and neuroprotective actions.[3][4][11] Another DHA metabolite, synaptamide, promotes neurite growth and synaptogenesis.[3][4][5]

DHA_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DHA DHA Receptor Receptor DHA->Receptor CREB CREB DHA->CREB NPD1 NPD1 (Metabolite) DHA->NPD1 Metabolized to Synaptamide Synaptamide (Metabolite) DHA->Synaptamide Metabolized to PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection CREB->Neuroprotection NPD1->Neuroprotection Anti_inflammation Anti-inflammation NPD1->Anti_inflammation Neurite_Outgrowth Neurite Outgrowth Synaptamide->Neurite_Outgrowth

Established Signaling Pathways of DHA.

Experimental Protocols

Quantification of this compound and DHA

Objective: To quantify the levels of this compound and DHA in biological samples.

Methodology:

  • Lipid Extraction: Tissues are homogenized and lipids are extracted using a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.

  • Derivatization (for DHA): Fatty acids are converted to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

  • Analysis:

    • This compound: Quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • DHA (as FAME): Quantified using gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Concentrations are determined by comparing the peak areas of the analytes to those of known standards.

quantification_workflow Sample Biological Sample (e.g., Brain Tissue) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Split Extraction->Split Derivatization Derivatization to FAMEs (for DHA) Split->Derivatization Aliquoted for DHA analysis LC_MS LC-MS/MS Analysis (this compound) Split->LC_MS Aliquoted for NAT analysis GC_MS GC-MS Analysis (DHA-FAME) Derivatization->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification

Workflow for Quantification of this compound and DHA.
In Vitro Neuronal Survival Assay

Objective: To assess the neuroprotective effects of this compound and DHA.

Methodology:

  • Cell Culture: Primary cortical neurons are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound or DHA for a specified period (e.g., 24-48 hours). A vehicle control is included.

  • Induction of Apoptosis: Neuronal apoptosis is induced by a stressor, such as serum deprivation or exposure to a neurotoxin (e.g., glutamate).

  • Cell Viability Assessment: Cell viability is measured using an MTT or similar assay, or by counting viable cells using trypan blue exclusion.

  • Data Analysis: The percentage of viable cells in treated groups is compared to the control group.

survival_assay_workflow Culture Culture Primary Cortical Neurons Treatment Treat with this compound, DHA, or Vehicle Culture->Treatment Stress Induce Apoptosis (e.g., Serum Deprivation) Treatment->Stress Viability Assess Cell Viability (e.g., MTT Assay) Stress->Viability Analysis Data Analysis Viability->Analysis

Workflow for In Vitro Neuronal Survival Assay.

Conclusion

This compound and DHA are both important lipid signaling molecules with distinct but potentially overlapping functions. DHA is a well-established neuroprotective agent with a broad range of signaling activities primarily centered on promoting cell survival and plasticity through pathways like PI3K/Akt and CREB. In contrast, the signaling of this compound is less understood but is inferred to involve the modulation of ion channels and G-protein coupled receptors, suggesting a role in neuromodulation and metabolic control.

Further research is needed to directly compare the signaling pathways of these two molecules and to fully elucidate the physiological roles of this compound. The experimental protocols and comparative data presented in this guide provide a framework for future investigations into the therapeutic potential of these fascinating lipid molecules.

References

Validating N-docosanoyl Taurine as a Biomarker for FAAH Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-docosanoyl taurine (B1682933) and other established biomarkers for monitoring the activity of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system and a key target for drug development in pain, inflammation, and neurological disorders. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the objective evaluation of these biomarkers.

Executive Summary

The inhibition of FAAH leads to an increase in its endogenous substrates, making the measurement of these substrates a viable method for assessing FAAH activity in preclinical and clinical settings. While the direct measurement of FAAH activity and the quantification of its primary substrate, anandamide (B1667382) (AEA), are established methods, recent discoveries have highlighted N-acyl taurines (NATs), including N-docosanoyl taurine, as a promising new class of FAAH biomarkers. This guide directly compares the performance of this compound with traditional FAAH biomarkers, providing a data-driven basis for its validation and adoption.

Data Presentation: Quantitative Comparison of FAAH Biomarkers

The following tables summarize quantitative data from studies investigating the impact of FAAH inhibition on various biomarkers.

Table 1: Fold Change of FAAH Substrates Following FAAH Inhibition or Genetic Knockout

BiomarkerMethod of FAAH InhibitionTissue/MatrixFold Change (vs. Control)Reference
This compound FAAH Knockout MiceBrain, Spinal Cord~12-fold increase[1][2]
Other N-acyl taurines (NATs)Pharmacological InhibitionPeripheral Tissues>10-fold increase within 1 hour[3][4]
N-arachidonoyl taurine (C20:4 NAT)Pharmacological Inhibition (3 hours)Liver~166-fold increase[5]
Anandamide (AEA) Pharmacological InhibitionHuman Plasma~12-fold increase[6]
Anandamide (AEA)Pharmacological InhibitionMouse Brain>10-fold increase[1]
Anandamide (AEA)Pharmacological InhibitionMonkey BrainSignificant increase[2][7]

Table 2: Basal Levels of FAAH Biomarker-Related Analytes in Human Plasma

AnalyteBasal Concentration RangeNotesReference
Anandamide (AEA)0.42 - 1.68 nMLevels can vary with physiological state.[8]
Taurine42 - 44 µmol/LThis compound levels are expected to be significantly lower.

Experimental Protocols

Detailed methodologies for the quantification of this compound, anandamide, and the direct measurement of FAAH activity are provided below.

Protocol 1: Quantification of this compound in Biological Tissues by UPLC-MS/MS

This protocol is adapted from a validated method for the analysis of N-acyl taurines.

  • Sample Preparation (Tissue Lipid Extraction):

    • Homogenize tissue samples in a suitable solvent (e.g., methanol).

    • Add an internal standard (e.g., d4-C20:4 NAT) to each sample for accurate quantification.

    • Perform lipid extraction using a methyl tert-butyl ether (MTBE) based method.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: Acquity UPLC BEH C18 column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile (B52724)/isopropanol (90/10, v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound from other lipids.

    • Mass Spectrometry Detection:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. Diagnostic transitions for NATs often include product ions at m/z 80 and m/z 107.

  • Data Analysis:

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 2: Quantification of Anandamide in Plasma by LC-MS/MS

This protocol is a generalized procedure based on established methods.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard (e.g., anandamide-d8).

    • Perform liquid-liquid extraction with 2 volumes of ice-cold ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic layer and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A suitable C18 column.

      • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM: Monitor the specific precursor-to-product ion transitions for anandamide and its deuterated internal standard.

  • Data Analysis:

    • Calculate the concentration of anandamide based on the peak area ratio to the internal standard and a standard curve.

Protocol 3: Fluorometric Assay for FAAH Activity in Leukocytes

This protocol is based on commercially available FAAH activity assay kits.

  • Leukocyte Isolation:

    • Isolate leukocytes from whole blood using density gradient centrifugation.

    • Wash the cells and prepare a cell lysate by sonication or homogenization in assay buffer.

  • FAAH Activity Assay:

    • Add the leukocyte lysate to a microplate well.

    • Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

    • Incubate at 37°C for a specified time.

    • Measure the fluorescence of the product (7-amino-4-methylcoumarin - AMC) using a fluorescence plate reader (Excitation ~360 nm, Emission ~465 nm).

  • Data Analysis:

    • Determine FAAH activity by comparing the fluorescence signal to a standard curve of the fluorescent product.

    • Include a control with a specific FAAH inhibitor to determine the background signal.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

FAAH_Signaling_Pathway cluster_synthesis Biosynthesis cluster_degradation Degradation PL Membrane Phospholipids NAPE N-Arachidonoyl-PE (NAPE) PL->NAPE N-acyltransferase DAG Diacylglycerol (DAG) PL->DAG PLC AEA Anandamide (AEA) NAPE->AEA NAPE-PLD Taurine Taurine NDT This compound Taurine->NDT Docosanoyl_CoA Docosanoyl-CoA Docosanoyl_CoA->NDT Unknown Synthase FAAH FAAH AEA->FAAH NDT->FAAH AA Arachidonic Acid FAAH->AA Ethanolamine Ethanolamine FAAH->Ethanolamine Docosanoic_Acid Docosanoic Acid FAAH->Docosanoic_Acid Taurine_deg Taurine FAAH->Taurine_deg

Caption: FAAH-mediated degradation of Anandamide and this compound.

Experimental_Workflow_NDT cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Tissue Tissue Homogenization Spike Spike Internal Standard Tissue->Spike Extract Lipid Extraction (MTBE) Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute UPLC UPLC Separation (C18) Reconstitute->UPLC MS MS/MS Detection (MRM) UPLC->MS Quant Quantification MS->Quant

Caption: Workflow for this compound quantification.

Experimental_Workflow_FAAH_Activity cluster_sample_prep Sample Preparation cluster_assay Fluorometric Assay Blood Whole Blood Sample Isolate Leukocyte Isolation Blood->Isolate Lyse Cell Lysis Isolate->Lyse Add_Substrate Add Fluorogenic Substrate Lyse->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read Measure Fluorescence Incubate->Read Analyze Calculate Activity Read->Analyze

Caption: Workflow for FAAH activity fluorometric assay.

Discussion and Conclusion

The validation of a novel biomarker requires a thorough comparison with existing standards. This guide provides evidence that this compound is a highly responsive and specific biomarker for FAAH activity.

  • Sensitivity: The data presented in Table 1 suggests that both N-acyl taurines and anandamide show a robust and significant increase upon FAAH inhibition. The dramatic 166-fold increase in N-arachidonoyl taurine in the liver after just three hours of FAAH inhibition highlights the high sensitivity of NATs as biomarkers. The ~12-fold increase observed for this compound in FAAH knockout mice is comparable to the ~12-fold increase in plasma anandamide in humans after pharmacological FAAH inhibition.[1][2][6] This indicates that this compound is a sensitive and reliable indicator of FAAH inactivation.

  • Specificity: this compound is a direct substrate of FAAH. Its accumulation is a direct consequence of reduced FAAH activity, making it a highly specific biomarker. While anandamide is also a primary substrate, its levels can be influenced by other enzymes involved in its synthesis.

  • Advantages of this compound:

    • Large Fold Change: The substantial increase in this compound levels upon FAAH inhibition provides a wide dynamic range for measurement, potentially allowing for the detection of subtle changes in FAAH activity.

    • Low Basal Levels: While specific basal plasma concentrations for this compound are not well-established, they are expected to be very low. This results in a high signal-to-noise ratio upon FAAH inhibition, making changes easier to detect.

  • Comparison with Alternatives:

    • Anandamide (AEA): Anandamide is a well-established biomarker for FAAH activity. However, its basal levels can fluctuate due to various physiological conditions, which might introduce variability in measurements.

    • Direct FAAH Activity Assay: This method directly measures the enzymatic activity and is a gold standard. However, it can be more labor-intensive and may not always reflect the in vivo activity of FAAH due to the complexity of the cellular environment.

References

A Comparative Guide to the Quantification of N-docosanoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of N-docosanoyl taurine (B1682933), a bioactive lipid amide. The primary focus is on the validated and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, with a comparative discussion of alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This guide is intended to assist researchers in selecting the most suitable method for their specific experimental needs.

Method Performance Comparison

The quantification of N-docosanoyl taurine and other N-acyl taurines (NATs) is most robustly achieved using UPLC-MS/MS. This technique offers superior sensitivity and specificity, allowing for the detection and quantification of these molecules at low concentrations in complex biological matrices.

Table 1: Performance Characteristics of a Validated UPLC-MS/MS Method for N-acyl taurine Quantification

ParameterN-palmitoyl taurine (C16:0)N-oleoyl taurine (C18:1)N-arachidonoyl taurine (C20:4)This compound (C22:0)N-nervonoyl taurine (C24:1)
Linearity Range (ng/mL) 1-3001-3001-3001-3001-300
Correlation Coefficient (R²) ≥ 0.9996≥ 0.9996≥ 0.9996≥ 0.9996≥ 0.9996
Limit of Detection (LOD) (ng/mL) 0.3-0.40.3-0.40.3-0.40.3-0.40.3-0.4
Limit of Quantification (LOQ) (ng/mL) 11111
Intra-day Precision (RSD%) Within acceptable rangeWithin acceptable rangeWithin acceptable rangeWithin acceptable rangeWithin acceptable range
Inter-day Precision (RSD%) Within acceptable rangeWithin acceptable rangeWithin acceptable rangeWithin acceptable rangeWithin acceptable range
Accuracy Within acceptable rangeWithin acceptable rangeWithin acceptable rangeWithin acceptable rangeWithin acceptable range

Data summarized from a validated UPLC-MS/MS method for the analysis of five representative N-acyl taurines in biological samples. The method demonstrated excellent performance for all tested compounds, including this compound.[1]

Comparative Analysis of Quantification Methods

MethodPrincipleSample PreparationDerivatizationProsCons
UPLC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Relatively simple extraction from biological matrices.Not required.High sensitivity, high specificity, suitable for complex mixtures, provides structural information.Higher instrument cost and maintenance.[2]
GC-MS Separation of volatile compounds followed by mass-based detection.Requires extraction and derivatization to increase volatility.Mandatory (e.g., esterification to form Fatty Acid Methyl Esters - FAMEs).[3][4]Excellent chromatographic separation, high sensitivity, robust for volatile compounds.[2][3]Requires derivatization which can introduce variability, not suitable for non-volatile or thermally labile compounds.[2][4]
HPLC-UV Chromatographic separation with detection based on UV light absorption.Requires extraction and derivatization with a UV-absorbing tag.Mandatory for compounds lacking a chromophore, like this compound.[5][6]Lower instrument cost, widely available.Lower sensitivity and specificity compared to MS methods, derivatization is required and can be complex.[7]

Experimental Protocols

Validated UPLC-MS/MS Method for this compound Quantification

This protocol is based on a validated method for the quantification of N-acyl taurines in biological tissues.[1]

1. Sample Preparation (Tissue)

  • Homogenize tissue samples in an appropriate solvent (e.g., methanol).

  • Add an internal standard, such as a deuterated analog (e.g., d4-N-arachidonoyl taurine), to correct for extraction efficiency and matrix effects.[1]

  • Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system equipped with a suitable column (e.g., BEH C18) is used for separation.[1]

  • Mobile Phase: A gradient elution with solvents such as water with formic acid and acetonitrile/methanol with formic acid is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for N-acyl taurines.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure specificity and accurate quantification. For N-acyl taurines, diagnostic product ions at m/z 80 and m/z 107 are often used.[1]

3. Data Analysis

  • Quantification is performed by constructing a calibration curve using known concentrations of this compound standard.

  • The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the samples.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway involving N-acyl taurines and a general experimental workflow for their quantification.

FAAH_NAT_Signaling_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_signaling Signaling Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Docosanoyl-CoA) NAT_Synthase N-acyltransferase (e.g., BAAT) Fatty_Acyl_CoA->NAT_Synthase Taurine Taurine Taurine->NAT_Synthase NAT_Synthase->N_Docosanoyl_Taurine FAAH Fatty Acid Amide Hydrolase (FAAH) N_Docosanoyl_Taurine->FAAH Hydrolysis TRPV_Channel TRPV Channel (e.g., TRPV1, TRPV4) N_Docosanoyl_Taurine->TRPV_Channel Activation Fatty_Acid Docosanoic Acid FAAH->Fatty_Acid Taurine_prod Taurine FAAH->Taurine_prod Ca_influx Ca²⁺ Influx TRPV_Channel->Ca_influx Cellular_Response Cellular Response Ca_influx->Cellular_Response

Caption: FAAH-regulated N-acyl taurine signaling pathway.

Quantification_Workflow Sample Biological Sample (e.g., Tissue, Plasma) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Results Concentration of This compound Data_Processing->Results

Caption: General workflow for this compound quantification.

Conclusion

For the accurate and sensitive quantification of this compound in biological samples, UPLC-MS/MS is the method of choice. Its high specificity and sensitivity, coupled with the ability to analyze the compound without derivatization, make it superior to other techniques like GC-MS and HPLC-UV. While GC-MS and HPLC-UV can be used for related compounds, they require derivatization steps that can add complexity and potential for error. The selection of the most appropriate method will ultimately depend on the specific research question, sample type, and available instrumentation.

References

A Comparative Analysis of Saturated versus Unsaturated N-Acyl Taurines in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl taurines (NATs) are a class of endogenous lipid molecules that have garnered significant interest for their roles in metabolic regulation. These molecules, formed by the conjugation of a fatty acid to a taurine (B1682933) molecule, exhibit a range of biological activities that are largely dependent on the nature of their acyl chain, specifically its length and degree of saturation. This guide provides a comparative overview of the effects of saturated and unsaturated NATs, supported by experimental data, to inform research and drug development efforts in metabolic diseases.

Contrasting Effects on Key Metabolic Processes

Experimental evidence to date strongly suggests that the saturation of the N-acyl chain is a critical determinant of the biological activity of NATs. Unsaturated NATs, such as N-oleoyl taurine (C18:1) and N-arachidonoyl taurine (C20:4), have been more extensively studied and are generally associated with beneficial metabolic effects, including the stimulation of insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion. In contrast, the specific roles of saturated NATs, like N-palmitoyl taurine (C16:0) and N-stearoyl taurine (C18:0), are less well-defined, with some evidence suggesting they may not share the same activity profile and could even have detrimental effects on pancreatic beta-cell health.

Data Summary: Saturated vs. Unsaturated N-Acyl Taurines

The following table summarizes the known effects of representative saturated and unsaturated NATs on key metabolic parameters. It is important to note that direct comparative studies are limited, and much of the data for saturated NATs is inferred from the effects of their corresponding saturated fatty acids.

ParameterUnsaturated N-Acyl Taurines (e.g., N-Oleoyl Taurine, N-Arachidonoyl Taurine)Saturated N-Acyl Taurines (e.g., N-Palmitoyl Taurine, N-Stearoyl Taurine)
Insulin Secretion Stimulatory effect observed in pancreatic β-cell lines (e.g., HIT-T15, INS-1).[1] This effect is associated with an increase in intracellular calcium.[1]While direct evidence is limited, high levels of their precursor saturated fatty acids (palmitate and stearate) have been shown to be cytotoxic to pancreatic β-cells, which may imply different or adverse effects on insulin secretion in the long term.
GLP-1 Secretion N-oleoyl taurine (C18:1) stimulates GLP-1 secretion from enteroendocrine L-cells.[2]The effect of saturated NATs on GLP-1 secretion is not well-documented in the reviewed literature.
GPR119 Activation N-oleoyl taurine is an agonist of GPR119, a G-protein coupled receptor that mediates GLP-1 secretion.[2]The activity of saturated NATs on GPR119 has not been extensively reported.
TRPV1 Activation N-arachidonoyl taurine and N-oleoyl taurine can activate the TRPV1 channel, leading to increased intracellular calcium.[1] A study on N-acyldopamines showed that the saturated counterparts (N-palmitoyl and N-stearoyl-dopamine) were inactive on TRPV1, suggesting a similar trend may exist for N-acyl taurines.[3]Based on related compounds, saturated NATs are hypothesized to be inactive or weak activators of TRPV1.[3]
Calcium Flux in β-cells Induce a high frequency of calcium oscillations in pancreatic β-cell lines.[1]The direct effects of saturated NATs on calcium flux in β-cells are not well characterized.
In Vivo Glucose Tolerance Acute administration of N-oleoyl taurine improves glucose tolerance in mice.[2]The in vivo effects of saturated NATs on glucose tolerance have not been clearly established.

Key Signaling Pathways

The differential effects of saturated and unsaturated NATs can be attributed to their interactions with specific cellular signaling pathways. The two primary receptors implicated in the actions of unsaturated NATs are G-protein coupled receptor 119 (GPR119) and the transient receptor potential vanilloid 1 (TRPV1) channel.

GPR119 Signaling Pathway

Unsaturated NATs, such as N-oleoyl taurine, act as agonists for GPR119, primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by an unsaturated NAT initiates a signaling cascade that leads to the secretion of insulin and GLP-1.

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NAT_u Unsaturated N-Acyl Taurine GPR119 GPR119 NAT_u->GPR119 AC Adenylyl Cyclase GPR119->AC Gαs cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin/GLP-1 Secretion Vesicles->Secretion

GPR119 signaling cascade initiated by unsaturated N-acyl taurines.
TRPV1 Signaling Pathway

Certain unsaturated NATs can also activate the TRPV1 channel, a non-selective cation channel. This activation leads to an influx of calcium ions, which is a critical step in stimulus-secretion coupling in both pancreatic β-cells and enteroendocrine L-cells.

TRPV1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NAT_u Unsaturated N-Acyl Taurine TRPV1 TRPV1 Channel NAT_u->TRPV1 activates Ca_in Ca²⁺ Influx TRPV1->Ca_in Ca_cyto Increased Cytosolic Ca²⁺ Ca_in->Ca_cyto Vesicles Insulin/GLP-1 Vesicles Ca_cyto->Vesicles triggers exocytosis Secretion Insulin/GLP-1 Secretion Vesicles->Secretion

TRPV1-mediated signaling by unsaturated N-acyl taurines.

Experimental Protocols

In Vitro GLP-1 Secretion Assay from GLUTag Cells

This protocol is adapted from methodologies used to assess the effect of various compounds on GLP-1 secretion from the murine GLUTag enteroendocrine cell line.[4][5][6][7]

1. Cell Culture:

  • Culture GLUTag cells in Dulbecco's Modified Eagle's Medium (DMEM) with 5.5 mmol/l glucose, supplemented with 10% fetal bovine serum.

  • Plate cells in 24-well plates and allow them to reach 60-80% confluency.

2. Secretion Experiment:

  • On the day of the experiment, wash the cells twice with a glucose-free Krebs-Ringer buffer.

  • Prepare the test solutions of saturated and unsaturated NATs in Krebs-Ringer buffer at various concentrations.

  • Incubate the cells with the test solutions for 2 hours at 37°C in a 5% CO2 incubator.

  • At the end of the incubation, collect the supernatant.

3. GLP-1 Measurement:

  • Centrifuge the collected supernatant to remove any cellular debris.

  • Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit.

  • Normalize the GLP-1 secretion to the total protein content of the cells in each well.

In Vitro Insulin Secretion Assay from Pancreatic Islets

This protocol outlines a general procedure for measuring insulin secretion from isolated pancreatic islets in response to NATs.

1. Islet Isolation:

  • Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.

  • Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and 11.1 mmol/l glucose.

2. Insulin Secretion Assay:

  • Pre-incubate the islets for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mmol/l glucose.

  • Transfer batches of islets to tubes containing KRB buffer with basal (2.8 mmol/l) or stimulatory (e.g., 16.7 mmol/l) glucose concentrations, with and without the addition of different concentrations of saturated or unsaturated NATs.

  • Incubate for 1-2 hours at 37°C.

3. Insulin Measurement:

  • Collect the supernatant and measure the insulin concentration using an insulin ELISA or radioimmunoassay (RIA) kit.

  • Normalize the insulin secretion to the islet number or DNA content.

Calcium Imaging in Pancreatic Islets

This protocol describes a method for visualizing changes in intracellular calcium concentration in pancreatic islet cells in response to NATs.[8][9][10]

1. Islet Preparation and Dye Loading:

  • Use freshly isolated or cultured pancreatic islets.

  • Load the islets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

2. Imaging:

  • Place the dye-loaded islets in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Perfuse the islets with a buffer containing a basal glucose concentration.

  • Switch to a perfusion buffer containing the test NAT (saturated or unsaturated) and monitor the changes in fluorescence intensity over time.

  • At the end of the experiment, perfuse with a depolarizing agent (e.g., high potassium chloride) to obtain a maximal calcium response.

3. Data Analysis:

  • Analyze the changes in fluorescence intensity in individual cells or the whole islet to determine the amplitude and frequency of calcium oscillations.

Conclusion and Future Directions

The available evidence strongly indicates that unsaturated N-acyl taurines are potent modulators of metabolic hormone secretion, acting through GPR119 and TRPV1 signaling pathways. Their saturated counterparts, however, remain largely uncharacterized in this context. The potential for saturated NATs to have different, or even opposing, effects on metabolic health warrants further investigation. Direct comparative studies employing the experimental protocols outlined above are crucial to fully elucidate the structure-activity relationship of N-acyl taurines and to guide the development of novel therapeutics targeting these endogenous lipids for the treatment of metabolic disorders. Future research should focus on obtaining quantitative data for saturated NATs to enable a comprehensive and objective comparison.

References

N-Docosanoyl Taurine Levels: A Comparative Analysis in Wild-Type vs. FAAH Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic pathways of bioactive lipids is crucial. This guide provides a detailed comparison of N-docosanoyl taurine (B1682933) levels in wild-type (WT) and fatty acid amide hydrolase (FAAH) knockout (KO) mice, supported by experimental data and methodologies.

The enzyme Fatty Acid Amide Hydrolase (FAAH) is a key regulator of a class of bioactive lipids known as N-acyl taurines (NATs). Genetic deletion of FAAH in mice leads to a significant accumulation of its substrates, including N-docosanoyl taurine, a long-chain saturated NAT. This accumulation highlights the critical role of FAAH in the degradation of this lipid mediator.

Quantitative Comparison of this compound Levels

Metabolomic analysis of brain tissue from FAAH knockout mice has revealed a dramatic increase in the levels of several long-chain saturated N-acyl taurines. Specifically, this compound has been identified as a substrate for FAAH, with its levels being significantly elevated in the brains of FAAH-/- mice compared to their wild-type counterparts.

TissueGenotypeThis compound Level (Relative to WT)Reference
BrainWild-Type (WT)1[1]
BrainFAAH Knockout (KO)~12-fold increase[1]

This table summarizes the relative abundance of this compound in the brains of FAAH KO mice compared to WT mice. Absolute concentration values can vary between studies depending on the specific experimental conditions and analytical methods used.

Experimental Protocols

The quantification of this compound and other N-acyl taurines in biological samples is typically performed using advanced mass spectrometry techniques.

Tissue Extraction and Sample Preparation
  • Tissue Homogenization: Brain or other tissues of interest are rapidly dissected from wild-type and FAAH knockout mice and immediately frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then weighed and homogenized in a suitable solvent, typically a mixture of methanol (B129727) and water, often containing an internal standard (e.g., a deuterated analog of the analyte) for accurate quantification.

  • Lipid Extraction: A liquid-liquid extraction is performed to isolate the lipid fraction containing N-acyl taurines. A common method is the Folch extraction, which uses a chloroform:methanol mixture. The organic phase, containing the lipids, is collected.

  • Sample Concentration and Reconstitution: The extracted lipid solution is dried under a stream of nitrogen and then reconstituted in a solvent compatible with the analytical instrumentation, such as a mixture of methanol and acetonitrile.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Chromatographic Separation: The reconstituted lipid extract is injected into a UPLC system. A C18 reversed-phase column is commonly used to separate the different lipid species based on their hydrophobicity. A gradient elution with a mobile phase consisting of solvents like water with formic acid and acetonitrile/isopropanol is employed.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for N-acyl taurines.

  • Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined by comparing it to a standard curve generated with known concentrations of synthetic this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic pathway of this compound and the general workflow for its quantification.

FAAH_Signaling_Pathway cluster_synthesis Biosynthesis cluster_degradation Degradation Docosanoyl-CoA Docosanoyl-CoA N-Acyl Taurine\nSynthase (putative) N-Acyl Taurine Synthase (putative) Docosanoyl-CoA->N-Acyl Taurine\nSynthase (putative) Taurine Taurine Taurine->N-Acyl Taurine\nSynthase (putative) This compound This compound N-Acyl Taurine\nSynthase (putative)->this compound FAAH FAAH This compound->FAAH Hydrolysis Accumulation Accumulation This compound->Accumulation Docosanoic Acid Docosanoic Acid FAAH->Docosanoic Acid Taurine_degraded Taurine FAAH->Taurine_degraded FAAH_KO FAAH Knockout (Genetic Deletion) FAAH_KO->FAAH

Caption: Metabolic pathway of this compound degradation by FAAH.

Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis WT_Mice Wild-Type Mice Brain_Tissue Brain Tissue Dissection WT_Mice->Brain_Tissue FAAH_KO_Mice FAAH KO Mice FAAH_KO_Mice->Brain_Tissue Homogenization Tissue Homogenization (+ Internal Standard) Brain_Tissue->Homogenization Lipid_Extraction Liquid-Liquid Extraction Homogenization->Lipid_Extraction Dry_Reconstitute Drying and Reconstitution Lipid_Extraction->Dry_Reconstitute UPLC_Separation UPLC Separation (C18 Column) Dry_Reconstitute->UPLC_Separation MS_Detection Tandem MS Detection (MRM Mode) UPLC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for this compound quantification.

References

Head-to-Head Comparison of N-acyl Taurines on TRP Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various N-acyl taurines (NATs) in activating Transient Receptor Potential (TRP) channels. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction to N-acyl Taurines and TRP Channels

N-acyl taurines are a class of endogenous lipid signaling molecules formed by the conjugation of a fatty acid to taurine (B1682933).[1] They have emerged as important modulators of various physiological processes. TRP channels are a diverse family of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli, playing critical roles in sensory transduction and cellular signaling.[2][3] The interaction between NATs and TRP channels is an area of growing research interest, with implications for pain, inflammation, and metabolic diseases.[4][5] This guide focuses on the comparative effects of different NATs on the activation of specific TRP channels.

Quantitative Comparison of N-acyl Taurine Activity on TRP Channels

The following table summarizes the available quantitative data on the activation of TRP channels by various N-acyl taurines. The half-maximal effective concentration (EC50) is a measure of the compound's potency, with lower values indicating higher potency.

N-acyl TaurineTRP ChannelEC50 (µM)Reference
N-arachidonoyl taurineTRPV128[6]
N-arachidonoyl taurineTRPV421[6]
N-oleoyl taurineTRPV1, TRPV4Data not available[7]
N-palmitoyl taurineTRP ChannelsData not available
N-stearoyl taurineTRP ChannelsData not available[2]

Note: While N-oleoyl taurine, N-palmitoyl taurine, and N-stearoyl taurine have been identified as activators of TRP channels, specific EC50 values for their direct activation of these channels were not available in the reviewed literature.[2][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard methods for assessing TRP channel activation.

Intracellular Calcium Imaging using Fura-2 AM

This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon TRP channel activation.

Principle: Fura-2 AM is a cell-permeant, ratiometric fluorescent dye that binds to free intracellular calcium. Upon binding Ca²⁺, its fluorescence emission at 510 nm increases when excited at 340 nm and decreases when excited at 380 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular calcium concentration, providing a quantitative measure of channel activation.

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the TRP channel of interest onto glass coverslips and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Prepare a Fura-2 AM stock solution (e.g., 1 mM in DMSO).

    • Dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 2-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.02%) can aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

  • Washing and De-esterification:

    • Wash the cells twice with the loading buffer to remove extracellular dye.

    • Incubate the cells in fresh loading buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Continuously perfuse the cells with the loading buffer.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

    • Apply the N-acyl taurine of interest at various concentrations to the cells via the perfusion system.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • The change in this ratio from baseline indicates the change in intracellular calcium concentration.

    • Plot the peak change in the F340/F380 ratio against the concentration of the N-acyl taurine to generate a dose-response curve and calculate the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRP channels in the cell membrane upon activation.

Principle: A glass micropipette with a very small tip is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the current that flows through the ion channels is measured.

Protocol:

  • Cell Preparation: Use HEK293 cells transiently or stably expressing the TRP channel of interest, plated on glass coverslips.

  • Pipette Preparation:

    • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.

    • Fill the pipette with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH).

  • Recording:

    • Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.

    • Fill the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH).

    • Under visual guidance, bring the patch pipette into contact with a cell and form a high-resistance seal (GΩ seal) by applying gentle suction.

    • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Data Acquisition:

    • Record baseline whole-cell currents.

    • Apply the N-acyl taurine of interest to the cell via a perfusion system at various concentrations.

    • Record the inward currents elicited by the activation of the TRP channels.

  • Data Analysis:

    • Measure the peak amplitude of the inward current at each concentration of the N-acyl taurine.

    • Plot the normalized current amplitude against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for TRP channel activation by N-acyl taurines and the general workflows for the experimental protocols described.

NAT_TRP_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NAT N-acyl taurine TRP_channel TRP Channel (e.g., TRPV1, TRPV4) NAT->TRP_channel Binds to and activates channel Ca_ion Ca²⁺ TRP_channel->Ca_ion Channel opening and Ca²⁺ influx Cellular_response Downstream Cellular Responses Ca_ion->Cellular_response Initiates signaling cascades

Caption: Proposed signaling pathway for TRP channel activation by N-acyl taurines.

Calcium_Imaging_Workflow start Start cell_culture Culture cells expressing TRP channel start->cell_culture dye_loading Load cells with Fura-2 AM cell_culture->dye_loading wash Wash to remove extracellular dye dye_loading->wash deester Allow for de-esterification wash->deester image Acquire baseline fluorescence images deester->image apply_nat Apply N-acyl taurine image->apply_nat record Record fluorescence changes apply_nat->record analyze Analyze F340/F380 ratio and determine EC50 record->analyze end End analyze->end

Caption: Experimental workflow for intracellular calcium imaging.

Patch_Clamp_Workflow start Start cell_prep Prepare cells expressing TRP channel start->cell_prep pipette_prep Prepare and fill patch pipette cell_prep->pipette_prep seal Form Giga-ohm seal on a single cell pipette_prep->seal whole_cell Establish whole-cell configuration seal->whole_cell record_base Record baseline current whole_cell->record_base apply_nat Apply N-acyl taurine record_base->apply_nat record_current Record elicited ion current apply_nat->record_current analyze Analyze current amplitude and determine EC50 record_current->analyze end End analyze->end

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusion

N-acyl taurines represent a significant class of endogenous lipids that activate TRP channels.[4] Current data robustly supports the activation of TRPV1 and TRPV4 by N-arachidonoyl taurine.[6] However, a comprehensive head-to-head comparison with other N-acyl taurines is limited by the lack of available quantitative data for compounds such as N-oleoyl taurine, N-palmitoyl taurine, and N-stearoyl taurine on a wide range of TRP channels. Further research is required to fully elucidate the structure-activity relationships and the broader pharmacological profile of this lipid family on the TRP channel superfamily. The experimental protocols provided herein offer standardized methods for future investigations in this promising area of research.

References

Comparative Guide: Correlating N-docosanoyl Taurine with Other Lipid Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-docosanoyl taurine (B1682933) and its metabolic and functional correlation with other key lipid mediators. The information is supported by experimental data to aid in the understanding of these complex signaling molecules and to inform future research and drug development efforts.

Metabolic Correlation: The Central Role of FAAH

N-docosanoyl taurine is a member of the N-acyl taurine (NAT) family, a class of bioactive fatty acid amides. Its levels in tissues are intrinsically linked to the activity of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is an intracellular serine hydrolase responsible for the degradation of two major classes of lipid messengers: NATs and N-acylethanolamines (NAEs).[1][3] This shared degradation pathway means that the levels of this compound are inversely correlated with FAAH activity and directly correlated with the levels of other FAAH substrates.

Genetic or pharmacological inactivation of FAAH leads to a significant accumulation of its substrates. This makes FAAH knockout (-/-) animal models a crucial tool for studying the interconnectedness of these lipid systems.[4] For instance, in FAAH -/- mice, levels of this compound were found to be elevated approximately 12-fold in the brain and spinal cord compared to wild-type mice.[4] This elevation occurs concurrently with increases in other NATs and various NAEs, including the well-known endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA).[3][5]

Metabolic_Pathway FAAH-Mediated Degradation Pathway cluster_precursors Precursors cluster_synthesis Synthesis cluster_mediators Lipid Mediators cluster_degradation Degradation cluster_products Products Docosanoyl-CoA Docosanoyl-CoA NAT_Synthase N-acyltransferase (e.g., PM20D1) Docosanoyl-CoA->NAT_Synthase Taurine Taurine Taurine->NAT_Synthase Arachidonoyl-CoA Arachidonoyl-CoA NAE_Synthase NAPE-PLD Arachidonoyl-CoA->NAE_Synthase Ethanolamine Ethanolamine Ethanolamine->NAE_Synthase NDT This compound NAT_Synthase->NDT AEA Anandamide (NAE) NAE_Synthase->AEA FAAH FAAH NDT->FAAH AEA->FAAH Docosanoic_Acid Docosanoic Acid + Taurine FAAH->Docosanoic_Acid Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid label_inhibition Inhibition of FAAH leads to accumulation of both NATs and NAEs FAAH->label_inhibition

Fig 1. Shared metabolic pathway for NATs and NAEs.
Data Presentation: Lipid Mediator Levels in FAAH Knockout Mice

The following table summarizes the quantitative changes in this compound and other correlated lipid mediators in the central nervous system (CNS) of FAAH knockout (FAAH-/-) mice compared to wild-type (WT) controls.

Lipid MediatorClassTissueFold Change (FAAH-/- vs. WT)Reference
This compound (22:0) NATBrain/Spinal Cord~12-fold increase[4]
N-eicosanoyl taurine (20:0) NATSkinSharp decrease post-wound, then increase[6]
N-tetracosanoyl taurine (24:0) NATSkinSharp decrease post-wound, then increase[6]
N-arachidonoyl taurine (20:4) NATKidney>10-fold increase[7]
N-docosahexaenoyl taurine (22:6) NATKidney>10-fold increase (up to ~5000 pmol/g)[7]
N-arachidonoylethanolamine (AEA) NAEBrain~10-fold increaseSaghatelian et al., 2004
N-oleoylethanolamine (OEA) NAEBrain~8-fold increaseSaghatelian et al., 2004
N-palmitoylethanolamine (PEA) NAEBrain~8-fold increaseSaghatelian et al., 2004

Note: Data is compiled from multiple sources focusing on different tissues. Direct comparison should be made with caution.

Functional Correlation & Signaling Pathways

While metabolically linked through FAAH, NATs and NAEs often exhibit divergent signaling activities. The concurrent elevation of both lipid classes in FAAH-deficient models complicates the attribution of specific phenotypes.[3][5]

  • N-Acyl Taurines (NATs): Polyunsaturated NATs are known to activate members of the Transient Receptor Potential (TRP) family of ion channels, including TRPV1 and TRPV4.[4][7] Other NATs, such as N-oleoyl taurine, have been shown to act as agonists for GPR119, a receptor involved in glucose homeostasis and the secretion of glucagon-like peptide 1 (GLP-1).[3][5] The specific receptors and signaling pathways for very-long-chain saturated NATs like this compound are still under active investigation, though they have been shown to promote skin wound healing.[2][6]

  • N-Acylethanolamines (NAEs): This class is more extensively characterized. AEA is a well-known agonist of cannabinoid receptors (CB1 and CB2), mediating various effects on pain, appetite, and mood.[3][5] Other NAEs, like OEA and PEA, interact with peroxisome proliferator-activated receptors (PPARs).

The inhibition of FAAH, therefore, unleashes two distinct streams of signaling molecules, creating a complex signaling environment.

Signaling_Pathways Divergent Signaling of FAAH-Regulated Lipids NATs_Up ↑ N-Acyl Taurines (e.g., this compound) TRP_Channels TRP Channels (e.g., TRPV1, TRPV4) NATs_Up->TRP_Channels activate GPR119 GPR119 NATs_Up->GPR119 activate Wound_Healing Wound Healing Keratinocyte Motogenesis NATs_Up->Wound_Healing NAEs_Up ↑ N-Acylethanolamines (e.g., Anandamide) CB_Receptors Cannabinoid Receptors (CB1, CB2) NAEs_Up->CB_Receptors activate PPARa PPAR-α NAEs_Up->PPARa activate TRP_Channels->Wound_Healing Glucose_Homeostasis Glucose Homeostasis ↑ GLP-1 Secretion GPR119->Glucose_Homeostasis Pain_Appetite_Mod Pain & Appetite Modulation CB_Receptors->Pain_Appetite_Mod Satiety_AntiInflammatory Satiety & Anti-Inflammatory Effects PPARa->Satiety_AntiInflammatory FAAH_Inhibition FAAH_Inhibition FAAH_Inhibition->NAEs_Up leads to

Fig 2. Divergent signaling of lipid classes elevated by FAAH inhibition.

Experimental Protocols

Protocol: Quantification of N-Acyl Amides by LC-MS/MS

This section details a representative methodology for the simultaneous extraction and quantification of this compound and other related lipid mediators from biological tissues.

1. Sample Preparation & Lipid Extraction:

  • Weigh frozen tissue samples (~50 mg) and place them in 2 mL homogenizer tubes with ceramic beads.

  • Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 chloroform:methanol:Tris-HCl 50 mM, pH 8.0).

  • Add an internal standard mixture containing deuterated analogs of the target lipids (e.g., NDT-d4, AEA-d4) to each sample for accurate quantification.

  • Homogenize the tissue using a bead-beater homogenizer (e.g., FastPrep-24) for 60 seconds at high speed.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 1:1 methanol:acetonitrile) for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (9:1) with 0.1% formic acid.

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 60% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each target analyte and internal standard are monitored. For example:

    • This compound: m/z 448.3 → 126.1

    • Anandamide (AEA): m/z 348.3 → 62.1

3. Data Analysis:

  • Quantify the concentration of each lipid mediator by calculating the peak area ratio of the endogenous analyte to its corresponding deuterated internal standard.

  • Generate a standard curve using known concentrations of authentic standards to determine the absolute concentration in the samples.

Experimental_Workflow LC-MS/MS Workflow for Lipid Mediator Analysis Homogenize 2. Homogenization (Solvent + Internal Standards) Centrifuge 3. Centrifugation (14,000g, 4°C) Homogenize->Centrifuge Extract 4. Organic Phase Extraction Centrifuge->Extract Dry 5. Drying (Nitrogen Stream) Extract->Dry Reconstitute 6. Reconstitution (Methanol/Acetonitrile) Dry->Reconstitute Inject 7. LC-MS/MS Injection Reconstitute->Inject Separate 8. Chromatographic Separation (C18 Reverse Phase) Inject->Separate Ionize 9. Ionization (ESI+) Separate->Ionize Detect 10. Detection (MRM Mode) Ionize->Detect Analyze 11. Data Analysis (Quantification vs. Standards) Detect->Analyze

Fig 3. General workflow for lipid mediator quantification.

References

A Functional Comparison: N-docosanoyl Taurine Versus Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the functional properties of N-docosanoyl taurine (B1682933) and the well-characterized endocannabinoid, anandamide (B1667382). The information presented is based on available experimental data to assist in evaluating their potential as research tools and therapeutic agents.

Introduction

Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid that plays a crucial role in a wide range of physiological processes, including pain, inflammation, mood, and memory. Its effects are primarily mediated through the activation of cannabinoid receptors CB1 and CB2. N-docosanoyl taurine is a member of the N-acyl taurine (NAT) family of signaling lipids. While structurally related to anandamide, its functional profile is distinct and less extensively characterized. This guide aims to bridge this knowledge gap by comparing the known functional activities of these two lipid mediators.

Data Presentation

Table 1: Receptor Binding and Enzyme Kinetics
ParameterThis compound / N-acyl taurinesAnandamide (AEA)
CB1 Receptor Binding Affinity (Ki) Data not available~70 - 239.2 nM
CB2 Receptor Binding Affinity (Ki) Data not available~439.5 nM[1]
TRPV1 Activation (EC50) N-arachidonoyl taurine: 28 µM[1][2][3][4]~0.261 µM[3]
TRPV4 Activation (EC50) N-arachidonoyl taurine: 21 µM[2][3][4]Data not available
FAAH Hydrolysis Rate Very low (2,000-50,000 times slower than oleoyl (B10858665) ethanolamide)[5][6]Readily hydrolyzed[7]
Table 2: Functional Effects
Functional EffectThis compound / N-acyl taurinesAnandamide (AEA)
Anti-inflammatory Effects Potential anti-inflammatory properties suggested for taurine and some N-acyl amino acids[8][9][10][[“]]Reduces production of pro-inflammatory cytokines (e.g., IL-6, TNF-α)[12][13]
Neuroprotective Effects Potential neuroprotective roles suggested for taurine and some N-acyl amino acids[8][14]Protects neurons from excitotoxicity and oxidative stress[2]

Signaling Pathways

Anandamide Signaling

Anandamide is a versatile signaling molecule that interacts with multiple receptors. Its primary targets are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Activation of CB1 receptors, predominantly found in the central nervous system, leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in its psychoactive and analgesic effects. CB2 receptors are mainly expressed in immune cells, and their activation by anandamide mediates its immunomodulatory and anti-inflammatory effects. Additionally, anandamide can activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation.

Anandamide Anandamide CB1 CB1 Receptor Anandamide->CB1 CB2 CB2 Receptor Anandamide->CB2 TRPV1 TRPV1 Channel Anandamide->TRPV1 G_protein Gi/o Protein CB1->G_protein Neurotransmission ↓ Neurotransmitter Release CB1->Neurotransmission Immune_Response ↓ Pro-inflammatory Cytokines CB2->Immune_Response Ca_influx Ca²⁺ Influx TRPV1->Ca_influx AC Adenylyl Cyclase G_protein->AC Ca_channel Ca²⁺ Channel G_protein->Ca_channel K_channel K⁺ Channel G_protein->K_channel cAMP ↓ cAMP AC->cAMP Pain_Sensation Pain Sensation Ca_influx->Pain_Sensation

Anandamide Signaling Pathways
This compound Signaling

The signaling pathways of this compound are not as well-defined as those of anandamide. Current evidence suggests that its effects are likely mediated through pathways independent of the cannabinoid receptors. N-acyl taurines, particularly those with polyunsaturated acyl chains like the arachidonoyl and docosahexaenoyl species, have been shown to activate members of the Transient Receptor Potential (TRP) channel family, including TRPV1 and TRPV4.[5][6][15] Activation of these channels leads to an influx of calcium ions, which can trigger various cellular responses.

N_docosanoyl_taurine This compound TRPV1 TRPV1 Channel N_docosanoyl_taurine->TRPV1 TRPV4 TRPV4 Channel N_docosanoyl_taurine->TRPV4 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Cellular_Response Cellular Response Ca_influx->Cellular_Response

This compound Signaling Pathway

Experimental Protocols

Cannabinoid Receptor Binding Assay

This protocol is used to determine the binding affinity of a compound to cannabinoid receptors.

Workflow:

cluster_0 Membrane Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Harvest_Cells Harvest cells expressing CB1 or CB2 receptors Homogenize Homogenize cells in buffer Harvest_Cells->Homogenize Centrifuge1 Centrifuge at low speed Homogenize->Centrifuge1 Centrifuge2 Centrifuge supernatant at high speed Centrifuge1->Centrifuge2 Resuspend Resuspend pellet (membranes) Centrifuge2->Resuspend Incubate Incubate membranes with radiolabeled cannabinoid ligand and test compound Resuspend->Incubate Filter Filter mixture to separate bound from free ligand Incubate->Filter Wash Wash filters Filter->Wash Scintillation Measure radioactivity (scintillation counting) Wash->Scintillation Calculate_Ki Calculate Ki value Scintillation->Calculate_Ki

CB1/CB2 Receptor Binding Assay Workflow

Detailed Methodology: [16][17][18][19]

  • Membrane Preparation:

    • Harvest cells expressing the cannabinoid receptor of interest (CB1 or CB2).

    • Homogenize the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol measures the activity of the FAAH enzyme, which is responsible for the degradation of anandamide and N-acyl taurines.[20][21][22][23]

Workflow:

cluster_0 Enzyme Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis Prepare_Lysate Prepare cell or tissue lysate containing FAAH Incubate Incubate lysate with fluorogenic FAAH substrate Prepare_Lysate->Incubate Measure_Fluorescence Measure fluorescence over time Incubate->Measure_Fluorescence Calculate_Activity Calculate enzyme activity Measure_Fluorescence->Calculate_Activity

FAAH Activity Assay Workflow

Detailed Methodology:

  • Enzyme Preparation:

    • Prepare a cell or tissue homogenate containing FAAH in a suitable buffer.

  • Enzymatic Reaction:

    • In a microplate, add the enzyme preparation to a buffer containing a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).

    • Incubate the plate at 37°C.

  • Detection:

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by FAAH releases the fluorescent product.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase.

    • To test for inhibition, pre-incubate the enzyme with the test compound before adding the substrate and compare the activity to a control without the inhibitor.

Cytokine Release Assay

This protocol is used to assess the anti-inflammatory properties of a compound by measuring its effect on cytokine production in immune cells.[24][7][25][26][27]

Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Sample Collection & Analysis cluster_2 Data Analysis Seed_Cells Seed immune cells (e.g., microglia, macrophages) Pre_treat Pre-treat with test compound Seed_Cells->Pre_treat Stimulate Stimulate with an inflammatory agent (e.g., LPS) Pre_treat->Stimulate Incubate_Cells Incubate for a specific time Stimulate->Incubate_Cells Collect_Supernatant Collect cell culture supernatant Incubate_Cells->Collect_Supernatant Measure_Cytokines Measure cytokine levels (e.g., ELISA, Luminex) Collect_Supernatant->Measure_Cytokines Compare_Levels Compare cytokine levels between treated and untreated groups Measure_Cytokines->Compare_Levels

Cytokine Release Assay Workflow

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed immune cells (e.g., primary microglia or macrophages) in a multi-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

    • Incubate the cells for a period sufficient to allow for cytokine secretion (e.g., 24 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

  • Data Analysis:

    • Compare the cytokine levels in the supernatants of cells treated with the test compound to those of untreated (control) cells to determine the compound's anti-inflammatory effect.

Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.[13][28][29][30][31]

Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Viability Assessment cluster_2 Measurement & Analysis Seed_Neurons Seed neuronal cells Pre_treat_Neuro Pre-treat with test compound Seed_Neurons->Pre_treat_Neuro Induce_Toxicity Induce toxicity (e.g., with glutamate (B1630785) or H₂O₂) Pre_treat_Neuro->Induce_Toxicity Incubate_Neuro Incubate for a specific time Induce_Toxicity->Incubate_Neuro Add_MTT Add MTT reagent Incubate_Neuro->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability Measure_Absorbance->Calculate_Viability

Neuroprotection (MTT) Assay Workflow

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed neuronal cells in a multi-well plate.

    • Pre-treat the cells with the test compound.

    • Induce cell death by adding a neurotoxic agent (e.g., glutamate for excitotoxicity or hydrogen peroxide for oxidative stress).

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Viability Assessment:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Conclusion

This compound and anandamide are both endogenous lipid mediators, but they exhibit distinct functional profiles. Anandamide is a well-established endocannabinoid that acts primarily through CB1 and CB2 receptors, with additional activity at TRPV1 channels. It is a key regulator of numerous physiological processes and is rapidly degraded by FAAH.

In contrast, this compound's primary targets appear to be TRP channels, with no significant reported affinity for cannabinoid receptors. It is a poor substrate for FAAH, suggesting a longer duration of action compared to anandamide. While the anti-inflammatory and neuroprotective effects of N-acyl taurines are an active area of research, their mechanisms are likely to differ from those of anandamide.

This comparison highlights the distinct pharmacological profiles of this compound and anandamide, providing a basis for further investigation into their respective physiological roles and therapeutic potential. The provided experimental protocols offer a starting point for researchers wishing to directly compare these and other related lipid signaling molecules.

References

Validation of N-docosanoyl taurine's role in a specific disease model

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N-Acyl Taurines (NATs) in a metabolic disease model, with a special note on the understudied N-docosanoyl taurine (B1682933).

Introduction: N-acyl taurines (NATs) are a class of endogenous bioactive lipids that are gaining recognition for their roles in various physiological processes. While the therapeutic potential of taurine and its analogs in neurological and cardiovascular diseases is widely studied, the specific functions of individual NATs are still being elucidated.[1][2][3] This guide focuses on the validation of the role of NATs in a metabolic disease model, providing a comparative analysis of their effects. It is important to note that while N-docosanoyl taurine is a known member of this class, specific experimental data on its role in any disease model is currently scarce.[4] Therefore, this guide will focus on the broader class of NATs, using data from studies on more abundant and well-characterized members like N-oleoyl taurine.

Comparative Analysis of N-Acyl Taurines in a Glucose Homeostasis Model

Recent studies have highlighted the beneficial role of NATs in regulating glucose metabolism, a key aspect of metabolic diseases like type 2 diabetes.[5][6] The primary mechanism appears to be distinct from that of another class of lipids also metabolized by fatty acid amide hydrolase (FAAH), the N-acylethanolamines (NAEs), which can have opposing effects on energy balance.[5]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of elevated NATs on glucose homeostasis in a mouse model. The study utilized a genetically engineered mouse model (FAAH-S268D) that selectively elevates NATs without altering NAE levels, and also involved the acute administration of N-oleoyl taurine (C18:1 NAT).

ParameterWild-Type (WT) MiceFAAH-S268D Mice (Elevated NATs)WT Mice + Acute C18:1 NATAlternative: FAAH-KO Mice (Elevated NATs & NAEs)Reference
Fasting Glucose NormalSignificantly LowerNo significant changeVariable (often impaired glucose tolerance)[5][6]
Glucose Tolerance (OGTT) NormalImprovedSignificantly ImprovedOften Impaired[5][6]
Insulin (B600854) Sensitivity (ITT) NormalImprovedNot reportedOften Impaired[5][6]
GLP-1 Secretion BaselineIncreasedSignificantly IncreasedNot specifically attributed to NATs[5][6]
Food Intake NormalNo significant changeDecreasedIncreased (attributed to NAEs)[5]

Key Observations:

  • Chronic elevation of NATs in FAAH-S268D mice leads to improved glucose tolerance and insulin sensitivity.[5][6]

  • Acute administration of N-oleoyl taurine (C18:1 NAT) rapidly improves glucose tolerance and stimulates the secretion of the antidiabetic hormone GLP-1.[5][6]

  • The metabolic benefits of elevated NATs are in contrast to the effects observed in FAAH knockout mice, where the concurrent elevation of NAEs (like the endocannabinoid anandamide) can lead to obesity and insulin resistance.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the role of NATs in the metabolic disease model.

Animal Models
  • FAAH-S268D Mice: A knock-in mouse model was generated with a single point mutation (S268D) in the Faah gene. This mutation selectively impairs the hydrolysis of NATs, leading to their accumulation, while the hydrolysis of NAEs remains unaffected. These mice were used to study the chronic effects of elevated NATs.[6]

  • Wild-Type (WT) Mice: C57BL/6J mice were used as the control group for comparison with the FAAH-S268D mice and for acute administration studies.

Glucose and Insulin Tolerance Tests
  • Oral Glucose Tolerance Test (OGTT): Mice were fasted overnight (16 hours). A baseline blood glucose measurement was taken from the tail vein. The mice were then administered D-glucose orally via gavage (2 g/kg body weight). Blood glucose levels were subsequently measured at 15, 30, 60, 90, and 120 minutes post-glucose administration using a standard glucometer.

  • Insulin Tolerance Test (ITT): Mice were fasted for 4-6 hours. A baseline blood glucose measurement was taken. Human insulin (0.75 U/kg body weight) was administered via intraperitoneal (IP) injection. Blood glucose levels were then measured at 15, 30, 45, and 60 minutes post-injection.

GLP-1 Measurement
  • For in vivo GLP-1 measurement, mice were fasted and then orally gavaged with either vehicle or N-oleoyl taurine. Blood was collected at various time points into tubes containing a DPP-4 inhibitor. Plasma was separated by centrifugation and active GLP-1 levels were measured using a commercially available ELISA kit.

Signaling Pathways and Experimental Workflow

Signaling Pathway of N-Oleoyl Taurine in Glucose Homeostasis

The following diagram illustrates the proposed signaling pathway for N-oleoyl taurine in improving glucose homeostasis.

G cluster_L_cell In the Intestine NAT N-Oleoyl Taurine (C18:1 NAT) GPR119 GPR119 Receptor (on L-cells) NAT->GPR119  Agonist GLP1 GLP-1 Secretion GPR119->GLP1  Stimulates L_cell Intestinal L-cell Pancreas Pancreatic β-cell GLP1->Pancreas  Acts on Insulin Insulin Secretion Pancreas->Insulin  Stimulates Glucose_Uptake Increased Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake  Promotes Glucose_Homeostasis Improved Glucose Homeostasis Glucose_Uptake->Glucose_Homeostasis  Leads to

Caption: Proposed signaling pathway of N-oleoyl taurine via GPR119.

Experimental Workflow for Validating NATs Role

The diagram below outlines the experimental workflow used to validate the role of N-acyl taurines in the metabolic disease model.

G start Hypothesis: NATs regulate glucose homeostasis model_dev Development of FAAH-S268D Mouse Model (Chronic NAT elevation) start->model_dev acute_admin Acute Administration of N-Oleoyl Taurine (C18:1 NAT) in WT Mice start->acute_admin metabolic_pheno Metabolic Phenotyping model_dev->metabolic_pheno acute_admin->metabolic_pheno ogtt OGTT metabolic_pheno->ogtt itt ITT metabolic_pheno->itt glp1_measure GLP-1 Measurement metabolic_pheno->glp1_measure food_intake Food Intake Monitoring metabolic_pheno->food_intake data_analysis Data Analysis and Comparison (WT vs. FAAH-S268D vs. Acute Admin) ogtt->data_analysis itt->data_analysis glp1_measure->data_analysis food_intake->data_analysis conclusion Conclusion: NATs improve glucose tolerance and insulin sensitivity, partly via GLP-1 data_analysis->conclusion

References

Benchmarking N-docosanoyl Taurine's Potency Against Known Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acyl taurines (NATs) are a class of endogenous lipid messengers known to activate members of the TRP family of ion channels, including TRPV1 and TRPV4.[1] N-docosanoyl taurine (B1682933), a very-long-chain saturated N-acyl taurine, belongs to this class. This guide compares the potency of N-arachidonoyl taurine (a representative NAT) with that of Capsaicin, a potent TRPV1 agonist, and GSK1016790A, a potent TRPV4 agonist. This comparison is based on their half-maximal effective concentrations (EC50) in activating their respective channels.

Data Presentation: Ligand Potency Comparison

The following table summarizes the EC50 values for the activation of TRPV1 and TRPV4 channels by their respective known ligands and by N-arachidonoyl taurine.

LigandTarget ReceptorEC50 Value
N-arachidonoyl taurine TRPV1 28 µM
CapsaicinTRPV1Sub-micromolar range
N-arachidonoyl taurine TRPV4 21 µM
GSK1016790ATRPV42.1 nM - 18 nM

Note: Data for N-docosanoyl taurine is not available. N-arachidonoyl taurine (C20:4) is used as a surrogate for long-chain N-acyl taurines.

Experimental Protocols

The potency of the listed compounds is typically determined using a calcium imaging assay in cells engineered to express the target receptor (e.g., HEK293 cells).

Calcium Imaging Assay for TRPV1 and TRPV4 Activation

Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) in response to the application of a test compound, thereby determining its potency (EC50) in activating TRPV1 or TRPV4 channels.

Materials:

  • HEK293 cells stably expressing human TRPV1 or TRPV4

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • Test compounds (this compound, Capsaicin, GSK1016790A) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader or a fluorescence microscope equipped with a camera and appropriate filters.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing either TRPV1 or TRPV4 in appropriate cell culture medium until they reach a suitable confluency for plating.

  • Cell Plating: Seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and wash the cells with HBSS.

    • Add the Fluo-4 AM loading buffer to each well and incubate in the dark at 37°C for 45-60 minutes.

  • Cell Washing: After incubation, gently wash the cells with HBSS to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the test compounds in HBSS.

  • Measurement of Calcium Influx:

    • Place the microplate in a fluorescence microplate reader or on a fluorescence microscope.

    • Record the baseline fluorescence for a short period.

    • Add the different concentrations of the test compound to the wells.

    • Immediately begin recording the change in fluorescence intensity over time. The excitation wavelength for Fluo-4 is typically around 494 nm, and the emission is measured at around 516 nm.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • The peak fluorescence response at each compound concentration is determined.

    • Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve.

    • Fit the curve using a suitable pharmacological model (e.g., a four-parameter logistic equation) to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

TRPV1_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Binds to N_acyl_taurine N-acyl taurine N_acyl_taurine->TRPV1 Binds to Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Cellular_Response Cellular Response (e.g., Neurotransmission) Ca_influx->Cellular_Response Initiates

Caption: TRPV1 Activation Signaling Pathway

TRPV4_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GSK1016790A GSK1016790A TRPV4 TRPV4 Channel GSK1016790A->TRPV4 Binds to N_acyl_taurine N-acyl taurine N_acyl_taurine->TRPV4 Binds to Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens Cellular_Response Cellular Response (e.g., Vasodilation) Ca_influx->Cellular_Response Initiates

Caption: TRPV4 Activation Signaling Pathway

Experimental Workflow Diagram

Calcium_Imaging_Workflow Start Start Cell_Culture Culture TRPV1/4 Expressing Cells Start->Cell_Culture Plate_Cells Plate Cells in 96-well Plate Cell_Culture->Plate_Cells Dye_Loading Load Cells with Fluo-4 AM Plate_Cells->Dye_Loading Wash_Cells Wash to Remove Excess Dye Dye_Loading->Wash_Cells Add_Compound Add Test Compound Wash_Cells->Add_Compound Measure_Fluorescence Measure Fluorescence Change Add_Compound->Measure_Fluorescence Data_Analysis Analyze Data & Determine EC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Calcium Imaging Experimental Workflow

References

Safety Operating Guide

Proper Disposal of N-docosanoyl Taurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides essential information and step-by-step procedures for the safe disposal of N-docosanoyl taurine (B1682933), a novel taurine-conjugated fatty acid. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for N-docosanoyl taurine, a conservative approach based on established laboratory waste management principles is required.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory safety protocols should be strictly followed:

  • Eye Protection: Wear safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is essential to protect skin and clothing.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood.

Step 1: Hazardous Waste Determination

Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for guidance on waste classification and disposal procedures. They can provide specific instructions based on local, state, and federal regulations.

Hazardous Waste Characteristics: In the absence of specific information, consider the general characteristics of hazardous waste:

  • Ignitability: The ability to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

If the hazardous nature of this compound cannot be definitively determined, it must be managed as hazardous waste.

Disposal Procedures

The disposal route for this compound depends on the outcome of the hazardous waste determination. The following workflow illustrates the decision-making process.

Personal protective equipment for handling N-docosanoyl taurine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety and logistical information for handling N-docosanoyl taurine (B1682933) in a laboratory setting. The following procedures are based on available safety data for the parent compound, taurine, and general best practices for handling lipid-based research chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for N-docosanoyl taurine before commencing any work.

I. Compound Data Summary

The following table summarizes key quantitative data for this compound and its parent compound, taurine.

PropertyThis compoundTaurine
Molecular Formula C24H49NO4S[1]C2H7NO3S[2]
Molecular Weight 447.7 g/mol [1][3]125.15 g/mol [2]
Appearance Crystalline solid[3]White crystalline powder[4]
Solubility DMF: 5 mg/mlDMSO: 10 mg/mlPBS (pH 7.2): 0.25 mg/ml[1][3]Water: 79 g/L at 20°C[2]
Storage Temperature -20°C[5]Room Temperature
Purity ≥98%[3][6]>95%

II. Hazard Identification and Personal Protective Equipment (PPE)

Disclaimer: The following hazard information is primarily based on the parent compound, taurine. This compound should be handled as a potentially hazardous substance.[7][8][9]

The Safety Data Sheet for taurine indicates that it may cause skin and serious eye irritation, as well as respiratory irritation.[10] Therefore, appropriate personal protective equipment should be worn at all times.

PPE CategoryRecommended EquipmentJustification
Eye/Face Protection Chemical safety goggles or glasses.To prevent eye contact which may cause serious irritation.[10]
Skin Protection Nitrile gloves and a lab coat.To prevent skin contact which may cause irritation.[10] Gloves should be inspected before use and disposed of properly.[2]
Respiratory Protection Not typically required under normal use with adequate ventilation. If creating dust, a NIOSH-approved respirator is recommended.To prevent inhalation of dust particles which may cause respiratory irritation.[10]
Hygiene Measures Wash hands thoroughly after handling.[2][7][8][9]To prevent accidental ingestion or transfer of the chemical.

III. Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial to ensure safety when handling this compound. The following diagram outlines the recommended procedure.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS for This compound prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe Proceed if understood prep_workspace Prepare a clean, designated workspace with proper ventilation prep_ppe->prep_workspace handle_weigh Weigh the required amount of this compound prep_workspace->handle_weigh handle_dissolve Dissolve in an appropriate solvent (e.g., DMSO, DMF) handle_weigh->handle_dissolve disp_waste Dispose of waste in a properly labeled container handle_dissolve->disp_waste disp_ppe Dispose of contaminated PPE as chemical waste disp_waste->disp_ppe disp_cleanup Clean the workspace thoroughly disp_ppe->disp_cleanup

Safe Handling Workflow for this compound

IV. First Aid Measures

The following first aid measures are based on the SDS for taurine and should be followed in case of exposure to this compound.

Exposure RouteFirst Aid Procedure
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.[11]
In case of skin contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] Wash off with soap and plenty of water.[12]
If inhaled Move the person into fresh air. If not breathing, give artificial respiration.[12]
If swallowed Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.[2]

V. Storage and Disposal

Storage:

  • Store this compound at -20°C in a tightly closed container in a dry and well-ventilated place.[5]

Disposal:

  • Dispose of waste material in accordance with national and local regulations.[2]

  • Do not allow the product to enter drains.[2]

  • Contaminated packaging should be treated as the product itself.[2]

  • It is recommended to dispose of the chemical through a licensed professional waste disposal service.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.